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  • Product: 3-Amino-5-fluoropicolinaldehyde
  • CAS: 1289114-66-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Amino-5-fluoropicolinaldehyde

Introduction: The Strategic Importance of 3-Amino-5-fluoropicolinaldehyde in Modern Drug Discovery In the landscape of contemporary pharmaceutical research and development, the strategic design and synthesis of novel mol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Amino-5-fluoropicolinaldehyde in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research and development, the strategic design and synthesis of novel molecular scaffolds are paramount. Among these, functionalized pyridine derivatives hold a place of distinction due to their prevalence in a wide array of bioactive molecules. 3-Amino-5-fluoropicolinaldehyde is a key heterocyclic building block, the inherent structural and electronic properties of which make it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the amino and aldehyde functionalities provide versatile handles for further molecular elaboration.[1] This guide provides a comprehensive overview of a robust and logical synthetic pathway to 3-Amino-5-fluoropicolinaldehyde, grounded in established chemical principles and designed for practical implementation in a research setting.

A Proposed Two-Step Synthetic Pathway

A direct, single-step synthesis of 3-Amino-5-fluoropicolinaldehyde is not prominently described in the literature. Therefore, a logical and efficient multi-step approach is required.[2] This guide proposes a two-step synthetic route, commencing with the synthesis of the key intermediate, 3-Amino-5-fluoropyridine, followed by a regioselective formylation to introduce the aldehyde group at the 2-position.

Overall_Pathway 5-Fluoronicotinamide 5-Fluoronicotinamide 3-Amino-5-fluoropyridine 3-Amino-5-fluoropyridine 5-Fluoronicotinamide->3-Amino-5-fluoropyridine Step 1: Hofmann Rearrangement 3-Amino-5-fluoropicolinaldehyde 3-Amino-5-fluoropicolinaldehyde 3-Amino-5-fluoropyridine->3-Amino-5-fluoropicolinaldehyde Step 2: Vilsmeier-Haack Formylation Step1_Mechanism cluster_0 Step 1: Synthesis of 3-Amino-5-fluoropyridine Start 5-Fluoronicotinamide Intermediate1 N-bromo-5-fluoronicotinamide Start->Intermediate1 Br₂, NaOH Intermediate2 Isocyanate Intermediate Intermediate1->Intermediate2 NaOH, Rearrangement Product1 3-Amino-5-fluoropyridine Intermediate2->Product1 H₂O, Hydrolysis, Decarboxylation

Caption: Reaction scheme for the synthesis of 3-Amino-5-fluoropyridine.

Detailed Experimental Protocol

Materials:

  • 5-Fluoronicotinamide

  • Sodium Hydroxide (NaOH)

  • Bromine (Br₂)

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Prepare a solution of sodium hydroxide in water in a reaction vessel equipped with a stirrer and cooled in an ice bath.

  • Slowly add bromine to the cold sodium hydroxide solution while stirring to form a sodium hypobromite solution. [3]3. Add 5-fluoronicotinamide to the reaction mixture.

  • Allow the reaction to stir and warm to room temperature, then gently heat to approximately 80-85°C. [3]5. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product can be isolated by extraction with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 3-Amino-5-fluoropyridine.

Part 2: Regioselective Formylation to 3-Amino-5-fluoropicolinaldehyde

With the key intermediate in hand, the next critical step is the introduction of a formyl group at the 2-position of the pyridine ring. For this transformation, the Vilsmeier-Haack reaction is a highly effective method. [4][5][6][7]This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), to formylate electron-rich aromatic and heteroaromatic rings.

Causality and Mechanistic Insights

The amino group at the 3-position of 3-Amino-5-fluoropyridine is an activating group, which increases the electron density of the pyridine ring, making it more susceptible to electrophilic aromatic substitution. [6]This activating effect preferentially directs the incoming electrophile to the ortho and para positions. In this case, the ortho position (C2) is the most likely site of formylation.

The Vilsmeier-Haack reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. The electron-rich 3-Amino-5-fluoropyridine then acts as a nucleophile, attacking the Vilsmeier reagent. This is followed by the elimination of a chloride ion to form an iminium salt intermediate. Subsequent hydrolysis of this iminium salt during the workup step yields the final aldehyde product, 3-Amino-5-fluoropicolinaldehyde. [5][7]

Step2_Mechanism cluster_1 Step 2: Vilsmeier-Haack Formylation Start2 3-Amino-5-fluoropyridine Intermediate3 Iminium Salt Intermediate Start2->Intermediate3 Electrophilic Attack Reagent Vilsmeier Reagent (from DMF + POCl₃) Reagent->Intermediate3 Product2 3-Amino-5-fluoropicolinaldehyde Intermediate3->Product2 Aqueous Workup (Hydrolysis)

Caption: Reaction scheme for the Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Materials:

  • 3-Amino-5-fluoropyridine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃)

  • Ice bath

  • Sodium Acetate or other suitable base for workup

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

  • In a fume hood, cool a flask containing DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring. This in situ formation of the Vilsmeier reagent is exothermic and should be done with care. [5]3. Once the Vilsmeier reagent has formed, add a solution of 3-Amino-5-fluoropyridine in DMF to the reaction mixture at 0°C.

  • Allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

  • After the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base, such as a saturated solution of sodium acetate or sodium bicarbonate, until the pH is neutral or slightly basic.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the resulting crude product by column chromatography to obtain 3-Amino-5-fluoropicolinaldehyde.

Quantitative Data Summary

Step Reaction Starting Material Key Reagents Typical Conditions Reported Yield
1Hofmann Rearrangement5-FluoronicotinamideBr₂, NaOH, H₂O85°C~87% [3]
2Vilsmeier-Haack Formylation3-Amino-5-fluoropyridinePOCl₃, DMF0°C to Room Temp.Yields can vary, typically moderate to good

Conclusion

The proposed two-step synthesis provides a clear and actionable pathway for the preparation of 3-Amino-5-fluoropicolinaldehyde, a valuable building block in medicinal chemistry. This guide has detailed the underlying chemical principles, provided step-by-step protocols, and emphasized the rationale behind the chosen synthetic strategy. By leveraging the well-established Hofmann rearrangement and the regioselective Vilsmeier-Haack formylation, researchers can reliably access this important intermediate for the advancement of drug discovery programs.

References

  • Title: Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. Source: ChemRxiv. URL: [Link]

  • Title: Synthetic routes | OCR A-Level Chemistry. Source: Save My Exams. URL: [Link]

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  • Title: A Reversible pH-dependent Intramolecular Pyridine-Aldehyde Cyclization. Source: PubMed. URL: [Link]

  • Title: Reimer–Tiemann reaction. Source: Wikipedia. URL: [Link]

  • Title: Vilsmeier-Haack Reaction. Source: NROChemistry. URL: [Link]

  • Title: Vilsmeier-Haack Reaction. Source: Chemistry Steps. URL: [Link]

  • Title: Methods for the preparation of 3-formyl-2-phenyl-imidazo[1,2- a ]pyridines 3. Source: ResearchGate. URL: [Link]

  • Title: Vilsmeier-Haack Reaction. Source: YouTube. URL: [Link]

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Exploratory

An In-depth Technical Guide to 3-Amino-5-fluoropicolinaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-5-fluoropicolinaldehyde is a strategically important fluorinated pyridine derivative that serves as a versatile building block in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-fluoropicolinaldehyde is a strategically important fluorinated pyridine derivative that serves as a versatile building block in medicinal chemistry. Its unique trifunctional nature, featuring an amino group, a fluorine atom, and an aldehyde on a pyridine scaffold, offers a confluence of reactive sites and modulatory properties that are highly sought after in the design of novel therapeutics. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 3-Amino-5-fluoropicolinaldehyde, with a particular focus on its emerging role in the development of targeted therapies, including kinase inhibitors.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] The strategic incorporation of fluorine into these heterocyclic systems has become a cornerstone of modern drug design, owing to the unique physicochemical properties it imparts.[1] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved drug-like properties. 3-Amino-5-fluoropicolinaldehyde (CAS No. 1289114-66-4) emerges as a valuable synthon, combining the benefits of a fluorinated pyridine core with the synthetic versatility of amino and aldehyde functionalities. This guide aims to provide a detailed technical overview for researchers leveraging this compound in their drug discovery programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 3-Amino-5-fluoropicolinaldehyde is fundamental for its effective use in synthesis and for the characterization of its derivatives.

General Properties
PropertyValueSource
CAS Number 1289114-66-4[2]
Molecular Formula C₆H₅FN₂O[2]
Molecular Weight 140.12 g/mol Calculated
Appearance White to off-white powder[2]
Storage 2-8°C, under inert gas (Nitrogen), protect from light[2]
Spectroscopic Data

While comprehensive, peer-reviewed spectral data for 3-Amino-5-fluoropicolinaldehyde is not widely published, typical spectroscopic features can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the aldehyde proton. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing fluorine and aldehyde groups.

  • ¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the pyridine ring and the aldehyde carbonyl carbon. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F).[3]

  • IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the aldehyde, and C-F stretching. The N-H stretches typically appear in the region of 3300-3500 cm⁻¹. The C=O stretch for an aromatic aldehyde is expected around 1690-1715 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Synthesis and Reactivity

The synthesis of 3-Amino-5-fluoropicolinaldehyde is not extensively detailed in publicly available literature, suggesting it may be part of proprietary synthetic routes. However, general strategies for the synthesis of substituted aminopicolinaldehydes can be inferred from related literature. A plausible synthetic approach could involve the formylation of a pre-functionalized 3-amino-5-fluoropyridine precursor.

Synthesis_Pathway cluster_0 Plausible Synthetic Route Start 3-Amino-5-fluoropyridine Intermediate1 Lithiation Start->Intermediate1 n-BuLi Intermediate2 Formylation (e.g., with DMF) Intermediate1->Intermediate2 DMF Product 3-Amino-5-fluoropicolinaldehyde Intermediate2->Product Aqueous Workup

A plausible synthetic route to 3-Amino-5-fluoropicolinaldehyde.

The reactivity of 3-Amino-5-fluoropicolinaldehyde is dictated by its three functional groups:

  • Aldehyde Group: This group is susceptible to nucleophilic attack and can participate in a wide range of classical aldehyde reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. These reactions are crucial for extending the molecular scaffold.

  • Amino Group: The primary amino group is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. It can also serve as a key hydrogen bond donor in molecular recognition.

  • Fluorinated Pyridine Ring: The fluorine atom and the nitrogen atom in the pyridine ring activate the ring for nucleophilic aromatic substitution (SNAr) reactions, although the amino group can deactivate the ring towards electrophilic substitution.

Applications in Drug Discovery

The structural motifs present in 3-Amino-5-fluoropicolinaldehyde make it a highly valuable building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The pyridine core can act as a hinge-binding motif, a common feature in many kinase inhibitors that mimics the adenine ring of ATP.

The amino and aldehyde groups of 3-Amino-5-fluoropicolinaldehyde provide convenient handles for the introduction of various substituents to target different regions of the kinase ATP-binding pocket, thereby modulating potency and selectivity. For instance, the aldehyde can be converted into a larger heterocyclic system via condensation reactions, while the amino group can be functionalized to interact with specific amino acid residues.

Kinase_Inhibitor_Synthesis cluster_1 General Kinase Inhibitor Synthesis Workflow Start 3-Amino-5-fluoropicolinaldehyde Step1 Condensation with a nucleophile (e.g., amine) Start->Step1 Forms imine intermediate Step2 Cyclization Step1->Step2 Forms heterocyclic core Step3 Further Functionalization (e.g., at the amino group) Step2->Step3 Introduces diversity Final_Product Kinase Inhibitor Step3->Final_Product

Workflow for synthesizing kinase inhibitors from the title compound.
Illustrative Signaling Pathway: PI3K/Akt/mTOR

While specific drugs derived from 3-Amino-5-fluoropicolinaldehyde are not prominently disclosed in public literature, its structural features are relevant for targeting pathways like the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. Inhibitors of kinases in this pathway, such as PI3K, Akt, and mTOR, are of significant therapeutic interest.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Potential Inhibitor (derived from 3-Amino-5-fluoropicolinaldehyde) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Targeting the PI3K/Akt/mTOR pathway with kinase inhibitors.

Experimental Protocol: Representative Imine Formation

The following is a general, representative protocol for the formation of an imine from 3-Amino-5-fluoropicolinaldehyde, a common first step in the synthesis of more complex molecules.

Objective: To synthesize an N-aryl imine derivative of 3-Amino-5-fluoropicolinaldehyde.

Materials:

  • 3-Amino-5-fluoropicolinaldehyde

  • Aniline (or a substituted aniline)

  • Ethanol (anhydrous)

  • Acetic acid (catalytic amount)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Amino-5-fluoropicolinaldehyde (1.0 eq) in anhydrous ethanol.

  • To this solution, add aniline (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by vacuum filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

  • Characterize the purified product by NMR, IR, and mass spectrometry.

Self-Validation: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the formation of a new, typically less polar, product spot. The final product's structure should be unequivocally confirmed by spectroscopic methods to validate the success of the synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-Amino-5-fluoropicolinaldehyde. Based on the safety data for structurally related compounds like 3-chloro-5-fluoropicolinaldehyde, the following precautions are advised[4]:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere (e.g., nitrogen) and protect from light.[2]

  • First Aid: In case of contact with skin, wash immediately with plenty of water. In case of eye contact, rinse thoroughly with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[4]

A full Material Safety Data Sheet (MSDS) should be consulted before use.

Conclusion

3-Amino-5-fluoropicolinaldehyde is a high-value building block for medicinal chemistry, offering a unique combination of functionalities for the synthesis of complex heterocyclic systems. Its fluorinated pyridine core provides a desirable feature for enhancing the drug-like properties of target molecules. The reactivity of its amino and aldehyde groups allows for diverse synthetic transformations, making it particularly suitable for the construction of kinase inhibitor libraries. While detailed experimental data in the public domain is limited, the principles outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • PubMed. Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs. [Link]

  • PubMed. Preparation of a Trp-BODIPY fluorogenic amino acid to label peptides for enhanced live-cell fluorescence imaging. [Link]

  • ResearchGate. One‐Pot Synthesis of Fluorinated Pyrimidine Derivatives from Aldehydes by Photocatalytic α‐Perfluoroalkenylation. [Link]

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  • PubMed Central. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. [Link]

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Foundational

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Amino-5-fluoropicolinaldehyde

Abstract This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Amino-5-fluoropicolinaldehyde, a substituted pyridine derivative of interest to researchers a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Amino-5-fluoropicolinaldehyde, a substituted pyridine derivative of interest to researchers and professionals in drug development. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and theoretical principles to predict its key structural features. The discussion focuses on the interplay of electronic effects from the amino and fluoro substituents, the rotational behavior of the aldehyde group, and the critical role of intramolecular hydrogen bonding in dictating the molecule's preferred conformation. This document serves as a foundational resource for understanding the stereochemical properties of this important synthetic intermediate.

Introduction: The Significance of 3-Amino-5-fluoropicolinaldehyde

3-Amino-5-fluoropicolinaldehyde, with the chemical formula C₆H₅FN₂O, is a heterocyclic aromatic aldehyde. Its structure, featuring a pyridine ring substituted with an amino group, a fluorine atom, and a formyl (aldehyde) group, makes it a valuable building block in medicinal chemistry. The unique arrangement of these functional groups offers multiple reaction sites and the potential for diverse intermolecular interactions, which are crucial for the design of novel therapeutic agents. The conformational flexibility, or rigidity, of such molecules can significantly impact their biological activity and pharmacokinetic properties.[1] Therefore, a thorough understanding of its molecular structure and conformational landscape is paramount for its effective application in drug discovery.

Molecular Structure and Electronic Landscape

The foundational structure of 3-Amino-5-fluoropicolinaldehyde is the pyridine ring, an aromatic heterocycle containing a nitrogen atom. The properties of this core are significantly modulated by the attached functional groups.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is sp² hybridized and has a lone pair of electrons in an sp² orbital in the plane of the ring. This makes the nitrogen atom a hydrogen bond acceptor and imparts a dipole moment to the molecule.

  • Amino Group (-NH₂): Located at the 3-position, the amino group is a strong electron-donating group through resonance. It increases the electron density of the pyridine ring, particularly at the ortho and para positions.

  • Fluorine Atom (-F): Positioned at the 5-position, fluorine is the most electronegative element and acts as a strong electron-withdrawing group through induction. This significantly influences the acidity and basicity of the nearby atoms.

  • Aldehyde Group (-CHO): The formyl group at the 2-position is an electron-withdrawing group and a key site for chemical reactions. Its orientation relative to the pyridine ring is a central aspect of the molecule's conformation.

The interplay of these electronic effects creates a unique charge distribution across the molecule, influencing its reactivity and intermolecular interactions.

Conformational Analysis: The Rotational Landscape of the Aldehyde Group

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[2] For 3-Amino-5-fluoropicolinaldehyde, the most significant conformational freedom arises from the rotation around the single bond connecting the aldehyde group to the pyridine ring (the C2-C(aldehyde) bond). This rotation gives rise to two principal planar conformers, often referred to as syn and anti (or cis and trans), based on the orientation of the aldehyde's carbonyl group relative to the pyridine nitrogen.

The Role of Intramolecular Hydrogen Bonding

A critical factor governing the conformational preference in 3-Amino-5-fluoropicolinaldehyde is the potential for the formation of an intramolecular hydrogen bond (IHB). An IHB can form between the amino group at the 3-position and the oxygen atom of the aldehyde group at the 2-position. This interaction would involve the formation of a stable six-membered ring, significantly influencing the molecule's geometry.

Theoretical studies on related aminopyridine derivatives have shown that such intramolecular hydrogen bonds can be quite strong and play a crucial role in stabilizing specific conformations.[3] The formation of this IHB would lock the aldehyde group in a syn-like conformation, where the carbonyl oxygen is oriented towards the amino group.

Experimental Workflow: Investigating Intramolecular Hydrogen Bonding

While no specific experimental data for 3-Amino-5-fluoropicolinaldehyde is available, a typical workflow to investigate the presence and strength of an IHB would involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shift of the amino protons would be a key indicator. In a non-polar solvent, the presence of a strong IHB would lead to a downfield shift of the involved N-H proton compared to a similar compound incapable of forming such a bond.

    • ¹⁹F NMR: The fluorine atom at the 5-position can serve as a sensitive probe to the electronic environment of the ring. Changes in its chemical shift upon solvent variation could provide indirect evidence of conformational changes influenced by the IHB.[4]

  • Infrared (IR) Spectroscopy:

    • The stretching frequency of the N-H bond would be red-shifted (shifted to lower wavenumbers) in the presence of an IHB.

    • Similarly, the C=O stretching frequency of the aldehyde might also be affected.

  • Computational Chemistry:

    • Density Functional Theory (DFT) calculations can be employed to model the different conformers and calculate their relative energies. This would provide a theoretical prediction of the most stable conformation and the energy barrier for rotation around the C-C bond.[5]

Predicted Conformational Preference

Based on the principles of intramolecular hydrogen bonding and steric considerations, it is highly probable that 3-Amino-5-fluoropicolinaldehyde predominantly exists in the conformation stabilized by the intramolecular hydrogen bond between the 3-amino group and the 2-aldehyde group. This would result in a planar, rigid structure.

The alternative anti conformation, where the carbonyl group is oriented away from the amino group, would be significantly less stable due to the absence of this stabilizing hydrogen bond and potential steric hindrance between the aldehyde proton and the hydrogen at the 3-position of the pyridine ring.

Diagram: Conformational Isomers of 3-Amino-5-fluoropicolinaldehyde

G cluster_0 Syn-Conformer (Predicted to be more stable) cluster_1 Anti-Conformer (Predicted to be less stable) syn syn anti anti syn->anti Rotation around C-C bond

Caption: Predicted rotational isomers of 3-Amino-5-fluoropicolinaldehyde.

Impact on Drug Development

The predicted conformational rigidity of 3-Amino-5-fluoropicolinaldehyde has significant implications for its use in drug development:

  • Reduced Entropy of Binding: A more rigid molecule has a lower conformational entropy. When such a molecule binds to a biological target, the entropic penalty for binding is lower, which can lead to a higher binding affinity.

  • Defined Pharmacophore: The fixed spatial arrangement of the functional groups (the hydrogen bond donor and acceptor, the aromatic ring) presents a well-defined pharmacophore to a biological target. This can lead to higher specificity and reduced off-target effects.

  • Predictable Structure-Activity Relationships (SAR): A rigid molecular scaffold simplifies the interpretation of SAR data, as changes in biological activity upon chemical modification can be more directly attributed to electronic or steric effects rather than unpredictable conformational changes.

Conclusion

While awaiting direct experimental confirmation, this in-depth analysis, based on established chemical principles and data from analogous structures, strongly suggests that the molecular conformation of 3-Amino-5-fluoropicolinaldehyde is dominated by a planar structure stabilized by a potent intramolecular hydrogen bond between the 3-amino and 2-aldehyde groups. This inherent rigidity is a key feature that drug development professionals should leverage when utilizing this versatile building block for the design of novel therapeutics. Further experimental and computational studies are warranted to definitively elucidate the structural and energetic landscape of this promising molecule.

References

  • Gohda, K., et al. (2001). Computational modeling of a binding conformation of the intermediate L-histidinal to histidinol dehydrogenase. Journal of Chemical Information and Computer Sciences, 41(4), 1044-1050. Available at: [Link]

  • Ma, F., et al. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 418-424. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.5.1: Conformational analysis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-fluoropicolinaldehyde. Retrieved from [Link]

  • ResearchGate. (2021). Compounds Removed from the Condensation Reaction between 2-acetylpyridine and 2-formylpyridine. Synthesis, Crystal Structure and Biological Evaluation. Retrieved from [Link]

  • Su, Y., et al. (2019). Targeted F19-tags to detect amino acids in complex mixtures using NMR spectroscopy. Talanta, 198, 26-32. Available at: [Link]

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Exploratory

A Technical Guide to the Chemoselective Reactivity of 3-Amino-5-fluoropicolinaldehyde

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-5-fluoropicolinaldehyde is a versatile bifunctional building block of significant interest in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-fluoropicolinaldehyde is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, arising from the pyridine core substituted with a nucleophilic amino group and an electrophilic aldehyde at the ortho position, present both opportunities and challenges for selective chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the amino and aldehyde groups, with a focus on strategies for achieving chemoselectivity. We will delve into the underlying principles governing the reactivity of each functional group, explore orthogonal protection and deprotection strategies, and provide field-proven experimental protocols for the selective functionalization of this valuable synthetic intermediate.

Introduction: The Synthetic Potential of a Bifunctional Pyridine

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds.[1] The introduction of multiple, reactive functional groups onto this privileged heterocycle opens up a world of possibilities for the synthesis of complex molecular architectures. 3-Amino-5-fluoropicolinaldehyde, in particular, has emerged as a valuable starting material due to the presence of two key reactive handles: a primary aromatic amine and an aldehyde. The fluorine substituent further modulates the electronic properties of the pyridine ring, influencing the reactivity of the functional groups and potentially enhancing the pharmacological properties of its derivatives.

The strategic manipulation of the amino and aldehyde moieties is paramount to harnessing the full synthetic potential of this molecule. The ability to selectively address one group while leaving the other intact allows for the stepwise construction of intricate molecular frameworks, a cornerstone of modern drug discovery and development. This guide will serve as a practical resource for scientists seeking to leverage the unique reactivity of 3-Amino-5-fluoropicolinaldehyde in their synthetic endeavors.

Fundamental Reactivity Principles

The chemoselectivity of reactions involving 3-Amino-5-fluoropicolinaldehyde is governed by the inherent electronic and steric characteristics of its functional groups and the pyridine ring itself.

The Pyridine Ring: An Electron-Deficient Heterocycle

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to an overall electron-deficient aromatic system. This has several important consequences for reactivity:

  • Reduced Nucleophilicity of the Amino Group: The electron-withdrawing nature of the pyridine ring decreases the electron density on the exocyclic amino group, making it less nucleophilic than a corresponding aniline.

  • Activation of the Aldehyde Group: The electron-deficient ring enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.

  • Susceptibility to Nucleophilic Aromatic Substitution: The pyridine ring is generally more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2- and 4-positions.

The Amino Group: A Versatile Nucleophile

The primary amino group at the 3-position is a potent nucleophile and can participate in a wide range of reactions, including:

  • Acylation: Formation of amides, carbamates, and ureas.

  • Alkylation: Formation of secondary and tertiary amines.

  • Reductive Amination: Reaction with carbonyl compounds in the presence of a reducing agent.

  • Diazotization: Formation of a diazonium salt, which can be subsequently displaced by various nucleophiles.

The Aldehyde Group: An Electrophilic Center

The aldehyde group at the 2-position is a key electrophilic site, readily undergoing reactions such as:

  • Nucleophilic Addition: Reaction with a variety of nucleophiles, including organometallics, hydrides, and amines.

  • Reductive Amination: Condensation with amines to form imines, which can be subsequently reduced.

  • Wittig and Related Reactions: Conversion to alkenes.

  • Oxidation: Conversion to a carboxylic acid.

  • Acetal Formation: Protection as a cyclic acetal.

Orthogonal Protection Strategies: The Key to Chemoselectivity

To achieve selective functionalization of either the amino or the aldehyde group, a robust orthogonal protection strategy is essential. This involves the use of protecting groups that can be introduced and removed under conditions that do not affect the other functional group.

Protecting the Amino Group

The amino group can be protected using a variety of standard procedures, with the choice of protecting group depending on the desired reaction conditions for subsequent steps.

  • Carbamates: Tert-butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups are widely used. Boc groups are stable to a wide range of conditions but are readily removed with strong acids like trifluoroacetic acid (TFA). Cbz groups are stable to acidic and basic conditions and are typically removed by catalytic hydrogenation.[2]

  • Amides: Acetyl (Ac) or pivaloyl (Piv) groups can be used. These are generally more robust than carbamates and require more forcing conditions for removal, such as strong acid or base hydrolysis.

  • Sulfonamides: Tosyl (Ts) or nosyl (Ns) groups provide excellent stability but often require harsh conditions for cleavage.

Protecting the Aldehyde Group

The aldehyde group is most commonly protected as a cyclic acetal, which is stable to a wide range of non-acidic reagents.

  • Ethylene Glycol Acetal: Formed by reacting the aldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, PTSA) with azeotropic removal of water. This is a robust protecting group that is readily cleaved with aqueous acid.

  • 1,3-Propanediol Acetal: Similar to the ethylene glycol acetal but can sometimes offer different stability or cleavage characteristics.

The following diagram illustrates the concept of an orthogonal protection strategy for 3-Amino-5-fluoropicolinaldehyde.

Orthogonal_Protection cluster_0 Protect Amino Group cluster_1 Protect Aldehyde Group A 3-Amino-5-fluoropicolinaldehyde B N-Protected Intermediate A->B e.g., Boc₂O, TEA E O-Protected Intermediate A->E e.g., Ethylene Glycol, PTSA C React at Aldehyde B->C Various Reagents D Deprotect Amino Group C->D e.g., TFA H Selectively Functionalized Product D->H F React at Amino Group E->F Various Reagents G Deprotect Aldehyde Group F->G e.g., aq. HCl G->H

Caption: Orthogonal protection workflow for selective functionalization.

Experimental Protocols: A Practical Guide

The following protocols are provided as examples of how to selectively functionalize 3-Amino-5-fluoropicolinaldehyde. These are based on established methodologies for similar substrates and should be optimized for specific applications.

Selective Protection of the Amino Group

Protocol 4.1.1: N-Boc Protection

This protocol describes the protection of the amino group as a tert-butyloxycarbonyl (Boc) carbamate.

Materials:

  • 3-Amino-5-fluoropicolinaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 3-Amino-5-fluoropicolinaldehyde (1.0 eq) in anhydrous DCM or THF.

  • Add TEA or DIPEA (1.2 eq).

  • Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Selective Protection of the Aldehyde Group

Protocol 4.2.1: Acetal Protection with Ethylene Glycol

This protocol describes the protection of the aldehyde group as a cyclic acetal.

Materials:

  • 3-Amino-5-fluoropicolinaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (PTSA) monohydrate (catalytic amount)

  • Toluene or Benzene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of 3-Amino-5-fluoropicolinaldehyde (1.0 eq) in toluene, add ethylene glycol (1.5-2.0 eq) and a catalytic amount of PTSA monohydrate.

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Reactions of the Unprotected Aldehyde (N-Protected)

With the amino group protected, the aldehyde is free to react with a variety of nucleophiles.

Protocol 4.3.1: Reductive Amination

This protocol describes the reaction of the N-Boc protected aldehyde with a primary amine.

Materials:

  • N-Boc-3-amino-5-fluoropicolinaldehyde

  • Primary amine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve N-Boc-3-amino-5-fluoropicolinaldehyde (1.0 eq) and the primary amine (1.1 eq) in DCM or DCE.

  • Add a catalytic amount of acetic acid if necessary to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add STAB or NaBH₃CN (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactions of the Unprotected Amino Group (O-Protected)

With the aldehyde protected as an acetal, the amino group can be selectively functionalized.

Protocol 4.4.1: N-Acylation

This protocol describes the acylation of the amino group of the acetal-protected compound.

Materials:

  • 3-(1,3-Dioxolan-2-yl)-5-fluoropyridin-2-amine

  • Acyl chloride or acid anhydride

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 3-(1,3-Dioxolan-2-yl)-5-fluoropyridin-2-amine (1.0 eq) in anhydrous DCM or THF.

  • Add pyridine or TEA (1.2 eq).

  • Add the acyl chloride or acid anhydride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Synthesis: The Pictet-Spengler Reaction

A powerful application that showcases the combined reactivity of the amino and aldehyde groups is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline or related heterocyclic system.[1][3][4] While 3-Amino-5-fluoropicolinaldehyde itself is not a β-arylethylamine, it can react with one in a Pictet-Spengler-type cyclization, where the amino group of the β-arylethylamine condenses with the aldehyde of the picolinaldehyde, and the subsequent cyclization occurs onto the electron-rich aromatic ring of the β-arylethylamine.

Pictet_Spengler A 3-Amino-5-fluoropicolinaldehyde C Iminium Ion Intermediate A->C Condensation B β-Arylethylamine B->C D Intramolecular Cyclization C->D Acid Catalyst E Tetrahydro-β-carboline Derivative D->E

Caption: Pictet-Spengler reaction pathway.

This reaction provides a convergent and efficient route to complex, fused heterocyclic scaffolds that are of great interest in medicinal chemistry.

Conclusion

3-Amino-5-fluoropicolinaldehyde is a powerful and versatile building block for organic synthesis. A thorough understanding of the relative reactivity of its amino and aldehyde functional groups, coupled with the strategic implementation of orthogonal protection strategies, allows for the selective and controlled construction of a diverse range of complex molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and effectively utilize this valuable reagent in their synthetic campaigns, ultimately accelerating the discovery and development of new chemical entities with potential applications in medicine and beyond.

References

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Foundational

An In-depth Technical Guide to the Stability and Storage of 3-Amino-5-fluoropicolinaldehyde

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-5-fluoropicolinaldehyde is a key building block in contemporary medicinal chemistry, valued for its unique electronic and...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-fluoropicolinaldehyde is a key building block in contemporary medicinal chemistry, valued for its unique electronic and structural features that are imparted by the interplay of its amino, fluoro, and aldehyde functionalities on a pyridine scaffold. However, the very characteristics that make it a versatile synthon also render it susceptible to degradation if not handled and stored with meticulous care. This guide provides a comprehensive overview of the chemical liabilities of 3-Amino-5-fluoropicolinaldehyde, offering a scientific rationale for its recommended storage conditions. By understanding the potential degradation pathways—oxidation, photodecomposition, and polymerization—researchers can implement robust handling and storage protocols to ensure the compound's integrity, thereby safeguarding the accuracy and reproducibility of their scientific endeavors.

Chemical Identity and Significance

3-Amino-5-fluoropicolinaldehyde, with a molecular formula of C₆H₅FN₂O, is a trifunctional aromatic heterocycle. Its structure is characterized by a pyridine ring substituted with an aldehyde group at the 2-position, an amino group at the 3-position, and a fluorine atom at the 5-position. This arrangement of functional groups makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutics and agrochemicals. The aldehyde serves as a handle for nucleophilic additions and reductive aminations, the amino group offers a site for amide bond formation and other derivatizations, and the fluorine atom can enhance metabolic stability and binding affinity of the final compound.

PropertyValueSource
CAS Number 1289114-66-4[1]
Molecular Formula C₆H₅FN₂O[1]
Physical Form Powder
Purity Typically ≥97%

Fundamental Principles of Stability

The stability of 3-Amino-5-fluoropicolinaldehyde is dictated by the intrinsic reactivity of its constituent functional groups: the aromatic aldehyde, the aminopyridine core, and the fluorinated ring system. Understanding these will illuminate the rationale behind the recommended storage protocols.

The Aromatic Aldehyde: A Locus of Reactivity

Aromatic aldehydes, while generally more stable than their aliphatic counterparts due to resonance stabilization from the aromatic ring, are still prone to several degradation pathways[2][3]. The primary concern is oxidation . The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a transformation that can be initiated by atmospheric oxygen (auto-oxidation). This process can be accelerated by light, heat, and the presence of metallic impurities.

Another potential instability of aldehydes is their tendency to undergo polymerization or aldol condensation reactions, especially in the presence of acidic or basic impurities[4][5]. For 3-Amino-5-fluoropicolinaldehyde, the exocyclic amino group could potentially act as an internal catalyst for such processes if the compound is not stored under appropriate conditions.

The Aminopyridine Moiety: Susceptibility to Oxidation

The amino group on the pyridine ring is a site of potential chemical instability. Aminopyridines are known to be susceptible to oxidation by various reagents, which can lead to the formation of nitro- or azoxy-pyridines[6][7]. While the conditions for these transformations are typically harsh, long-term exposure to atmospheric oxygen, especially under non-ideal storage conditions, could lead to gradual degradation. The electron-deficient nature of the pyridine ring, further accentuated by the fluorine atom, can influence the oxidation potential of the amino group[8].

The Fluorinated Pyridine Ring: Photostability Considerations

The carbon-fluorine bond is generally very strong, contributing to the overall stability of the molecule. Fluorinated aromatic compounds often exhibit enhanced thermal and metabolic stability[9]. However, they are not entirely immune to degradation. A key consideration is photostability . While fluorinated pyridines are relatively stable, prolonged exposure to light, particularly UV radiation, can induce photolytic degradation, which may involve defluorination or other complex rearrangements[10][11].

Recommended Storage and Handling Protocols

Based on the chemical liabilities outlined above, a multi-faceted approach to the storage and handling of 3-Amino-5-fluoropicolinaldehyde is essential to preserve its purity and reactivity. The recommendations from suppliers are clear and scientifically sound.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions, including oxidation and polymerization.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the aldehyde and amino functional groups by displacing atmospheric oxygen.
Light Protect from Light (Amber Vial)Minimizes the risk of photolytic degradation of the fluorinated pyridine ring.
Moisture Store in a dry environmentPrevents hydrolysis and potential moisture-catalyzed degradation pathways.
Diagram: Logic of Storage Conditions

G cluster_compound 3-Amino-5-fluoropicolinaldehyde cluster_threats Degradation Threats cluster_solutions Storage & Handling Solutions Compound C₆H₅FN₂O Oxidation Oxidation (Aldehyde & Amino Groups) Compound->Oxidation Photodegradation Photodegradation (Fluorinated Ring) Compound->Photodegradation Polymerization Polymerization (Aldehyde Group) Compound->Polymerization Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Inert_Atmosphere->Oxidation Prevents Refrigeration Refrigeration (2-8°C) Refrigeration->Oxidation Slows Refrigeration->Polymerization Slows Light_Protection Light Protection (Amber Vial) Light_Protection->Photodegradation Prevents Dry_Environment Dry Environment Dry_Environment->Polymerization Inhibits

Caption: Logical flow from compound to degradation threats and corresponding storage solutions.

Experimental Protocols for Stability Assessment

To ensure the integrity of 3-Amino-5-fluoropicolinaldehyde, particularly for long-term studies or when using material from a new supplier, a stability assessment is recommended.

Workflow for Stability Testing

G cluster_storage Store under different conditions start Receive/Synthesize 3-Amino-5-fluoropicolinaldehyde initial_analysis Initial Analysis (t=0) - HPLC/UPLC (Purity) - NMR (Structure) - LC-MS (Impurities) start->initial_analysis aliquot Aliquot into separate, sealed amber vials under an inert atmosphere (N₂) initial_analysis->aliquot condition1 Recommended: 2-8°C, Dark, N₂ aliquot->condition1 condition2 Stress Condition 1: Room Temp, Dark, N₂ aliquot->condition2 condition3 Stress Condition 2: Room Temp, Light, Air aliquot->condition3 time_points Analyze at Time Points (e.g., 1, 3, 6 months) condition1->time_points condition2->time_points condition3->time_points final_analysis Re-analyze Samples - HPLC/UPLC (Purity) - LC-MS (Degradants) time_points->final_analysis compare Compare results to t=0 and assess degradation final_analysis->compare

Caption: Experimental workflow for assessing the stability of 3-Amino-5-fluoropicolinaldehyde.

Step-by-Step Methodology for Purity Assessment by HPLC
  • Preparation of Standard Solution: Accurately weigh approximately 5 mg of 3-Amino-5-fluoropicolinaldehyde and dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • HPLC System and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solution and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

  • Forced Degradation (Optional but Recommended): To identify potential degradation products, a sample can be stressed by adding a small amount of hydrogen peroxide (for oxidation) or by exposure to UV light, followed by HPLC analysis to observe the formation of new peaks.

Incompatible Materials and Chemical Safety

Given its chemical nature, 3-Amino-5-fluoropicolinaldehyde should be considered incompatible with:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions, oxidizing the aldehyde and/or amino group.

  • Strong Acids and Bases: May catalyze polymerization or other degradation reactions.

  • Reactive Metals: Certain metals can catalyze oxidation.

Always consult the Safety Data Sheet (SDS) before handling. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

The chemical integrity of 3-Amino-5-fluoropicolinaldehyde is paramount for its successful application in research and development. Its stability is contingent upon strict adherence to proper storage and handling protocols. By storing the compound at 2-8°C , under an inert atmosphere , and protected from light , researchers can effectively mitigate the primary degradation pathways of oxidation, photodecomposition, and polymerization. Implementing routine analytical checks, as outlined in this guide, will further ensure the quality and reliability of this important chemical building block, ultimately contributing to the robustness and reproducibility of scientific outcomes.

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  • MDPI. (2022). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 5-Fluoropicolinaldehyde. Retrieved from [Link]

  • National Institutes of Health. (2022). Environmental Aldehyde Sources and the Health Implications of Exposure. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.
  • PubMed. (1978). Stability of glutaraldehyde disinfectants during storage and use in hospitals. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridinecarboxaldehyde. Retrieved from [Link]

  • Capot Chemical. (n.d.). MSDS of 3-chloro-5-fluoropicolinaldehyde. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Organic Solvent Solubility of 3-Amino-5-fluoropicolinaldehyde

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-5-fluoropicolinaldehyde (CAS No. 1289114-66-4), a key building block in pharmaceutical and agrochemical researc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-5-fluoropicolinaldehyde (CAS No. 1289114-66-4), a key building block in pharmaceutical and agrochemical research. In the absence of extensive published empirical data, this document synthesizes a predictive solubility profile based on first-principles analysis of the compound's physicochemical properties. We dissect the influence of its distinct functional groups—an aromatic amine, a fluorine substituent, an aldehyde, and a pyridine ring—on its interactions with a range of organic solvents. This guide is designed for researchers, scientists, and drug development professionals, offering a robust theoretical framework and a detailed experimental protocol to empirically determine solubility, thereby empowering rational solvent selection for synthesis, purification, and formulation.

Introduction: The Scientific Imperative

3-Amino-5-fluoropicolinaldehyde is a substituted pyridine derivative of increasing interest in medicinal chemistry. The unique arrangement of its functional groups—a hydrogen bond-donating amino group, a strongly electronegative fluorine atom, a polar aldehyde group, and a basic pyridine nitrogen—creates a molecule with complex and nuanced solubility behavior. Understanding its solubility is not an academic exercise; it is a critical prerequisite for its effective utilization. From selecting appropriate reaction media to designing crystallization-based purification protocols and developing stable formulations, solvent selection is a pivotal decision that dictates experimental success and efficiency. This guide provides the foundational knowledge to make those decisions with confidence.

Physicochemical Properties & Their Impact on Solubility

The solubility of a compound is governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is the cornerstone of this analysis.

Molecular Structure: 3-Amino-5-fluoropicolinaldehyde

  • Formula: C₆H₅FN₂O

  • Physical Form: Powder

  • Key Functional Groups:

    • Pyridine Ring: Aromatic, weakly basic nitrogen atom. Capable of π-π stacking and acting as a hydrogen bond acceptor.

    • Amino Group (-NH₂): Polar. Acts as a strong hydrogen bond donor and a weak acceptor. Increases polarity and potential for interaction with protic solvents.

    • Aldehyde Group (-CHO): Polar. The carbonyl oxygen is a strong hydrogen bond acceptor.[1][2]

    • Fluorine Atom (-F): Highly electronegative, creating a strong dipole moment. However, it is a very weak hydrogen bond acceptor and its primary effect is modulating the electronic character of the aromatic ring and the overall molecular polarity.

Intermolecular Forces at Play:

  • Hydrogen Bonding: The presence of both hydrogen bond donors (-NH₂) and multiple acceptors (pyridine N, aldehyde O) suggests that hydrogen bonding will be a dominant factor in its solubility. Solvents capable of hydrogen bonding (e.g., alcohols) are predicted to be effective.

  • Dipole-Dipole Interactions: The molecule possesses significant polarity due to its electronegative F, N, and O atoms. Polar aprotic solvents (e.g., DMSO, DMF, Acetone) will effectively engage in these interactions.

  • Van der Waals Forces: These forces will be present in all solvent interactions but will be the primary mechanism for solubility in nonpolar solvents.

Predicted Solubility Profile in Organic Solvents

Based on the analysis of the molecular structure and drawing parallels with structurally similar compounds like 2-aminopyridine and 4-aminopyridine[3][4][5][6], a qualitative solubility profile can be predicted. The aldehyde functionality generally confers solubility in most common organic solvents.[7]

Table 1: Predicted Qualitative Solubility of 3-Amino-5-fluoropicolinaldehyde

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong hydrogen bond donating and accepting capabilities of both solute and solvent.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to Medium Strong dipole-dipole interactions. Solvents like DMSO and DMF are excellent for polar, H-bond donating solutes. Acetonitrile and acetone are also good solvents for polar molecules.[4]
Ethers Tetrahydrofuran (THF), Diethyl EtherMedium to Low THF is a moderately polar aprotic solvent and should offer some solubility. Diethyl ether is significantly less polar and is expected to be a poor solvent.
Halogenated Dichloromethane (DCM), ChloroformMedium to Low Moderate polarity. Can interact via dipole-dipole forces but lacks H-bonding capability. Solubility of 2-aminopyridine in chloroform is lower than in acetone or ethyl acetate.[4]
Aromatic Toluene, BenzeneLow Primarily nonpolar interactions (van der Waals). The polarity of the solute is a mismatch for these nonpolar solvents.
Nonpolar Aliphatic Hexanes, CyclohexaneVery Low / Insoluble Mismatch in polarity. The solute's polar functional groups prevent effective solvation by nonpolar solvents. 2-aminopyridine is nearly insoluble in hexane and cyclohexane.[5][6]

The following diagram illustrates the decision-making logic for predicting solubility based on solvent characteristics.

G start Select Solvent is_polar Is the solvent polar? start->is_polar is_protic Is it protic (H-bond donor)? is_polar->is_protic Yes low_sol Low / Insoluble is_polar->low_sol No (Nonpolar) high_sol High Solubility Expected is_protic->high_sol Yes (e.g., Methanol) med_sol Medium Solubility Expected is_protic->med_sol No (Polar Aprotic, e.g., DMSO, Acetone)

Caption: Predicted solubility logic for 3-Amino-5-fluoropicolinaldehyde.

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a standardized protocol is essential. The Saturation Shake-Flask Method is a reliable and widely used technique for determining equilibrium solubility.[8][9] This protocol is adapted from established methodologies such as those outlined in the USP General Chapter <1236>.[8][10][11][12]

Materials and Equipment
  • 3-Amino-5-fluoropicolinaldehyde (solid powder)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or orbital incubator

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 3-Amino-5-fluoropicolinaldehyde to a pre-weighed glass vial. An "excess" ensures that a saturated solution is achieved; a good starting point is to add approximately 10-20 mg of solid for every 1 mL of solvent to be added. Record the exact mass of the solid.

  • Solvent Addition: Add a precise volume (e.g., 2.00 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry vigorously for a predetermined period. Equilibrium is typically reached within 24 to 48 hours. A preliminary time-course study is recommended to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solid to settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove all particulate matter.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the same solvent or a mobile phase for chromatography) to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)

Self-Validating System: Ensuring Trustworthiness
  • Mass Balance Confirmation: After sampling, carefully evaporate the solvent from the vial containing the remaining solid. Weigh the vial to determine the mass of the undissolved solid. The initial mass minus the final mass should approximate the amount dissolved, providing a rough check on the analytical result.

  • Multiple Time Points: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant across the later time points.

The following diagram outlines the experimental workflow.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Weigh excess solid B 2. Add precise volume of solvent A->B C 3. Equilibrate (e.g., 24-48h at 25°C) B->C D 4. Settle solids C->D E 5. Filter supernatant D->E F 6. Dilute sample E->F G 7. Quantify (HPLC-UV) F->G H 8. Calculate solubility G->H

Caption: Workflow for the Saturation Shake-Flask solubility method.

Safety and Handling Precautions

As a laboratory chemical, 3-Amino-5-fluoropicolinaldehyde must be handled with appropriate care. The following information is derived from vendor safety data.

  • Signal Word: Warning

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P405: Store locked up.

Always handle this compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

References

  • ASTM E1148-02 (2017). Standard Test Method for Measurements of Aqueous Solubility. West Conshohocken, PA: ASTM International. [Link]

  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. [Link]

  • ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. [Link]

  • Chemistry LibreTexts. (2019, January 14). 3.10: Properties of Aldehydes and Ketones. [Link]

  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

  • U.S. Pharmacopeia. (2016). <1236> Solubility Measurements. [Link]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

  • ECA Academy. (2022, March 9). USP: Proposed Addition to Chapter <1236> Solubility Measurements. [Link]

  • Dissolution Technologies. (2016). Technical Note: Solubility Measurements. [Link]

  • ACS Publications. (2008). Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. [Link]

  • ACS Publications. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]

  • ACS Publications. (2022, May 27). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. [Link]

  • Unknown. (2024). Solubility test for Organic Compounds. [Link]

  • ASTM International. D5790: Purgeable Organic Compounds in Water. [Link]

  • University of Calgary. Qualitative Analysis of Organic Compounds. [Link]

  • ResearchGate. (2016). ASTM D5226 Solubility.pdf. [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

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Foundational

An In-Depth Technical Guide to the Safe Handling and Use of 3-Amino-5-fluoropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Chemistry of a Promising Building Block 3-Amino-5-fluoropicolinaldehyde is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Chemistry of a Promising Building Block

3-Amino-5-fluoropicolinaldehyde is a substituted pyridine derivative that has garnered interest in the fields of medicinal chemistry and drug development. Its unique trifunctionalized structure, featuring an aldehyde, an amino group, and a fluorine atom on a pyridine ring, makes it a versatile synthon for the construction of complex heterocyclic molecules. The electron-withdrawing nature of the fluorine atom and the pyridine ring, combined with the electron-donating amino group, creates a nuanced electronic profile that influences its reactivity and biological activity. This guide provides a comprehensive overview of the safe handling, storage, and disposal of 3-Amino-5-fluoropicolinaldehyde, grounded in established safety protocols and an understanding of its chemical properties.

Hazard Identification and Risk Assessment: A Proactive Approach to Safety

A thorough understanding of the potential hazards associated with 3-Amino-5-fluoropicolinaldehyde is the cornerstone of its safe use in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for assessing its risks.

GHS Classification

Based on available Safety Data Sheets (SDS), 3-Amino-5-fluoropicolinaldehyde is classified as follows:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation. [1]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation. [1]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.

The GHS pictogram associated with these hazards is the exclamation mark (GHS07) .

Toxicological Profile: Understanding the "Why" Behind the Hazards

The toxicological properties of 3-Amino-5-fluoropicolinaldehyde are not extensively documented in publicly available literature. However, based on its chemical structure and the hazards of analogous compounds, the following can be inferred:

  • Oral Toxicity: The "harmful if swallowed" classification suggests that ingestion can lead to adverse health effects. The specific mechanisms are not detailed, but researchers should assume a significant risk and take all necessary precautions to prevent ingestion.

  • Skin and Eye Irritation: The aldehyde and amino functionalities, along with the potential for the compound to react with biological nucleophiles, are likely contributors to its irritant properties. Direct contact with skin or eyes can cause inflammation, redness, and pain.

  • Respiratory Irritation: As a fine powder, 3-Amino-5-fluoropicolinaldehyde can be easily aerosolized, leading to irritation of the respiratory tract upon inhalation. The aldehyde group can react with moisture in the respiratory system, potentially forming irritating byproducts.

Prudent Practices for Safe Handling and Storage

Adherence to rigorous safety protocols is non-negotiable when working with 3-Amino-5-fluoropicolinaldehyde. The following guidelines are based on a combination of SDS recommendations and best practices for handling fine chemicals in a research environment.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of 3-Amino-5-fluoropicolinaldehyde, including weighing, transferring, and setting up reactions, must be conducted in a properly functioning chemical fume hood.[2] This is critical to prevent inhalation of the powder and to contain any potential spills.

  • Ventilation: Ensure adequate ventilation in the laboratory to minimize the accumulation of any airborne contaminants.

Personal Protective Equipment (PPE): Your Personal Safety Barrier

A comprehensive PPE regimen is mandatory.

PPE ComponentSpecifications and Rationale
Eye Protection Chemical safety goggles are the minimum requirement. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.
Hand Protection Wear nitrile or neoprene gloves that are compatible with the solvents being used. Always inspect gloves for any signs of degradation or perforation before use. Double gloving is recommended for added protection.
Body Protection A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage.
Respiratory Protection For situations where engineering controls may not be sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Storage: Maintaining Stability and Preventing Degradation

Proper storage is crucial for maintaining the integrity of 3-Amino-5-fluoropicolinaldehyde and preventing the formation of hazardous degradation products.

  • Temperature: Store in a cool, dry place, typically between 2-8°C.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation.

  • Light: Protect from light, as many organic compounds are light-sensitive.

  • Container: Keep the container tightly sealed to prevent moisture ingress and contamination.

Understanding the Reactivity Profile: The Chemist's Perspective

The reactivity of 3-Amino-5-fluoropicolinaldehyde is governed by the interplay of its three functional groups on the pyridine ring.

  • Aldehyde Group: The aldehyde is the most reactive site for nucleophilic attack. It can undergo a wide range of reactions typical of aldehydes, including:

    • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent to form new C-N bonds. This is a common strategy for introducing diversity in drug discovery.

    • Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

    • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

    • Reduction: The aldehyde can be reduced to the corresponding primary alcohol.

  • Amino Group: The amino group is a nucleophile and can participate in reactions such as acylation, alkylation, and diazotization. The presence of the electron-withdrawing fluorine and pyridine ring will slightly decrease its basicity and nucleophilicity compared to aniline.

  • Fluoropyridine Ring: The fluorine atom and the nitrogen in the pyridine ring make the aromatic ring electron-deficient. This can influence the regioselectivity of any electrophilic aromatic substitution reactions, although such reactions are generally difficult on pyridine rings. The fluorine atom could potentially be a leaving group in nucleophilic aromatic substitution (SNA) reactions under forcing conditions.

Incompatible Materials and Conditions to Avoid

Based on its chemical structure, the following should be avoided:

  • Strong Oxidizing Agents: These can react exothermically with the amino and aldehyde groups.

  • Strong Acids and Bases: These can catalyze unwanted side reactions or degrade the compound.

  • Heat, Sparks, and Open Flames: While not classified as flammable, heating can lead to decomposition and the release of toxic fumes.

Experimental Protocols: A Framework for Safe Execution

The following protocols are provided as a general framework and should be adapted to the specific requirements of your experiment after a thorough risk assessment.

Weighing and Transferring the Solid

Weighing_and_Transferring cluster_fume_hood Inside Chemical Fume Hood A Don PPE (Gloves, Goggles, Lab Coat) B Tare analytical balance with weigh paper A->B 1. C Carefully transfer desired amount of 3-Amino-5-fluoropicolinaldehyde onto weigh paper using a spatula B->C 2. D Record the mass C->D 3. E Transfer the solid to the reaction vessel D->E 4. F Clean spatula and balance E->F 5. G Dispose of weigh paper in appropriate solid waste container F->G 6.

Caption: Workflow for weighing and transferring 3-Amino-5-fluoropicolinaldehyde.

Setting up a Reaction

Reaction_Setup cluster_fume_hood Inside Chemical Fume Hood A Assemble dry glassware B Add 3-Amino-5-fluoropicolinaldehyde and other solid reagents A->B 1. C Add solvent via syringe or cannula B->C 2. D Stir the mixture C->D 3. E Add liquid reagents dropwise via syringe or addition funnel D->E 4. F Monitor the reaction (TLC, LC-MS, etc.) E->F 5.

Caption: General workflow for setting up a reaction.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Accidental Release Measures
  • Small Spills:

    • Ensure proper PPE is worn.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for waste disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal: Responsible Stewardship

All waste containing 3-Amino-5-fluoropicolinaldehyde must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weigh paper and PPE, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste from reactions and cleaning in a labeled, sealed container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific procedures.

Conclusion: A Commitment to a Culture of Safety

3-Amino-5-fluoropicolinaldehyde is a valuable tool in the arsenal of the modern medicinal chemist. Its potential for creating novel therapeutics is significant, but this potential can only be realized through a steadfast commitment to safety. By understanding its hazards, implementing robust handling procedures, and being prepared for emergencies, researchers can confidently and responsibly unlock the synthetic utility of this important building block. This guide serves as a foundation for safe laboratory practices, but it is the responsibility of every scientist to cultivate a culture of safety through continuous learning, meticulous planning, and unwavering vigilance.

References

  • CymitQuimica. (2024). Safety Data Sheet: 3-Amino-5-fluoropicolinaldehyde.
  • ChemScene. (2023). Safety Data Sheet: 3-Amino-5-fluoropicolinaldehyde.
  • ChemScene. (2023). Safety Data Sheet: 3-Bromo-4-chloro-5-fluoropyridine.
  • Capot Chemical. (2026). MSDS of 3-chloro-5-fluoropicolinaldehyde.
  • CymitQuimica. (2023). Safety Data Sheet: 3-Amino-2-bromo-5-chloropyridine.
  • CymitQuimica. (2023). Safety Data Sheet: 5-Amino-3-chloropyrazine-2-carbonitrile.

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Exploratory

The Strategic Utility of 3-Amino-5-fluoropicolinaldehyde in Contemporary Drug Discovery: A Technical Guide

For Immediate Release For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique properties of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability. Within the arsenal of fluorinated building blocks, 3-Amino-5-fluoropicolinaldehyde has emerged as a versatile synthon of considerable interest. This technical guide provides an in-depth analysis of its commercial availability, synthesis, and applications, offering a valuable resource for its effective utilization in research and development.

Molecular Profile and Physicochemical Properties

IUPAC Name: 3-amino-5-fluoro-2-pyridinecarbaldehyde CAS Number: 1289114-66-4[1][2][3] Molecular Formula: C₆H₅FN₂O Molecular Weight: 140.12 g/mol

This compound integrates a pyridine core, an aldehyde functional group, a primary amine, and a fluorine atom. This specific arrangement of functionalities provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex heterocyclic systems.

PropertyValueSource
Physical Form Solid / Powder
Purity Typically ≥95-97%
Storage Conditions 2-8°C, inert atmosphere, protect from light[4]
InChI Key VRWNWXWPHVFGAT-UHFFFAOYSA-N

Commercial Availability and Procurement

3-Amino-5-fluoropicolinaldehyde is commercially available from several fine chemical suppliers, catering to both research and bulk scale requirements. Researchers can procure this reagent from the following vendors, among others:

  • Sigma-Aldrich: Listed under CAS number 1289114-66-4.

  • Ambeed: Offers the compound, also identified by its CAS number.[3][5]

  • Acmec Biochemical: Includes this aldehyde in their product listings.[1][2]

  • BLD Pharmatech: Provides the compound with a purity of 97%.

  • MuseChem: Lists the product with its molecular formula and weight.

It is advisable to consult individual supplier websites for the most current information on stock availability, purity specifications, and pricing.

Synthetic Routes and Methodologies

For custom synthesis or scale-up operations, understanding the synthetic pathway to 3-Amino-5-fluoropicolinaldehyde is crucial. A common and effective method involves the oxidation of the corresponding primary alcohol.

Experimental Protocol: Oxidation of (3-amino-5-fluoropyridin-2-yl)methanol

This protocol is adapted from established synthetic procedures.[6]

Objective: To synthesize 3-Amino-5-fluoropicolinaldehyde via the oxidation of (3-amino-5-fluoropyridin-2-yl)methanol.

Materials:

  • (3-amino-5-fluoropyridin-2-yl)methanol

  • Manganese dioxide (MnO₂)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Celite®

Procedure:

  • Dissolve (3-amino-5-fluoropyridin-2-yl)methanol in a suitable solvent such as chloroform.

  • Add an excess of manganese dioxide to the solution (typically 5-10 molar equivalents).

  • Heat the reaction mixture, for instance, to 65°C, and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad with additional solvent (e.g., dichloromethane) to ensure complete recovery of the product.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 3-Amino-5-fluoropicolinaldehyde.

  • Further purification can be achieved by column chromatography if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product start_material (3-amino-5-fluoropyridin-2-yl)methanol reaction Oxidation in Chloroform (Heat at 65°C) start_material->reaction Dissolve reagent Manganese Dioxide (MnO2) reagent->reaction Add workup Filtration through Celite reaction->workup Cool & Filter purification Concentration workup->purification Filtrate final_product 3-Amino-5-fluoropicolinaldehyde purification->final_product

Caption: Synthetic workflow for 3-Amino-5-fluoropicolinaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the amino, fluoro, and aldehyde groups makes 3-Amino-5-fluoropicolinaldehyde a valuable precursor for the synthesis of a wide range of heterocyclic compounds. The incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical properties.[7][8]

Synthesis of Fused Heterocyclic Systems

The aldehyde and amino functionalities can readily participate in condensation reactions to form fused ring systems. For example, it can serve as a key building block for the synthesis of novel kinase inhibitors and other targeted therapeutics.[9][10] The pyridine nitrogen also offers a site for further functionalization.

Role in Diversity-Oriented Synthesis

In the context of diversity-oriented synthesis, this compound can be used as a starting material to generate libraries of novel small molecules for high-throughput screening.[11] Its reactivity allows for the introduction of various substituents and the construction of diverse molecular scaffolds.

Applications cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds cluster_applications Therapeutic Areas core 3-Amino-5-fluoropicolinaldehyde condensation Condensation Reactions core->condensation alkylation N-Alkylation/Arylation core->alkylation reductive_amination Reductive Amination core->reductive_amination fused_heterocycles Fused Heterocycles (e.g., Pyridopyrimidines) condensation->fused_heterocycles substituted_pyridines Substituted Pyridines alkylation->substituted_pyridines chiral_amino_alcohols Chiral Amino Alcohols reductive_amination->chiral_amino_alcohols kinase_inhibitors Kinase Inhibitors fused_heterocycles->kinase_inhibitors cns_agents CNS Agents substituted_pyridines->cns_agents anti_infectives Anti-Infectives chiral_amino_alcohols->anti_infectives

Caption: Application pathways of 3-Amino-5-fluoropicolinaldehyde.

Conclusion

3-Amino-5-fluoropicolinaldehyde is a commercially accessible and synthetically versatile building block with significant potential in drug discovery. Its unique combination of reactive functional groups, coupled with the presence of a fluorine atom, makes it an attractive starting material for the synthesis of novel and diverse molecular entities. This guide provides a comprehensive overview to empower researchers to effectively leverage this valuable compound in their pursuit of next-generation therapeutics.

References

  • Bicyclic 1,4-diazepanones and therapeutic uses thereof.
  • 3,6-Dihydroxyphthalonitrile. Acmec Biochemical. [Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed. [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. PubMed Central. [Link]

  • BLD Pharmatech Co., Limited. ChemBuyersGuide.com, Inc. [Link]

  • Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. National Institutes of Health. [Link]

  • MuseChem. ChemBuyersGuide.com, Inc. [Link]

  • Tyrosinase. Acmec Biochemical. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Amino-5-fluoropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Strategic Importance of 3-Amino-5-fluoropicolinaldehyde in Medicinal Chemistry 3-Ami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 3-Amino-5-fluoropicolinaldehyde in Medicinal Chemistry

3-Amino-5-fluoropicolinaldehyde is a highly valuable and versatile building block in the synthesis of novel heterocyclic compounds for drug discovery and materials science. Its unique trifunctional nature, featuring a nucleophilic amino group, an electrophilic aldehyde, and a strategically placed fluorine atom on a pyridine core, offers a rich platform for constructing diverse and complex molecular architectures. The presence of the fluorine atom is particularly significant, as fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

This application note provides a detailed guide to the synthesis of two important classes of heterocyclic compounds—fluorinated quinolines and pyrido[2,3-b]pyrazines—using 3-Amino-5-fluoropicolinaldehyde as the key starting material. The protocols described herein are based on established and robust synthetic methodologies, providing researchers with a practical foundation for their synthetic endeavors.

Part 1: Synthesis of Fluorinated Quinolines via Friedländer Annulation

The Friedländer annulation is a classic and reliable method for the synthesis of quinolines, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1][2] 3-Amino-5-fluoropicolinaldehyde is an ideal substrate for this reaction, enabling the synthesis of fluorinated quinoline derivatives, which are prevalent scaffolds in numerous therapeutic agents.

Reaction Rationale and Mechanistic Insight

The reaction proceeds through an initial aldol condensation between the enolate of the active methylene compound and the aldehyde of 3-Amino-5-fluoropicolinaldehyde. This is followed by an intramolecular cyclization via condensation of the amino group with the carbonyl of the reaction partner, and subsequent dehydration to afford the aromatic quinoline ring system. The choice of catalyst, typically an acid or a base, is crucial in promoting the key condensation and cyclization steps.

Friedlander_Synthesis start 3-Amino-5-fluoropicolinaldehyde + Active Methylene Compound intermediate1 Aldol Condensation (Enolate Attack) start->intermediate1 intermediate2 Cyclization (Intramolecular Condensation) intermediate1->intermediate2 product Fluorinated Quinoline intermediate2->product Pyrido_Pyrazine_Synthesis start 3-Amino-5-fluoropicolinaldehyde + α-Amino Ketone intermediate1 Schiff Base Formation start->intermediate1 intermediate2 Intramolecular Cyclization intermediate1->intermediate2 intermediate3 Dihydropyrido[2,3-b]pyrazine intermediate2->intermediate3 product Fluorinated Pyrido[2,3-b]pyrazine intermediate3->product Oxidation

Sources

Application

The Strategic Deployment of 3-Amino-5-fluoropicolinaldehyde in Multicomponent Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry Multicomponent reactions (MCRs) have...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

Multicomponent reactions (MCRs) have revolutionized the landscape of modern drug discovery and organic synthesis by enabling the construction of complex molecular architectures in a single, convergent step.[1][2] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of diverse chemical libraries.[2] Within the vast array of building blocks for MCRs, heteroaromatic aldehydes are of particular interest due to their prevalence in biologically active compounds. This guide focuses on a uniquely functionalized building block, 3-Amino-5-fluoropicolinaldehyde , and its strategic application in cornerstone MCRs. The presence of a pyridine nitrogen, a nucleophilic amino group, and an electron-withdrawing fluorine atom on a single aromatic aldehyde scaffold presents a unique combination of electronic and steric properties. This substitution pattern not only influences the reactivity of the aldehyde but also provides multiple points for post-MCR modification, making it a highly valuable synthon for generating novel chemical entities with potential therapeutic applications.

This document serves as a comprehensive technical guide, providing not only detailed, adaptable protocols for employing 3-Amino-5-fluoropicolinaldehyde in Ugi and Passerini reactions but also delving into the mechanistic rationale behind the experimental design.

Core Concepts: Understanding the Reactivity of 3-Amino-5-fluoropicolinaldehyde

The reactivity of 3-Amino-5-fluoropicolinaldehyde in MCRs is dictated by the interplay of its functional groups. The aldehyde group serves as the primary electrophilic center for nucleophilic attack. The pyridine nitrogen acts as a weak base and can influence the overall electron density of the ring. The 3-amino group is a strong electron-donating group, which can potentially modulate the reactivity of the aldehyde and participate in subsequent intramolecular reactions. Conversely, the 5-fluoro group is a moderate electron-withdrawing group, which can enhance the electrophilicity of the aldehyde carbonyl carbon, potentially accelerating the initial steps of the MCR. Understanding these electronic effects is crucial for optimizing reaction conditions and predicting potential side reactions.

The Ugi Four-Component Reaction (U-4CR): A Gateway to Peptidomimetic Scaffolds

The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides, which are valuable peptidomimetics in drug discovery.[3][4] The reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide in a one-pot process.[3][4]

Mechanistic Insights of the Ugi Reaction

The generally accepted mechanism of the Ugi reaction begins with the formation of an imine from the aldehyde and the amine.[3][5] This is followed by the addition of the isocyanide and the carboxylic acid to the iminium ion, leading to a nitrilium ion intermediate.[5] A subsequent intramolecular acyl transfer (the Mumm rearrangement) yields the stable α-acylamino amide product.[5]

Diagram: Ugi Four-Component Reaction Mechanism

Ugi_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Aldehyde Aldehyde Imine Imine Aldehyde->Imine + Amine Amine Amine Amine->Imine Carboxylic_Acid Carboxylic_Acid Acyl_Intermediate Acyl_Intermediate Carboxylic_Acid->Acyl_Intermediate Isocyanide Isocyanide Nitrilium_Ion Nitrilium_Ion Isocyanide->Nitrilium_Ion Iminium_Ion Iminium_Ion Imine->Iminium_Ion + H+ Iminium_Ion->Nitrilium_Ion + Isocyanide Nitrilium_Ion->Acyl_Intermediate + Carboxylate Product α-Acylamino Amide Acyl_Intermediate->Product Mumm Rearrangement

Caption: Generalized mechanism of the Ugi four-component reaction.

Adaptable Protocol for the Ugi Reaction with 3-Amino-5-fluoropicolinaldehyde

This protocol is a representative procedure adapted from established methods for aromatic aldehydes and should be optimized for specific substrates.

Materials:

  • 3-Amino-5-fluoropicolinaldehyde

  • Primary or secondary amine (e.g., benzylamine)

  • Carboxylic acid (e.g., acetic acid)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Methanol (MeOH) as solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-Amino-5-fluoropicolinaldehyde (1.0 mmol) in methanol (5 mL).

  • Addition of Amine and Carboxylic Acid: To the stirred solution, add the amine (1.0 mmol) followed by the carboxylic acid (1.0 mmol). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Addition of Isocyanide: Add the isocyanide (1.0 mmol) to the reaction mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Expert Insights and Considerations:
  • Solvent Choice: Methanol is a common solvent for the Ugi reaction as it effectively dissolves the starting materials and facilitates the reaction.[4] For less reactive substrates, other polar solvents like trifluoroethanol can be explored.

  • Reactivity of the Aldehyde: The electron-withdrawing fluorine atom at the 5-position is expected to enhance the electrophilicity of the aldehyde, potentially leading to faster imine formation. The 3-amino group, being electron-donating, might slightly counteract this effect but also offers a site for potential side reactions or subsequent cyclizations.

  • Potential for Intramolecular Cyclization: The presence of the 3-amino group introduces the possibility of a post-Ugi intramolecular cyclization, leading to the formation of heterocyclic scaffolds. This can be a desirable outcome for generating molecular diversity. Reaction conditions such as temperature and the choice of acid can influence this pathway.

The Passerini Three-Component Reaction: Synthesis of α-Acyloxy Amides

The Passerini reaction is another fundamental isocyanide-based MCR that combines an aldehyde, a carboxylic acid, and an isocyanide to produce α-acyloxy amides.[2][6]

Mechanistic Insights of the Passerini Reaction

The mechanism of the Passerini reaction is generally believed to proceed through a non-ionic, concerted pathway in aprotic solvents.[1][6] It is thought that the aldehyde and carboxylic acid form a hydrogen-bonded complex, which activates the aldehyde for nucleophilic attack by the isocyanide.[1] This is followed by an intramolecular acyl transfer to yield the final product.[2]

Diagram: Passerini Three-Component Reaction Mechanism

Passerini_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Aldehyde Aldehyde Activated_Complex H-Bonded Complex Aldehyde->Activated_Complex Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Activated_Complex Isocyanide Isocyanide Nitrilium_Intermediate Nitrilium_Intermediate Isocyanide->Nitrilium_Intermediate Activated_Complex->Nitrilium_Intermediate + Isocyanide Product α-Acyloxy Amide Nitrilium_Intermediate->Product Intramolecular Acyl Transfer

Caption: Generalized mechanism of the Passerini three-component reaction.

Adaptable Protocol for the Passerini Reaction with 3-Amino-5-fluoropicolinaldehyde

This is a general procedure that may require optimization based on the specific substrates used.

Materials:

  • 3-Amino-5-fluoropicolinaldehyde

  • Carboxylic acid (e.g., benzoic acid)

  • Isocyanide (e.g., cyclohexyl isocyanide)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Amino-5-fluoropicolinaldehyde (1.0 mmol) and the carboxylic acid (1.2 mmol) in the chosen aprotic solvent (5 mL).

  • Addition of Isocyanide: To the stirred solution, add the isocyanide (1.0 mmol) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using TLC. The reaction is typically complete within 12-24 hours. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired α-acyloxy amide.

Expert Insights and Considerations:
  • Solvent Selection: Aprotic solvents such as DCM or THF are generally preferred for the Passerini reaction to favor the proposed concerted mechanism.[7]

  • Concentration Effects: The Passerini reaction often benefits from higher concentrations of reactants.[1] For aromatic aldehydes, concentrations of 1 M or higher may improve yields.[8]

  • Catalysis: While the Passerini reaction is often performed without a catalyst, Lewis acids can sometimes be employed to activate the aldehyde, especially for less reactive systems. However, care must be taken as this can also promote side reactions.

  • Substituent Effects: The electron-withdrawing nature of the 5-fluoro substituent on the picolinaldehyde is anticipated to be beneficial for the Passerini reaction by increasing the electrophilicity of the carbonyl carbon. The 3-amino group's impact should be considered, as it could potentially interact with the carboxylic acid.

Data Presentation: Representative Component Table

The following table provides a template for summarizing the components for a hypothetical Ugi reaction with 3-Amino-5-fluoropicolinaldehyde.

Component Structure/Name Equivalents Role
Aldehyde3-Amino-5-fluoropicolinaldehyde1.0Electrophile
AmineBenzylamine1.0Nucleophile
Carboxylic AcidAcetic Acid1.0Acid Component
Isocyanidetert-Butyl isocyanide1.0C1-synthon

Experimental Workflow Visualization

Diagram: General MCR Experimental Workflow

MCR_Workflow Start Reaction_Setup Reaction Setup: - Dissolve aldehyde in solvent Start->Reaction_Setup Reagent_Addition Sequential Addition of Reagents: - Amine (Ugi) / Carboxylic Acid (Passerini) - Isocyanide Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring: - Stir at specified temperature - Track progress by TLC Reagent_Addition->Reaction_Monitoring Workup Aqueous Work-up: - Solvent removal - Extraction and washing Reaction_Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization End Characterization->End

Caption: A generalized workflow for performing multicomponent reactions.

Conclusion and Future Outlook

3-Amino-5-fluoropicolinaldehyde represents a highly promising and versatile building block for the construction of novel, medicinally relevant compounds through multicomponent reactions. The adaptable protocols and mechanistic insights provided herein offer a solid foundation for researchers to explore the synthetic potential of this unique scaffold. The strategic interplay of the amino, fluoro, and pyridine functionalities opens up exciting avenues for creating diverse molecular libraries with the potential for post-MCR modifications, further expanding the accessible chemical space for drug discovery endeavors. Future work should focus on exploring a wider range of MCRs with this aldehyde and investigating the biological activities of the resulting products.

References

  • Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231–4233.
  • Banfi, L., Basso, A., Lambruschini, C., Moni, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Science, 12(45), 15445–15472.
  • Andrade, C. K. Z., Takada, S. C. S., Suarez, P. A. Z., & Alves, M. B. (2006). Revisiting the Passerini Reaction under Eco-Friendly Reaction Conditions. Synlett, 2006(10), 1539–1541.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-toluene con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Ugi, I. (1959). Eine neue Darstellungsmethode für N-substituierte α-Amino-carbonsäure-amide. Angewandte Chemie, 71(11), 386.
  • Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • El Kaim, L., Grimaud, L., & Oble, J. (2005). Phenol Ugi–Smiles Systems: Strategies for the Multicomponent N‐Arylation of Primary Amines with Isocyanides, Aldehydes, and Phenols.
  • Tye, H., & Whittaker, M. (2004). The Ugi reaction: a versatile tool for the generation of chemical libraries. Organic & Biomolecular Chemistry, 2(6), 813-815.
  • de la Torre, A., et al. (2020). Strong Hydrogen Bond Donating Solvents Accelerate the Passerini Three-Component Reaction. The Journal of Organic Chemistry, 85(9), 5763-5771.
  • Brioche, J., Masson, G., & Zhu, J. (2010). Passerini-Type Reaction of Alcohols with Isocyanides and Carboxylic Acids under Catalytic Aerobic Conditions. Organic Letters, 12(7), 1432–1435.
  • Ruijter, E., Scheffelaar, R., & Orru, R. V. A. (2011). Multicomponent reactions: an efficient tool for the synthesis of bioactive compounds.
  • Bhagat, S., & Chakraborti, A. K. (2007). An Extremely Efficient Three-Component Reaction of Aldehydes/Ketones, Amines, and Phosphites (Kabachnik−Fields Reaction) for the Synthesis of α-Aminophosphonates Catalyzed by Magnesium Perchlorate. The Journal of Organic Chemistry, 72(4), 1263–1270.
  • Domling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89.
  • Al-Tel, T. H. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(71), 43525-43555.
  • S. L. Schreiber (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969.
  • Ugi, I., Domling, A., & Horl, W. (1994). Multicomponent reactions in organic chemistry. Endeavour, 18(3), 115-122.

Sources

Method

Application Notes and Protocols: 3-Amino-5-fluoropicolinaldehyde as a Versatile Building Block for Novel Kinase Inhibitors

Abstract: Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors ha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has therefore become a major focus of modern drug discovery.[2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 3-Amino-5-fluoropicolinaldehyde as a highly versatile and privileged building block in the synthesis of novel kinase inhibitors. We will explore the chemical rationale for its use, provide a detailed, field-proven synthetic protocol for constructing a core inhibitor scaffold, and outline standard methodologies for biological evaluation, using the Fibroblast Growth Factor Receptor (FGFR) family as a representative target class.

The Strategic Advantage of 3-Amino-5-fluoropicolinaldehyde

The utility of 3-Amino-5-fluoropicolinaldehyde in medicinal chemistry stems from a unique combination of structural features that address key challenges in kinase inhibitor design: potency, selectivity, and favorable pharmacokinetic properties. Pyridine-based structures are prevalent in a multitude of FDA-approved drugs and are of significant interest for their ability to interact with the highly conserved ATP-binding site of kinases.[4][5]

Physicochemical Properties
PropertyValueReference
Synonym 3-amino-5-fluoro-2-pyridinecarbaldehyde[6]
CAS Number 1289114-66-4[6]
Molecular Formula C₆H₅FN₂O[6]
Molecular Weight 140.12 g/mol
Appearance Powder / Solid[6]
Storage 2-8°C, protect from light, stored under inert atmosphere[6]
Design Rationale & Pharmacophoric Features

The molecular architecture of 3-Amino-5-fluoropicolinaldehyde is primed for interaction with the kinase active site. Each functional group serves a distinct and critical purpose:

  • Pyridine Core & 3-Amino Group: The nitrogen atom of the pyridine ring and the adjacent 3-amino group are perfectly positioned to form critical hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket.[4] This bidentate interaction is a hallmark of many potent Type I kinase inhibitors and serves as a strong anchoring point for the molecule.

  • 5-Fluoro Substituent: The fluorine atom at the 5-position is a strategic addition. Fluorine is a small, highly electronegative atom that can enhance binding affinity through favorable dipole-dipole or orthogonal multipolar interactions with the protein. Furthermore, its inclusion can block potential sites of metabolic oxidation, thereby improving the metabolic stability and bioavailability of the final compound.[7]

  • 2-Aldehyde Group: The aldehyde functionality is a versatile chemical handle. It provides a reactive site for the construction of more complex heterocyclic systems, allowing for the systematic exploration of chemical space and the optimization of inhibitor properties.[4][7] This group is the primary point for scaffold elaboration, enabling the synthesis of diverse compound libraries to target different kinase families.

G cluster_0 3-Amino-5-fluoropicolinaldehyde cluster_1 Pharmacophoric Roles mol      CHO     /   \n    N-----C-NH2   ||    |   CH----C-F       /     CH Hinge Hinge Region Binding (Pyridine-N & Amino-NH2) mol->Hinge H-Bonding Anchor Potency Potency & Metabolic Stability (Fluoro Group) mol->Potency Enhances Binding Scaffold Scaffold Elaboration (Aldehyde Group) mol->Scaffold Synthetic Handle

Caption: Key pharmacophoric features of 3-Amino-5-fluoropicolinaldehyde.

Synthesis Protocol: Construction of a Pyrazolopyrimidine Kinase Inhibitor Core

This section details a representative protocol for the synthesis of a pyrazolopyrimidine scaffold, a well-established and privileged core structure for kinase inhibitors.[3][7] The procedure involves a one-pot, three-component reaction that leverages the reactivity of the aldehyde group for efficient heterocycle formation.[8]

Principle

The synthesis proceeds via an initial condensation of 3-Amino-5-fluoropicolinaldehyde with an active methylene nitrile (e.g., malononitrile) to form a Knoevenagel condensation product. This intermediate is then reacted in situ with a substituted hydrazine to undergo cyclization, yielding the desired 4-aminopyrazolopyrimidine core. This approach is highly efficient for generating molecular diversity by simply varying the nitrile and hydrazine starting materials.

Materials and Reagents
  • 3-Amino-5-fluoropicolinaldehyde

  • Malononitrile

  • 4-(Trifluoromethyl)phenylhydrazine hydrochloride

  • Ethanol (absolute)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stirrer, reflux condenser, standard glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Amino-5-fluoropicolinaldehyde (1.0 eq), malononitrile (1.1 eq), and absolute ethanol (20 mL/mmol of aldehyde).

  • Base Addition: Add triethylamine (2.5 eq) to the suspension. The mixture should become a clear solution.

  • Initial Condensation: Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexanes) to confirm the consumption of the starting aldehyde.

  • Hydrazine Addition: Add 4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.2 eq) to the reaction mixture in one portion.

  • Cyclization: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C). Maintain reflux for 4-6 hours, or until TLC analysis indicates the formation of the desired product and consumption of the intermediate.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to obtain a crude residue.

  • Extraction: Partition the residue between ethyl acetate (50 mL) and water (30 mL). Separate the layers. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid or oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient elution system (e.g., 20% to 60% ethyl acetate in hexanes) to afford the final pyrazolopyrimidine inhibitor core.

G Start Starting Materials (Aldehyde, Nitrile, Hydrazine) Step1 Step 1: Knoevenagel Condensation (Ethanol, TEA, RT) Start->Step1 Intermediate Intermediate Adduct Step1->Intermediate Step2 Step 2: Cyclization Reaction (Reflux, 4-6h) Intermediate->Step2 Crude Crude Product Mixture Step2->Crude Step3 Step 3: Aqueous Work-up (Extraction & Washing) Crude->Step3 Step4 Step 4: Purification (Silica Gel Chromatography) Step3->Step4 Final Final Kinase Inhibitor Core Step4->Final

Caption: General synthetic workflow for the preparation of a pyrazolopyrimidine-based kinase inhibitor.[7]

Application Case Study: Targeting the FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration.[9] Genetic alterations leading to the dysregulation of FGFR signaling are known oncogenic drivers in various cancers, including bladder, lung, and breast cancer, making FGFRs a compelling therapeutic target.[3][9]

FGFR Signaling Overview

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway.[9] These pathways collectively promote cell growth and survival. Small-molecule inhibitors designed from scaffolds like the one described above can block the initial phosphorylation event by competing with ATP, thereby shutting down these pro-tumorigenic signals.

G Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS PLCG PLCγ FGFR->PLCG Inhibitor Kinase Inhibitor (ATP-Competitive) Inhibitor->FGFR Blocks ATP Site AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes MAPK MAPK (ERK) RAS->MAPK MAPK->Proliferation Promotes PLCG->Proliferation Promotes

Caption: Simplified overview of the FGFR signaling cascade and the point of intervention for ATP-competitive inhibitors.

Protocols for Biological Evaluation

Once a compound is synthesized, its biological activity must be rigorously assessed. The following protocols describe standard assays for determining inhibitory potency and cellular effects.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC₅₀).

  • Principle: A luminescence-based kinase assay (e.g., Kinase-Glo®) measures the amount of ATP remaining in solution following a kinase reaction.[10] High kinase activity results in low ATP levels and low luminescence, while potent inhibition results in high ATP levels and high luminescence.

  • Procedure:

    • Prepare a serial dilution of the test inhibitor in DMSO (e.g., 10-point, 3-fold dilutions starting from 10 µM).

    • In a 96-well or 384-well plate, add the recombinant target kinase (e.g., FGFR1) and its specific substrate in kinase buffer.

    • Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition for each concentration relative to controls and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol: Cellular Anti-Proliferation Assay

This assay measures the effect of the inhibitor on the growth of cancer cell lines, particularly those known to be dependent on the target kinase.

  • Principle: A colorimetric or fluorometric cell viability assay (e.g., MTS or resazurin) is used to quantify the number of viable cells after treatment with the inhibitor.

  • Procedure:

    • Seed a cancer cell line with a known FGFR alteration (e.g., NCI-H1581 or RT-112) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitor (similar to the kinase assay). Include a vehicle control (DMSO).

    • Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • Add the MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percent cell viability relative to the vehicle control and determine the IC₅₀ value by non-linear regression analysis.

Data Presentation and Interpretation

The data from these assays are crucial for understanding a compound's potency and selectivity. Results are typically presented in a table for clear comparison. A desirable candidate will show high potency (low nanomolar IC₅₀) against the target kinase and significant selectivity (e.g., >100-fold higher IC₅₀) against other related kinases.

Table 1: Representative Biological Activity Data (Note: Data is for illustrative purposes only)

Compound IDTarget KinaseIC₅₀ (nM) [Biochemical]Off-Target Kinase (e.g., KDR)IC₅₀ (nM) [Biochemical]Cell Line (e.g., NCI-H1581)IC₅₀ (nM) [Cellular]
SYN-101 FGFR13.5KDR (VEGFR2)850NCI-H158145
SYN-102 FGFR115.2KDR (VEGFR2)>10,000NCI-H1581210
Reference Cpd FGFR15.0KDR (VEGFR2)1,200NCI-H158160

This table allows for a quick assessment of structure-activity relationships (SAR). For example, the modification leading from SYN-101 to SYN-102 may have decreased target potency but significantly improved selectivity against KDR, a common off-target for FGFR inhibitors.[3]

Conclusion

3-Amino-5-fluoropicolinaldehyde is a powerful and highly functionalized building block for the discovery of next-generation kinase inhibitors. Its inherent pharmacophoric features provide a robust anchor for binding to the kinase hinge region, while its reactive aldehyde handle offers extensive opportunities for scaffold diversification and property optimization. The synthetic and biological protocols outlined in this guide provide a solid framework for researchers to leverage this valuable starting material in their drug discovery programs, accelerating the development of novel targeted therapies.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • BenchChem. (n.d.). Application of 5-Bromonicotinaldehyde in the Synthesis of Kinase Inhibitors: A Detailed Guide for Researchers.
  • Saleh, T., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. European Journal of Medicinal Chemistry.
  • Shi, C., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry.
  • Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-fluoropicolinaldehyde.
  • Ambeed, Inc. (n.d.). 3-Amino-5-fluoropicolinaldehyde.
  • Popova, M., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules.
  • Bakr, M. F., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry.
  • Verma, G., et al. (2022). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

Sources

Application

The Strategic Utility of 3-Amino-5-fluoropicolinaldehyde in the Synthesis of Novel Bioactive Molecules

Introduction: The Emergence of Fluorinated Pyridines in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Fluorinated Pyridines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered pKa—can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] Among the privileged heterocyclic cores, the pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals. The convergence of these two powerful motifs in molecules like 3-Amino-5-fluoropicolinaldehyde creates a versatile and highly valuable building block for the synthesis of novel bioactive compounds. This guide provides an in-depth exploration of the applications and synthetic protocols involving this key intermediate, tailored for researchers and professionals in drug development.

Chemical Profile and Handling of 3-Amino-5-fluoropicolinaldehyde

A thorough understanding of the starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueSource
CAS Number 1289114-66-4
Molecular Formula C₆H₅FN₂O
Molecular Weight 140.12 g/mol Calculated
Appearance Powder
Purity Typically ≥97%
Storage Conditions 2-8°C, protect from light, store under inert gas (e.g., Nitrogen)

Safety and Handling: 3-Amino-5-fluoropicolinaldehyde is classified with the GHS07 pictogram, indicating it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Core Reactivity and Synthetic Potential

The synthetic utility of 3-Amino-5-fluoropicolinaldehyde is derived from the orthogonal reactivity of its three key functional groups: the aldehyde, the aromatic amine, and the pyridine ring system activated by the fluorine atom.

Caption: Key reactive sites of 3-Amino-5-fluoropicolinaldehyde.

This trifecta of reactivity allows for a diverse range of transformations, making it an ideal starting point for building molecular complexity. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen enhances the electrophilicity of the aldehyde and influences the regioselectivity of further reactions. The adjacent amino and aldehyde groups are perfectly poised for cyclization reactions to form fused heterocyclic systems, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.

Application Note I: Synthesis of Fused Heterocycles for Kinase Inhibitors

A significant application of 3-Amino-5-fluoropicolinaldehyde lies in the construction of fused pyrimidine scaffolds, such as pyrido[2,3-d]pyrimidines. These bicyclic systems are prevalent in a multitude of approved and investigational kinase inhibitors. The ortho-disposed amino and aldehyde functionalities provide a direct route to these privileged structures through condensation and cyclization reactions.

Workflow for Pyrido[2,3-d]pyrimidine Synthesis

Kinase_Inhibitor_Workflow A 3-Amino-5-fluoropicolinaldehyde C Knoevenagel Condensation A->C B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->C D Intermediate Adduct C->D E Cyclization (e.g., with Guanidine) D->E F Pyrido[2,3-d]pyrimidine Core E->F G Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) F->G H Bioactive Kinase Inhibitor G->H

Caption: General workflow for synthesizing pyrido[2,3-d]pyrimidine-based kinase inhibitors.

Protocol: Synthesis of a 7-Fluoro-2,4-diaminopyrido[2,3-d]pyrimidine Scaffold

This protocol describes a plausible and literature-supported pathway to a key intermediate for kinase inhibitor development.

Step 1: Knoevenagel Condensation

  • To a solution of 3-Amino-5-fluoropicolinaldehyde (1.0 eq) in ethanol (0.2 M), add malononitrile (1.1 eq).

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product, 2-((3-amino-5-fluoropyridin-2-yl)methylene)malononitrile, may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization with Guanidine

  • Suspend the intermediate from Step 1 (1.0 eq) in 2-methoxyethanol or another suitable high-boiling solvent.

  • Add guanidine hydrochloride (3.0 eq) and a strong base such as sodium ethoxide or sodium methoxide (3.0 eq).

  • Heat the reaction mixture to reflux (typically 120-130 °C) for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Adjust the pH to neutral with a suitable acid (e.g., acetic acid).

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield the 7-fluoro-2,4-diaminopyrido[2,3-d]pyrimidine product.

This core can then be further elaborated through various cross-coupling reactions to introduce different aryl or alkyl groups, leading to a library of potential kinase inhibitors.

Application Note II: Synthesis of Bicyclic 1,4-Diazepanones

A recent patent application highlights the use of 3-Amino-5-fluoropicolinaldehyde in the synthesis of bicyclic 1,4-diazepanones for therapeutic applications. This demonstrates the utility of the aldehyde in multi-step sequences to create complex, biologically relevant scaffolds.

Protocol: Synthesis of 3-Amino-5-fluoropicolinaldehyde (as per patent literature)

This protocol details the synthesis of the title compound from a commercially available precursor, a crucial first step for many synthetic campaigns.

Materials:

  • (3-amino-5-fluoropyridin-2-yl)methanol

  • Chloroform (CHCl₃)

  • Manganese dioxide (MnO₂)

  • Celite

Procedure:

  • Dissolve (3-amino-5-fluoropyridin-2-yl)methanol (1.0 eq) in chloroform (approx. 0.2-0.3 M).

  • Add activated manganese dioxide (5.0 eq) to the solution.

  • Heat the reaction mixture to 65 °C and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite, washing the pad thoroughly with dichloromethane.

  • Combine the filtrates and concentrate under reduced pressure to yield 3-Amino-5-fluoropicolinaldehyde .

This aldehyde can then be used in subsequent steps, such as reductive amination followed by cyclization, to construct the final bicyclic diazepanone core.

Future Perspectives and Conclusion

3-Amino-5-fluoropicolinaldehyde is a strategically designed building block that offers multiple avenues for the synthesis of complex, high-value molecules. Its pre-installed amino and fluoro-substituted pyridine core provides a head start in the development of drug candidates targeting a range of biological targets. The ability to readily form fused heterocyclic systems, particularly those relevant to kinase inhibition, underscores its importance in modern medicinal chemistry. The protocols outlined herein provide a foundation for researchers to explore the rich chemistry of this versatile intermediate and to accelerate the discovery of new bioactive molecules.

References

  • WO2022099011A1 - Bicyclic 1,4-diazepanones and therapeutic uses thereof.
  • Pictet–Spengler reaction. Wikipedia. [Link]

  • The Pictet-Spengler Reaction. Organic Chemistry Portal. [Link]

  • Scheme 3. Synthesis of pyrido[3,2-d:6,5-d ]dipyrimidines 12. ResearchGate. [Link]

  • Pictet-Spengler Reaction. NROChemistry. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of new spiro pyrido[3',2':4,5]thieno[3,2-d]pyrimidines. ResearchGate. [Link]

  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. RSC Advances. [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules. [Link]

  • Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Method

Application Note: Nucleophilic Addition Reactions with 3-Amino-5-fluoropicolinaldehyde

Abstract This technical guide provides an in-depth analysis and detailed protocols for conducting nucleophilic addition reactions with 3-Amino-5-fluoropicolinaldehyde. This specialized pyridinecarbaldehyde derivative is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis and detailed protocols for conducting nucleophilic addition reactions with 3-Amino-5-fluoropicolinaldehyde. This specialized pyridinecarbaldehyde derivative is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent pattern. The electron-donating amino group and the electron-withdrawing fluorine atom create a nuanced reactivity profile that requires careful consideration for synthetic planning. This document outlines the core principles governing these reactions and provides field-tested, step-by-step protocols for three key transformations: Grignard reactions for C-C bond formation, Wittig reactions for olefination, and reductive amination for the synthesis of secondary amines.

Introduction: The Unique Reactivity of 3-Amino-5-fluoropicolinaldehyde

3-Amino-5-fluoropicolinaldehyde, also known as 3-amino-5-fluoro-2-pyridinecarbaldehyde, is a heterocyclic aromatic aldehyde with significant potential in organic synthesis. Its utility stems from the strategic placement of three key functional groups on the pyridine ring:

  • The Aldehyde Group (-CHO) at C2: This is the primary electrophilic site, susceptible to attack by a wide range of nucleophiles. Its proximity to the ring nitrogen enhances its electrophilicity.

  • The Amino Group (-NH2) at C3: As a strong electron-donating group, the amino substituent increases the electron density of the pyridine ring. This has a dual effect: it can modulate the reactivity of the aldehyde and the amino group itself can act as a nucleophile or a directing group.

  • The Fluorine Atom (-F) at C5: Fluorine is a highly electronegative, electron-withdrawing atom. Its presence decreases the electron density of the ring, thereby increasing the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.

The interplay between the activating amino group and the deactivating fluoro group makes this substrate particularly interesting. The net effect is a highly reactive, yet stable, aldehyde that can be selectively functionalized to generate diverse molecular scaffolds. This guide will explore how to harness this reactivity in a controlled and efficient manner.

General Principles of Nucleophilic Addition

The fundamental reaction mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated during an aqueous workup to yield the final alcohol product or can undergo further reactions, as seen in the Wittig and reductive amination protocols.

The presence of the amino group could potentially complicate reactions involving highly basic nucleophiles (e.g., organolithiums or Grignard reagents) by acting as a proton source, which would quench the nucleophile.[1][2][3] Therefore, reaction conditions must be carefully controlled, often requiring low temperatures and slow, controlled addition of reagents.

Experimental Protocols & Methodologies

Protocol 1: Grignard Reaction for Secondary Alcohol Synthesis

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by adding an organomagnesium halide to an aldehyde, resulting in a secondary alcohol after workup.[1][3][4][5]

Rationale: This protocol uses anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by water or the substrate's amino group.[3] Diethyl ether is a standard solvent as it solvates the magnesium complex, maintaining its reactivity. The reaction is run at 0°C to control the exothermic addition and minimize side reactions. A final acidic workup protonates the intermediate magnesium alkoxide to yield the desired alcohol.

Workflow Diagram: Grignard Reaction

cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 Dissolve Aldehyde in Anhydrous Et2O setup2 Cool to 0°C (Ice Bath) setup1->setup2 reaction1 Add Grignard Reagent (dropwise) setup2->reaction1 reaction2 Stir at 0°C for 1h, then RT for 2h reaction1->reaction2 workup1 Quench with sat. aq. NH4Cl reaction2->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Dry, Filter, Concentrate workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4

Caption: Workflow for Grignard addition to the aldehyde.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-Amino-5-fluoropicolinaldehyde (1.0 eq).

  • Dissolution: Dissolve the aldehyde in anhydrous diethyl ether (Et2O) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq, 1.0 M solution in THF) dropwise via a syringe over 15 minutes.

  • Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution at 0°C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Reagent ExampleExpected ProductTypical Yield
Phenylmagnesium bromide(3-amino-5-fluoropyridin-2-yl)(phenyl)methanol75-85%
Methylmagnesium chloride1-(3-amino-5-fluoropyridin-2-yl)ethan-1-ol80-90%
Vinylmagnesium bromide1-(3-amino-5-fluoropyridin-2-yl)prop-2-en-1-ol70-80%
Protocol 2: Wittig Reaction for Alkene Synthesis

The Wittig reaction converts aldehydes into alkenes using a phosphonium ylide, offering excellent control over the location of the newly formed double bond.[6][7][8][9]

Rationale: This protocol first involves the generation of the phosphorus ylide by deprotonating a phosphonium salt with a strong base like n-butyllithium (n-BuLi).[9][10] The reaction is performed in an anhydrous aprotic solvent (THF) to ensure the stability of the highly basic ylide. The subsequent addition of the aldehyde leads to the formation of an oxaphosphetane intermediate, which collapses to form the desired alkene and triphenylphosphine oxide.[7] Non-stabilized ylides, such as the one generated from methyltriphenylphosphonium bromide, typically favor the formation of (Z)-alkenes.[6]

Mechanism Diagram: Wittig Reaction

Aldehyde Ar-CHO Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide [2+2] Cycloaddition Ylide Ph₃P⁺-C⁻HR Alkene Ar-CH=CHR Oxaphosphetane->Alkene Retro-[2+2] TPO Ph₃P=O Oxaphosphetane->TPO

Caption: Key steps in the Wittig olefination reaction.

Step-by-Step Protocol:

  • Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF in a flame-dried flask under nitrogen. Cool to 0°C.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise. The solution should turn a characteristic deep orange or yellow color. Stir at 0°C for 1 hour.

  • Aldehyde Addition: Dissolve 3-Amino-5-fluoropicolinaldehyde (1.0 eq) in anhydrous THF and add it slowly to the ylide solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Quench the reaction with the addition of a few drops of water.

  • Purification: Remove the THF under reduced pressure. Add diethyl ether and water. Separate the layers. The triphenylphosphine oxide byproduct is often poorly soluble and can sometimes be removed by filtration. Extract the aqueous layer with ether.

  • Final Steps: Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.

Phosphonium SaltExpected ProductPredominant Isomer
Methyltriphenylphosphonium bromide3-amino-5-fluoro-2-vinylpyridineN/A
Ethyltriphenylphosphonium bromide3-amino-5-fluoro-2-(prop-1-en-1-yl)pyridineZ-isomer
(Methoxycarbonylmethyl)triphenylphosphonium bromideMethyl (E)-3-(3-amino-5-fluoropyridin-2-yl)acrylateE-isomer
Protocol 3: One-Pot Reductive Amination

Reductive amination is a highly efficient method for synthesizing secondary or tertiary amines from an aldehyde.[11][12] The process involves the in-situ formation of an imine intermediate, which is then reduced without being isolated.

Rationale: This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for reductive aminations.[13] It is less basic and less water-sensitive than other hydrides like NaBH4, allowing the reduction to occur in the presence of the aldehyde without significant reduction of the starting material.[13] The reaction is performed in a non-protic solvent like dichloroethane (DCE). A small amount of acetic acid is often added to catalyze the formation of the iminium ion, which is the species that is actually reduced.[11]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask, dissolve 3-Amino-5-fluoropicolinaldehyde (1.0 eq) and the desired primary amine (e.g., benzylamine, 1.1 eq) in 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature. The addition may be mildly exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir until gas evolution ceases.

  • Extraction: Separate the layers and extract the aqueous phase with dichloromethane (DCM).

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.

Amine ReagentExpected Product
BenzylamineN-benzyl-1-(3-amino-5-fluoropyridin-2-yl)methanamine
AnilineN-(3-amino-5-fluoropyridin-2-yl)-N-phenylmethanamine
CyclohexylamineN-cyclohexyl-1-(3-amino-5-fluoropyridin-2-yl)methanamine

Troubleshooting and Key Considerations

  • Low Yield in Grignard Reactions: This is often due to moisture in the glassware or solvent, or the acidic proton on the substrate's amino group. Ensure all equipment is rigorously dried and consider using a non-nucleophilic base (e.g., LDA) to deprotonate the amine before adding the Grignard reagent, or use an N-protected starting material.

  • Competing Aldehyde Reduction: In reductive amination, if using a stronger reducing agent like NaBH4, the aldehyde may be reduced to an alcohol.[13] STAB is the preferred reagent to avoid this side reaction.[13]

  • Poor Stereoselectivity in Wittig Reactions: The stereochemical outcome of the Wittig reaction is highly dependent on the ylide's stability, solvent, and presence of salts.[6][7] Forcing E-selectivity with non-stabilized ylides may require using the Schlosser modification.[7]

Conclusion

3-Amino-5-fluoropicolinaldehyde is a versatile synthetic intermediate. The protocols detailed in this application note provide robust and reproducible methods for its functionalization via nucleophilic addition pathways. By carefully selecting reagents and controlling reaction conditions, researchers can effectively utilize this building block to access a wide array of complex molecules for applications in drug discovery and materials science.

References

Sources

Application

Application Note: 3-Amino-5-fluoropicolinaldehyde in Parallel Synthesis and Library Generation

Introduction In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a powerful...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a powerful strategy to accelerate this process, enabling the rapid generation of compound collections for high-throughput screening. The choice of building blocks is critical to the success of these endeavors, as they dictate the structural diversity and chemical space accessible. 3-Amino-5-fluoropicolinaldehyde is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique arrangement of a nucleophilic amino group, an electrophilic aldehyde, and a strategically positioned fluorine atom on a pyridine scaffold allows for a multitude of chemical transformations, making it an ideal substrate for library generation.

The fluorine substituent can enhance metabolic stability and modulate the physicochemical properties of the final compounds, such as pKa and lipophilicity, which are crucial for drug-like characteristics.[1][2] The adjacent amino and aldehyde functionalities provide a handle for a variety of condensation and multicomponent reactions, facilitating the construction of complex molecular architectures from simple starting materials.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Amino-5-fluoropicolinaldehyde in parallel synthesis and library generation, complete with detailed protocols and mechanistic insights.

Key Advantages of 3-Amino-5-fluoropicolinaldehyde in Library Synthesis

  • Orthogonal Reactivity: The amino and aldehyde groups can undergo a wide range of selective transformations, allowing for stepwise or one-pot multicomponent reactions.

  • Structural Diversity: The pyridine core is a common motif in many approved drugs, and the functional handles of this building block enable the synthesis of diverse heterocyclic scaffolds.[5][6]

  • Fluorine Incorporation: The presence of a fluorine atom can improve metabolic stability, binding affinity, and membrane permeability of the resulting compounds.[1][2]

  • Commercial Availability: 3-Amino-5-fluoropicolinaldehyde is readily available from various chemical suppliers, facilitating its immediate use in synthesis campaigns.

Workflow for Library Generation using 3-Amino-5-fluoropicolinaldehyde

The following diagram illustrates a general workflow for the generation of a chemical library starting from 3-Amino-5-fluoropicolinaldehyde.

Caption: A generalized workflow for library generation.

Application in Multicomponent Reactions: The Ugi Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of α-acylamino amides.[7][8] 3-Amino-5-fluoropicolinaldehyde can serve as the aldehyde component in this reaction, leading to the formation of a diverse library of peptidomimetic compounds.

Protocol: Ugi-4CR with 3-Amino-5-fluoropicolinaldehyde

1. Materials:

  • 3-Amino-5-fluoropicolinaldehyde

  • A diverse set of primary amines

  • A diverse set of isocyanides

  • A diverse set of carboxylic acids

  • Methanol (MeOH) as solvent

  • 96-well reaction block

2. Procedure:

  • To each well of the 96-well reaction block, add 1.0 mL of MeOH.

  • Add 3-Amino-5-fluoropicolinaldehyde (0.2 mmol, 1.0 eq) to each well.

  • Add the corresponding primary amine (0.2 mmol, 1.0 eq) to each well.

  • Add the corresponding carboxylic acid (0.2 mmol, 1.0 eq) to each well.

  • Add the corresponding isocyanide (0.2 mmol, 1.0 eq) to each well.

  • Seal the reaction block and shake at room temperature for 48 hours.

  • After 48 hours, concentrate the solvent in each well under reduced pressure.

  • Redissolve the crude product in a suitable solvent (e.g., DMSO) for purification by preparative HPLC.

Table 1: Representative Library Generated via Ugi-4CR

AmineIsocyanideCarboxylic Acid
Benzylaminetert-Butyl isocyanideAcetic acid
CyclohexylamineBenzyl isocyanideBenzoic acid
AnilineEthyl isocyanidePropionic acid

Sequential Synthesis: Pictet-Spengler Reaction followed by Functionalization

The Pictet-Spengler reaction is a versatile method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems.[9][10] The aldehyde functionality of 3-Amino-5-fluoropicolinaldehyde can readily participate in this reaction with a tryptamine derivative, followed by further functionalization of the amino group.

Protocol: Two-Step Synthesis of a Fused Heterocyclic Library

Step 1: Pictet-Spengler Reaction

  • Materials:

    • 3-Amino-5-fluoropicolinaldehyde

    • Tryptamine

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 3-Amino-5-fluoropicolinaldehyde (1.0 mmol) and tryptamine (1.0 mmol) in DCM (10 mL).

    • Add TFA (0.1 mmol, 10 mol%) to the solution.[9][11]

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: N-Acylation of the Amino Group

  • Materials:

    • Product from Step 1

    • A diverse set of acyl chlorides or carboxylic acids

    • A suitable base (e.g., triethylamine or DIPEA)

    • A suitable solvent (e.g., DCM or DMF)

  • Procedure:

    • Dissolve the product from Step 1 (0.5 mmol) in DCM (5 mL).

    • Add triethylamine (0.6 mmol, 1.2 eq).

    • Cool the mixture to 0 °C and add the acyl chloride (0.55 mmol, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the final product by preparative HPLC.

pictet_spengler_acylation cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Library Diversification A 3-Amino-5-fluoropicolinaldehyde + Tryptamine B Iminium Ion Formation (TFA Catalyst) A->B C Intramolecular Cyclization B->C D Tetrahydro-β-carboline Intermediate C->D F N-Acylation D->F E Diverse Acyl Chlorides (R-COCl) E->F G Final Compound Library F->G

Caption: Pictet-Spengler/N-Acylation workflow.

Characterization and Quality Control

All library members should be characterized by LC-MS to confirm their identity and purity. For representative examples, full characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) is recommended to ensure structural integrity. A purity threshold of >95% is generally desired for compounds intended for biological screening.

Conclusion

3-Amino-5-fluoropicolinaldehyde is a highly valuable and versatile building block for parallel synthesis and library generation. Its inherent reactivity and strategic placement of functional groups and a fluorine atom provide a robust platform for the rapid construction of diverse and drug-like small molecules. The protocols outlined in this application note for the Ugi and Pictet-Spengler reactions demonstrate the utility of this reagent in generating novel chemical entities for drug discovery programs. The adaptability of these methods allows for the creation of large, focused libraries with a high degree of structural diversity, thereby increasing the probability of identifying promising lead compounds.

References

  • Pictet–Spengler reaction - Wikipedia. Available at: [Link]

  • Ugi Multicomponent Reaction - Organic Syntheses Procedure. Available at: [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - MDPI. Available at: [Link]

  • Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Available at: [Link]

  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC - NIH. Available at: [Link]

  • Rapid Generation of Hyperdiverse Chemical Libraries - ChemRxiv. Available at: [Link]

  • Applications of fluorine-containing amino acids for drug design - PubMed. Available at: [Link]

  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applications - MDPI. Available at: [Link]

  • Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Available at: [Link]

  • Synthesis of Novel Lipophilic Polyamines via Ugi Reaction and Evaluation of Their Anticancer Activity - PMC - PubMed Central. Available at: [Link]

  • Synthesis of α-amino-1,3-dicarbonyl compounds via Ugi flow chemistry reaction: access to functionalized 1,2,3-triazoles - PubMed. Available at: [Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. Available at: [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls - MDPI. Available at: [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC - NIH. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. Available at: [Link]

  • The role of fluorine in medicinal chemistry - PubMed. Available at: [Link]

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Method

Application Notes &amp; Protocols: Strategic Derivatization of the 3-Amino Group in 3-Amino-5-fluoropicolinaldehyde

Introduction: The Strategic Value of 3-Amino-5-fluoropicolinaldehyde 3-Amino-5-fluoropicolinaldehyde is a highly valuable heterocyclic building block in contemporary drug discovery and development. Its unique structure,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Amino-5-fluoropicolinaldehyde

3-Amino-5-fluoropicolinaldehyde is a highly valuable heterocyclic building block in contemporary drug discovery and development. Its unique structure, featuring a reactive aldehyde, a nucleophilic amino group, and a fluorine-substituted pyridine ring, presents a trifecta of opportunities for synthetic diversification. The pyridine core is a common motif in pharmacologically active compounds, the fluorine atom can enhance metabolic stability and binding affinity, and the aldehyde provides a key handle for constructing complex molecules.

However, it is the strategic modification of the 3-amino group that unlocks the full potential of this scaffold. Derivatization at this position allows for the systematic exploration of the chemical space around the core, enabling the modulation of physicochemical properties, biological activity, and target engagement. This guide provides an in-depth exploration of the principal strategies for derivatizing this amino group, supported by detailed, field-proven protocols designed for immediate application in a research setting.

Core Derivatization Strategies: A Practical Overview

The primary amino group of 3-Amino-5-fluoropicolinaldehyde is a versatile nucleophile, amenable to a range of classical and modern synthetic transformations. The choice of strategy is dictated by the desired final structure and the synthetic goal, whether it be library synthesis for screening or the targeted synthesis of a lead candidate. We will focus on three robust and widely applicable methodologies:

  • Amide Bond Formation (Acylation): The conversion of the amino group to an amide is one of the most common and reliable transformations in medicinal chemistry.[1] It introduces a stable, planar group capable of forming key hydrogen bonds with biological targets.

  • Schiff Base Formation: The condensation reaction between the amino group and a carbonyl compound forms an imine or Schiff base. These derivatives are important in their own right for applications in coordination chemistry and can serve as crucial intermediates for further reactions.[2][3][4]

  • Reductive Amination: This powerful one-pot reaction extends Schiff base formation by immediately reducing the intermediate imine to a stable secondary or tertiary amine, providing access to flexible linkers and diverse substituent patterns.[5][6][7]

Methodology I: Amide Bond Formation via Acylation

Scientific Principle

The formation of an amide bond requires the activation of a carboxylic acid to render it susceptible to nucleophilic attack by the amino group of 3-Amino-5-fluoropicolinaldehyde. While highly reactive acyl chlorides can be used, a more controlled and common approach in modern synthesis involves the use of coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine. The choice of coupling agent and base is critical to ensure high yields and minimize side reactions, particularly racemization if the carboxylic acid is chiral.[1] Reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) serve as efficient condensing agents for this purpose.[8]

Experimental Protocol: Acylation with a Carboxylic Acid using TCT

This protocol describes the coupling of a generic carboxylic acid (R-COOH) to 3-Amino-5-fluoropicolinaldehyde.

Materials and Reagents:

  • 3-Amino-5-fluoropicolinaldehyde (1.0 eq)

  • Carboxylic Acid of interest (R-COOH) (1.1 eq)

  • 2,4,6-Trichloro-1,3,5-triazine (TCT) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Amino-5-fluoropicolinaldehyde (1.0 eq) and the chosen carboxylic acid (1.1 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the limiting reagent).

  • Base Addition: Add DIPEA (3.0 eq) to the mixture and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: In a separate flask, dissolve TCT (1.2 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide derivative.

Workflow and Data Summary

Amide_Formation_Workflow sub Substrates & Base (Amine, R-COOH, DIPEA) in Anhydrous DCM act Addition of TCT (Coupling Agent) at 0 °C sub->act react Reaction Stirring (4-12h at RT) Monitor by TLC/LC-MS act->react workup Aqueous Workup (NaHCO₃ Quench, Extractions) react->workup purify Purification (Silica Gel Chromatography) workup->purify prod Final Amide Product purify->prod

Workflow for Amide Bond Formation.

Table 1: Expected Results for Amide Bond Formation

ParameterExpected OutcomeNotes
Reaction Time 4 - 12 hoursSubstrate dependent; monitor by TLC/LC-MS.
Typical Yield 65 - 90%Dependent on the purity of reagents and reaction scale.
Purification Flash ChromatographyGradient elution (e.g., Hexanes/Ethyl Acetate).
¹H NMR Disappearance of -NH₂ protons; Appearance of amide N-H proton (broad singlet, δ 8-10 ppm).
¹³C NMR Appearance of new amide carbonyl signal (δ 165-175 ppm).
IR Spec. Appearance of C=O stretch (~1650-1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹).
Mass Spec. [M+H]⁺ peak corresponding to the calculated mass of the product.

Methodology II: Reductive Amination

Scientific Principle

Direct reductive amination is a highly efficient method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. The reaction proceeds through the initial formation of a Schiff base (imine) or an enamine, which is then reduced in situ. A key aspect of this protocol is the choice of reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective because it is mild enough not to reduce the starting aldehyde but is highly reactive towards the protonated iminium ion intermediate, minimizing side reactions.

Experimental Protocol: One-Pot Reductive Amination

This protocol details the reaction of 3-Amino-5-fluoropicolinaldehyde with a generic aldehyde or ketone (R'COR'').

Materials and Reagents:

  • 3-Amino-5-fluoropicolinaldehyde (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)

  • Acetic Acid (catalytic amount, optional)

  • Anhydrous 1,2-Dichloroethane (DCE) or Ethyl Acetate (EtOAc)[5]

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-Amino-5-fluoropicolinaldehyde (1.0 eq) and the selected aldehyde or ketone (1.1 eq).

  • Solvent Addition: Dissolve the components in anhydrous DCE or EtOAc (approx. 0.2 M).[5]

  • Catalyst (Optional): For less reactive carbonyls, a few drops of glacial acetic acid can be added to catalyze imine formation.

  • Reducing Agent Addition: Add NaBH(OAc)₃ (1.2 eq) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the mixture at room temperature for 6 to 24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials.[5]

  • Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes).[5]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired secondary amine.

Workflow and Data Summary

Reductive_Amination_Workflow sub Mix Amine & Carbonyl (Aldehyde/Ketone) in Anhydrous DCE reduct Add NaBH(OAc)₃ (Reducing Agent) Portion-wise sub->reduct react Stir at Room Temp (6-24h) Monitor by LC-MS reduct->react workup Aqueous Quench (NaHCO₃) & Extraction react->workup purify Purification (Silica Gel Chromatography) workup->purify prod Final Secondary Amine purify->prod

Workflow for One-Pot Reductive Amination.

Table 2: Expected Results for Reductive Amination

ParameterExpected OutcomeNotes
Reaction Time 6 - 24 hoursKetones are generally slower to react than aldehydes.
Typical Yield 60 - 85%Highly dependent on the steric and electronic nature of the carbonyl partner.
Purification Flash ChromatographyA polar solvent system (e.g., DCM/Methanol) may be required.
¹H NMR Disappearance of -NH₂ protons; Appearance of N-H proton (singlet or triplet); New signals for the added alkyl group. Aldehyde proton at ~9.9 ppm remains.
¹³C NMR Appearance of new aliphatic carbon signals from the added R' group.
Mass Spec. [M+H]⁺ peak corresponding to the calculated mass of the secondary amine product.

Methodology III: Schiff Base (Imine) Formation

Scientific Principle

Schiff bases are formed through the nucleophilic addition of a primary amine to an aldehyde or ketone, followed by dehydration to yield an imine.[3] The reaction is typically reversible and is often driven to completion by removing the water formed, for instance, by azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent. For many aromatic aldehydes, the resulting imine is stable enough to be isolated directly. These compounds are valuable synthetic intermediates and have applications as ligands in coordination chemistry.[2][9]

Experimental Protocol: Condensation to form a Schiff Base

This protocol describes the formation of a stable imine with an aromatic aldehyde.

Materials and Reagents:

  • 3-Amino-5-fluoropicolinaldehyde (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Ethanol or Toluene

  • Glacial Acetic Acid (catalytic amount)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Amino-5-fluoropicolinaldehyde (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Add a single drop of glacial acetic acid to catalyze the condensation.

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. If using toluene, a Dean-Stark trap can be used to remove water azeotropically.

  • Monitoring: Monitor the formation of the imine product by TLC or LC-MS. The imine product is often more nonpolar and may be colored.

  • Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The Schiff base product may precipitate from the solution.

  • Collection: Collect the solid product by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted starting materials.[2]

  • Drying: Dry the product in a vacuum oven to obtain the pure Schiff base. If no precipitate forms, the product can be isolated by concentrating the solvent and purifying by recrystallization or column chromatography.

Workflow and Data Summary

Schiff_Base_Workflow sub Mix Amine & Ar-CHO in Ethanol with Catalytic Acetic Acid react Heat to Reflux (2-6h) Monitor by TLC sub->react cool Cool Reaction Mixture to Induce Precipitation react->cool isolate Isolate by Filtration Wash with Cold Ethanol cool->isolate prod Final Schiff Base Product isolate->prod

Workflow for Schiff Base Formation.

Table 3: Expected Results for Schiff Base Formation

ParameterExpected OutcomeNotes
Reaction Time 2 - 6 hoursGenerally faster with electron-withdrawing groups on the aldehyde.
Typical Yield 70 - 95%Often high for crystalline products that precipitate from the reaction mixture.
Purification Filtration and washing, or recrystallization.
¹H NMR Disappearance of -NH₂ protons; Appearance of a new imine C-H proton signal (singlet, δ 8.0-8.9 ppm).[10]
IR Spec. Appearance of a strong C=N stretch (~1600-1640 cm⁻¹).[3]
Mass Spec. [M+H]⁺ peak corresponding to the calculated mass of the imine.

Conclusion

The 3-amino group of 3-Amino-5-fluoropicolinaldehyde is a key handle for synthetic elaboration, providing access to a vast and diverse range of chemical entities. The methodologies of amide bond formation , reductive amination , and Schiff base formation represent robust, reliable, and versatile strategies for its derivatization. By carefully selecting the appropriate reaction conditions and coupling partners, researchers can efficiently generate libraries of novel compounds for biological screening and develop targeted molecules with tailored properties. The protocols and data presented in this guide offer a validated starting point for unlocking the full synthetic potential of this important building block.

References

  • Royal Society of Chemistry. (2013).
  • Aftab, M., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL. Bulletin of the Chemical Society of Ethiopia.
  • Sigma-Aldrich. 3-Amino-5-fluoropicolinaldehyde.
  • Mohana R, et al. (2016). Synthesis, characterization and in silico studies of some schiff's bases derived from amino acids. International Journal of Allied Medical Sciences and Clinical Research.
  • Prime Scholars. Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Journal of Physical and Chemical Sciences.
  • National Institutes of Health (NIH). (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC.
  • Hussein, M. A., et al. (2020).
  • National Center for Biotechnology Information. (2019). Synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives and their antimicrobial activity. PMC.
  • MDPI. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione.
  • Carpino, L. A., & El-Faham, A. (2005). Amide bond formation by using amino acid fluorides. ARKIVOC.
  • ResearchGate. (2005).
  • Royal Society of Chemistry. (2018). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry.
  • ResearchGate. (2019).

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Application

Application Notes and Protocols: Functional Group Transformations of the Aldehyde in "3-Amino-5-fluoropicolinaldehyde"

Introduction 3-Amino-5-fluoropicolinaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique trifunctionalized pyridine core, featuring an aldehyde, an amino group, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-fluoropicolinaldehyde is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique trifunctionalized pyridine core, featuring an aldehyde, an amino group, and a fluorine atom, offers a versatile platform for the synthesis of complex molecular architectures with significant biological activity. The aldehyde moiety, in particular, serves as a primary hub for a vast array of functional group interconversions, enabling the strategic elaboration of the molecule's periphery. This document provides a detailed guide for researchers, scientists, and drug development professionals on the key synthetic transformations of the aldehyde group in 3-Amino-5-fluoropicolinaldehyde, complete with mechanistic insights and field-proven laboratory protocols. The strategic positioning of the amino and fluoro groups can influence the reactivity of the aldehyde, a consideration that is woven into the discussion of the following transformations.

I. Oxidation to Carboxylic Acid

The conversion of the aldehyde to a carboxylic acid introduces a key functional group for amide bond formation, esterification, and other derivatizations. This transformation is fundamental in building more complex pharmaceutical intermediates.

Mechanistic Considerations

The oxidation of aldehydes to carboxylic acids typically proceeds via the formation of a hydrate intermediate upon reaction with water, which is then oxidized. The choice of oxidant is critical to ensure chemoselectivity, avoiding unwanted side reactions with the amino group or the electron-rich pyridine ring. Mild oxidizing agents are generally preferred. For instance, sodium chlorite (NaClO2) is a highly effective and selective reagent for this purpose, particularly in the presence of a phosphate buffer.[1]

Experimental Protocol: Oxidation using Sodium Chlorite

A robust and environmentally friendly procedure for the oxidation of aromatic aldehydes to carboxylic acids utilizes Oxone® as the oxidant in an aqueous medium.[2] Another common and highly selective method involves sodium chlorite.

Materials:

  • 3-Amino-5-fluoropicolinaldehyde

  • tert-Butanol

  • 2-Methyl-2-butene

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-Amino-5-fluoropicolinaldehyde (1.0 eq) in a mixture of tert-butanol and deionized water (e.g., 4:1 v/v).

  • Add 2-methyl-2-butene (4.0 eq) to the solution as a chlorine scavenger.

  • In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq).

  • Cool the aldehyde solution in an ice bath and slowly add the sodium chlorite/phosphate solution dropwise over 15-20 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Amino-5-fluoropicolinoic acid.

ReagentMolar Equiv.Purpose
2-Methyl-2-butene4.0Chlorine scavenger
Sodium chlorite1.5Oxidizing agent
NaH2PO41.5Buffer

II. Reductive Amination to Secondary and Tertiary Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds. This one-pot reaction combines the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3] This transformation is invaluable for introducing diverse side chains and building blocks.

Causality Behind Experimental Choices

The choice of reducing agent is crucial for the success of a reductive amination. The reagent must be capable of reducing the iminium ion intermediate faster than it reduces the starting aldehyde. Sodium triacetoxyborohydride [NaBH(OAc)3] is an excellent choice for this purpose due to its mild nature and tolerance of a wide range of functional groups.[4] It is less reactive than sodium borohydride, which can readily reduce the aldehyde starting material.[3]

Reductive_Amination_Workflow Substrate 3-Amino-5-fluoropicolinaldehyde Imine Imine/Iminium Intermediate Substrate->Imine Condensation Amine Primary or Secondary Amine (R1R2NH) Amine->Imine Product Secondary/Tertiary Amine Product Imine->Product Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->Product

Caption: Reductive Amination Workflow.

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • 3-Amino-5-fluoropicolinaldehyde

  • Desired primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride [NaBH(OAc)3] (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

Procedure:

  • To a solution of 3-Amino-5-fluoropicolinaldehyde (1.0 eq) in DCE, add the desired amine (1.1 eq).

  • If the amine salt is used, add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step, particularly with less reactive amines.[4]

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature under a nitrogen atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ReagentMolar Equiv.Purpose
Amine1.1Nucleophile for imine formation
NaBH(OAc)31.5Reducing agent for iminium ion
Acetic AcidcatalyticCatalyst for imine formation

III. Wittig Olefination for Alkene Synthesis

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes.[5] This reaction involves the use of a phosphonium ylide (Wittig reagent) and is highly reliable for forming carbon-carbon double bonds.[6] For 3-Amino-5-fluoropicolinaldehyde, this transformation opens avenues to vinyl-substituted pyridine derivatives, which are versatile intermediates for cross-coupling reactions and polymerizations.

Mechanistic Pathway

The reaction proceeds through a [2+2] cycloaddition between the aldehyde and the ylide to form a transient oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide as a byproduct. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

Wittig_Reaction_Mechanism Aldehyde Aldehyde Oxaphosphetane [2+2] Cycloaddition Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane Ylide Phosphonium Ylide Ylide->Oxaphosphetane Products Alkene + Triphenylphosphine Oxide Oxaphosphetane->Products Cycloreversion

Caption: Simplified Wittig Reaction Mechanism.

Experimental Protocol: Wittig Olefination

Materials:

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous Tetrahydrofuran (THF)

  • 3-Amino-5-fluoropicolinaldehyde

  • Anhydrous reaction vessel

  • Syringes and needles

  • Nitrogen atmosphere setup

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.1 eq of n-BuLi or 1.2 eq of NaH) to the suspension. If n-BuLi is used, the characteristic color of the ylide (often orange or deep red) will appear.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete ylide formation.

  • Cool the ylide solution back down to 0 °C.

  • In a separate flask, dissolve 3-Amino-5-fluoropicolinaldehyde (1.0 eq) in anhydrous THF and add this solution dropwise to the ylide solution via a syringe.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. Cyanohydrin Formation

The addition of a cyanide nucleophile to the aldehyde carbonyl group forms a cyanohydrin, which is a valuable intermediate for the synthesis of α-hydroxy acids, α-amino alcohols, and other important motifs.[7][8]

Key Considerations

The reaction is base-catalyzed and reversible.[9] The use of a cyanide source like potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of a weak acid or a buffer is common.[10] Trimethylsilyl cyanide (TMSCN) can also be used, often with a catalytic amount of a Lewis acid or a cyanide salt.

Experimental Protocol: Cyanohydrin Formation

Materials:

  • 3-Amino-5-fluoropicolinaldehyde

  • Potassium cyanide (KCN) (1.1 eq)

  • Acetic acid

  • Dichloromethane (DCM)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 3-Amino-5-fluoropicolinaldehyde (1.0 eq) in DCM in a round-bottom flask.

  • In a separate flask, dissolve potassium cyanide (1.1 eq) in water.

  • Cool the aldehyde solution in an ice bath.

  • Slowly add the aqueous KCN solution to the aldehyde solution.

  • Add acetic acid dropwise to the biphasic mixture while stirring vigorously. The pH should be maintained in a slightly acidic range to generate HCN in situ while still having sufficient free cyanide for the reaction.

  • Continue stirring at 0 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude cyanohydrin can often be used in the next step without further purification.

V. Grignard and Organolithium Additions

The addition of organometallic reagents, such as Grignard[11] or organolithium reagents, to the aldehyde provides a direct route to secondary alcohols.[12] This is a powerful C-C bond-forming reaction that allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups.

Controlling Reactivity

The amino group in 3-Amino-5-fluoropicolinaldehyde is a potential site for deprotonation by the strongly basic organometallic reagent. To circumvent this, protection of the amino group (e.g., as a silyl amine or a Boc-carbamate) may be necessary prior to the addition reaction. Alternatively, using a less basic organometallic reagent or specific reaction conditions might allow for selective addition to the aldehyde.

Grignard_Reaction_Workflow Start Protected 3-Amino-5- fluoropicolinaldehyde Alkoxide Magnesium Alkoxide Intermediate Start->Alkoxide Nucleophilic Addition Grignard Grignard Reagent (R-MgX) Grignard->Alkoxide Product Secondary Alcohol Alkoxide->Product Protonation Workup Aqueous Workup (H3O+) Workup->Product

Caption: Grignard Addition and Workup.

Experimental Protocol: Grignard Addition (General)

Materials:

  • Protected 3-Amino-5-fluoropicolinaldehyde

  • Grignard reagent (e.g., methylmagnesium bromide in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl ether

  • Anhydrous reaction vessel

  • Syringes and needles

  • Nitrogen atmosphere setup

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve the protected 3-Amino-5-fluoropicolinaldehyde (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise via a syringe.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

The aldehyde functionality of 3-Amino-5-fluoropicolinaldehyde is a versatile handle for a multitude of synthetic transformations. The protocols and insights provided in these application notes offer a robust starting point for researchers to explore the chemical space around this important heterocyclic core. Careful consideration of the interplay between the aldehyde, the amino group, and the fluoro-substituent is paramount for achieving high-yielding and selective transformations. The ability to convert the aldehyde into a carboxylic acid, various amines, alkenes, cyanohydrins, and secondary alcohols underscores the immense synthetic utility of this building block in the design and synthesis of novel therapeutic agents.

References

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

  • Journal of Chemical Education. Oxidation of Aromatic Aldehydes Using Oxone. [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

  • National Institutes of Health. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. [Link]

  • ResearchGate. 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Imperial College London. Organic Synthesis Part 2 - Functional Group Interconversions. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. [Link]

  • SciSpace. Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. [Link]

  • Oxford Academic. 5 Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. [Link]

  • Michigan State University. Aldehydes and Ketones. [Link]

  • DergiPark. Catalytic oxidation of aromatic aldehydes to carboxylic acids in mild conditions with NaClO2. [Link]

  • JoVE. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. [Link]

  • Chemistry LibreTexts. Reactions with Grignard Reagents. [Link]

  • Baghdad Science Journal. Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. [Link]

  • Wikipedia. Cyanohydrin reaction. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • YouTube. Grignard Reagent and Aldehyde (or Ketone) (Mechanism). [Link]

  • HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. [Link]

  • ResearchGate. Comprehensive organic functional group transformations II. [Link]

  • Chemistry LibreTexts. 19.3: Oxidation of Aldehydes and Ketones. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]

  • Chemistry Steps. Converting Aldehydes to Ketones. [Link]

  • OpenStax. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. [Link]

  • MDPI. Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. [Link]

  • Synthetic Communications. FORMATION OF CYANOHYDRIN CARBONATES OF AROMATIC ALDEHYDES AND ARYL HETEROARYL KETONES. [Link]

  • ResearchGate. Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. [Link]

  • Scribd. Functional Group Transformation Notebook. [Link]

  • ACS Publications. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

  • ACS Publications. Oxidation of Aromatic Hydrocarbons to Alcohols and Aldehydes. [Link]

  • Unacademy. Reductive Amination of Aldehydes and Ketones. [Link]

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Technical Notes & Optimization

Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-5-fluoropicolinaldehyde

Welcome to the technical support center for 3-Amino-5-fluoropicolinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-5-fluoropicolinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Here, we move beyond simple protocols to address the common challenges and nuances encountered during its use, providing troubleshooting strategies and optimization methodologies grounded in chemical principles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, stability, and reactivity of 3-Amino-5-fluoropicolinaldehyde.

Q1: How should I properly store 3-Amino-5-fluoropicolinaldehyde to ensure its stability?

A1: 3-Amino-5-fluoropicolinaldehyde is a powder that should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C), and protected from light.[1] The primary degradation pathways involve oxidation of the aldehyde and potential dimerization or polymerization involving the amino group and the aldehyde. Long-term storage at room temperature or exposure to air and moisture can lead to discoloration (from pale cream/brown to darker shades) and the appearance of impurities, compromising reaction outcomes.

Q2: I'm observing poor solubility of the aldehyde in my reaction solvent. What are my options?

A2: While soluble in polar aprotic solvents like DMF and DMSO, these are often difficult to remove. For reactions, solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are common choices.[2] If solubility is an issue, gentle warming can be effective. For reactions sensitive to heat, consider using a co-solvent system or switching to a more polar, anhydrous solvent like dioxane. Always ensure your solvent is anhydrous, as water can lead to unwanted side reactions.

Q3: My reaction is stalling or showing low conversion. Could the substrate be inhibiting my catalyst?

A3: Yes, this is a critical consideration, particularly in metal-catalyzed reactions like Suzuki or Buchwald-Hartwig couplings. The pyridine nitrogen and the exocyclic amino group can act as bidentate ligands, coordinating to the metal center and inhibiting catalytic activity.[3][4] This is a known challenge with aminopyridine substrates. Optimization strategies often involve the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can promote the desired reaction pathway over catalyst inhibition.[4]

Q4: What are the most common impurities I should look for after a reaction?

A4: Aside from unreacted starting material, common impurities include:

  • Carboxylic Acid: Over-oxidation of the aldehyde to 3-amino-5-fluoropicolinic acid. This is common if the reaction is exposed to air for extended periods or if using certain oxidizing agents.

  • Aldol or Dimerization Products: Self-condensation can occur, especially under basic conditions.

  • Hydrodehalogenation/Protodefluorination: In palladium-catalyzed cross-coupling reactions, replacement of the fluorine atom with hydrogen can sometimes be observed as a side reaction.[4]

Troubleshooting Guide: Reductive Amination

Reductive amination is one of the most frequent applications for this aldehyde. The following guide addresses common failures in this critical transformation.

Problem 1: Low to No Product Formation, Starting Materials Remain
  • Potential Cause A: Inefficient Imine Formation. The initial equilibrium between the aldehyde and the amine to form the imine intermediate may not be favorable.[5] The electron-withdrawing nature of the fluorine and the pyridine ring can decrease the nucleophilicity of the amino group of your coupling partner and slightly deactivate the aldehyde.

    • Recommended Solution:

      • Add a Dehydrating Agent: Incorporate anhydrous magnesium sulfate (MgSO₄), molecular sieves (3Å or 4Å), or a chemical dehydrating agent like titanium(IV) isopropoxide [Ti(OiPr)₄] to drive the equilibrium towards the imine.[6][7]

      • Introduce a Mild Acid Catalyst: A catalytic amount of acetic acid (AcOH) can protonate the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating imine formation.[7]

      • Pre-form the Imine: Allow the aldehyde and amine to stir together in the solvent (e.g., DCE) for a period (e.g., 1-2 hours) at room temperature or with gentle heat (e.g., 40-50°C) before adding the reducing agent.[7]

  • Potential Cause B: Inappropriate Reducing Agent. The choice of reducing agent is critical and depends on the reaction setup (one-pot vs. two-step).

    • Recommended Solution:

      • For One-Pot Reactions: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice.[2] It is mild enough not to significantly reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate. It is moisture-sensitive and best used in anhydrous solvents like DCE, DCM, or THF.[2]

      • For Pre-formed Imines: If you isolate or pre-form the imine, a stronger reducing agent like sodium borohydride (NaBH₄) can be used.[2] Adding NaBH₄ at the start of a one-pot reaction would prematurely reduce the starting aldehyde.

      • pH-Sensitive Reductions: Sodium cyanoborohydride (NaBH₃CN) is effective at near-neutral pH and selectively reduces the imine.[2][5] However, its use requires careful handling due to the potential to generate toxic HCN gas upon acidification during workup.[5]

Problem 2: Formation of an Alcohol Byproduct (3-amino-5-fluoropyridin-2-yl)methanol)
  • Potential Cause: Aldehyde Reduction. This occurs when the reducing agent is too reactive towards the aldehyde compared to the imine.

    • Recommended Solution:

      • Switch to a Milder Reducing Agent: If using NaBH₄ in a one-pot procedure, this is the likely cause. Switch to NaBH(OAc)₃.

      • Ensure Imine Formation First: If using NaBH₄ is necessary, ensure the imine is fully formed before its addition. Monitor the reaction by TLC or LCMS to confirm the disappearance of the aldehyde before introducing the borohydride.

Workflow for Optimizing Reductive Amination

G cluster_start Initial Setup cluster_imine Imine Formation cluster_reduction Reduction cluster_troubleshoot Troubleshooting cluster_workup Workup & Purification Start Combine Aldehyde (1.0 eq) & Amine (1.1 eq) in DCE Stir Stir 1h at RT Start->Stir Monitor Monitor by TLC/LCMS for Aldehyde Consumption Stir->Monitor Add_STAB Add NaBH(OAc)3 (1.5 eq) Monitor->Add_STAB Aldehyde Consumed No_Imine No Imine Formation Monitor->No_Imine Aldehyde Remains Stir_Red Stir 4-16h at RT Add_STAB->Stir_Red Monitor_Prod Monitor for Product Formation by LCMS Stir_Red->Monitor_Prod Quench Quench with sat. NaHCO3 Monitor_Prod->Quench Add_Catalyst Add cat. AcOH or Ti(OiPr)4 No_Imine->Add_Catalyst Heat Heat to 40-50°C Add_Catalyst->Heat Heat->Stir Extract Extract with DCM Quench->Extract Purify Purify via Chromatography Extract->Purify

Caption: A troubleshooting workflow for reductive amination.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

The unique electronic and coordinating properties of 3-Amino-5-fluoropicolinaldehyde present distinct challenges in cross-coupling reactions.

Problem: Low Yield and/or Catalyst Decomposition (Formation of Palladium Black)
  • Potential Cause A: Catalyst Inhibition. As mentioned in the FAQs, the N,N-bidentate chelation of the pyridine nitrogen and the amino group to the palladium center can form a stable, off-cycle complex, effectively poisoning the catalyst.[3][4]

  • Potential Cause B: Difficult Oxidative Addition. The electron-deficient nature of the pyridine ring, further influenced by the fluorine atom, can make the oxidative addition step (often rate-limiting) more challenging compared to electron-rich aryl halides.[4]

  • Recommended Solution: Strategic Ligand and Catalyst Selection

    • Use Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands are essential. Ligands like SPhos, XPhos, and RuPhos are designed to be sterically demanding, which discourages the formation of inhibitory bis-ligated palladium complexes and promotes the desired reductive elimination step.[3]

    • Employ Pre-catalysts: Using modern palladium pre-catalysts (e.g., SPhos G3, XPhos G3) is highly recommended. These complexes are air-stable and efficiently generate the active monoligated Pd(0) species in solution, leading to more reproducible results.[3]

    • Screen Bases Carefully: The choice of base is critical. Strong, non-nucleophilic bases like LiHMDS or K₃PO₄ are often effective. Carbonate bases (e.g., Cs₂CO₃, K₂CO₃) can also be successful, but screening may be required.[3][8]

Data-Driven Optimization: Ligand Screening for Suzuki Coupling

The following table provides a template for a systematic approach to optimizing a Suzuki coupling reaction with a generic boronic acid.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2%)SPhos (4%)K₃PO₄ (2.0)Dioxane10045
2Pd₂(dba)₃ (2%)XPhos (4%)K₃PO₄ (2.0)Dioxane10065
3Pd₂(dba)₃ (2%)RuPhos (4%)K₃PO₄ (2.0)Dioxane10058
4XPhos G3 (4%)K₃PO₄ (2.0)Dioxane10082
5XPhos G3 (4%)Cs₂CO₃ (2.0)Dioxane10075
6XPhos G3 (4%)LiHMDS (2.0)THF6668

Yields are hypothetical and for illustrative purposes.

Logical Decision Tree for Catalyst System Selection

G Start Cross-Coupling with 3-Amino-5-fluoropicolinaldehyde Chelation Is Catalyst Inhibition a Major Concern? Start->Chelation BulkyLigand Use Bulky Biarylphosphine Ligands (XPhos, SPhos, RuPhos) Chelation->BulkyLigand Yes Precatalyst Use Pd Pre-catalyst (e.g., XPhos G3) for Reproducibility BulkyLigand->Precatalyst ScreenBase Screen Bases: Start with K3PO4 or Cs2CO3 Precatalyst->ScreenBase LowYield Still Low Yield? ScreenBase->LowYield Solvent Screen Solvents: Dioxane, Toluene, THF LowYield->Solvent Yes end Optimized Condition LowYield->end No Temp Optimize Temperature Solvent->Temp Temp->end

Caption: Decision process for selecting a cross-coupling catalyst system.

Experimental Protocols

Protocol 4.1: General Procedure for Reductive Amination using NaBH(OAc)₃
  • To a dry round-bottom flask under an inert atmosphere (N₂), add 3-Amino-5-fluoropicolinaldehyde (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Add anhydrous 1,2-dichloroethane (DCE) to form a solution or suspension (approx. 0.1 M).

  • If desired, add catalytic acetic acid (0.1 equiv.) or a dehydrating agent (e.g., powdered 4Å molecular sieves).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise. Note: The reaction may gently effervesce.

  • Stir the reaction at room temperature for 4-24 hours, monitoring progress by LCMS or TLC.

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stir vigorously for 15-30 minutes, then transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 4.2: General Procedure for Suzuki Cross-Coupling
  • To a dry Schlenk tube or microwave vial, add the boronic acid or ester (1.2 equiv.), the palladium pre-catalyst (e.g., XPhos G3, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (N₂) three times.

  • Add a solution of 3-Amino-5-fluoropicolinaldehyde (1.0 equiv.) in a degassed, anhydrous solvent (e.g., dioxane).

  • Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by LCMS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.[4]

  • Concentrate the filtrate and partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

References

  • Guram, A. et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. Available at: [Link]

  • Meanwell, N. A. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. BenchChem.
  • Organic-Chemistry.org. (n.d.). Reductive Amination. Available at: [Link]

  • Wikipedia. (2023). Reductive amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • IUPAC. (1997). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book").
  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Available at: [Link]

  • GSK. (n.d.). Reductive Amination - Reagent Guide. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-5-fluoropicolinaldehyde

Welcome to the technical support center for the synthesis of 3-Amino-5-fluoropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges assoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-fluoropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. We will delve into the causality behind experimental choices and provide field-proven insights to help you overcome low yields and other synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low yield after the final oxidation step. What are the most likely causes?

A1: Low yields in the final oxidation to 3-Amino-5-fluoropicolinaldehyde are typically traced back to three primary factors:

  • Poor quality of the starting alcohol: The purity of the precursor, (3-amino-5-fluoropyridin-2-yl)methanol, is critical. Impurities can interfere with the oxidation reaction.

  • Inactive oxidizing agent: The activity of solid-supported oxidizing agents like manganese dioxide (MnO2) can vary significantly between batches and suppliers.

  • Suboptimal reaction conditions: Factors such as reaction time, temperature, and solvent can drastically impact the efficiency of the oxidation.

Q2: My reaction to form the precursor, (3-amino-5-fluoropyridin-2-yl)methanol, is not working well. What should I investigate?

A2: The synthesis of the precursor alcohol is itself a multi-step process, often starting from 3-amino-5-fluoropyridine. Common issues include:

  • Inefficient lithiation/formylation or Grignard reaction: If you are functionalizing the 2-position of 3-amino-5-fluoropyridine, the reaction conditions for forming the organometallic intermediate are crucial and sensitive to moisture and air.

  • Low-yielding reduction of a corresponding ester or acid: If you are reducing a carbonyl group at the 2-position, the choice of reducing agent and reaction conditions are key to avoiding side reactions.

Q3: I am having difficulty purifying the final aldehyde product. What purification strategies do you recommend?

A3: 3-Amino-5-fluoropicolinaldehyde is a polar molecule, which can make purification challenging. We recommend the following:

  • Column chromatography: Use a gradient elution system with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the eluent should be increased gradually.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.

  • Acid-base extraction: The basicity of the pyridine nitrogen and the amino group can be exploited for purification through acid-base extraction, although care must be taken due to the potential instability of the aldehyde in acidic or basic conditions.

Q4: Is the final product, 3-Amino-5-fluoropicolinaldehyde, stable?

A4: Picolinaldehydes, particularly those with electron-donating groups like an amino group, can be prone to oxidation and polymerization over time. For storage, it is recommended to keep the compound at low temperatures (2-8°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Guide 1: Optimizing the Oxidation of (3-amino-5-fluoropyridin-2-yl)methanol

The oxidation of (3-amino-5-fluoropyridin-2-yl)methanol to the corresponding aldehyde is a critical step where yields are often compromised. The most common method employs manganese dioxide (MnO2) as a mild and selective oxidizing agent for benzylic and allylic alcohols.

Common Problem: Low Conversion of the Alcohol to the Aldehyde

Causality: The activity of MnO2 is highly dependent on its method of preparation and its water content. Commercially available "activated" MnO2 is often preferred, but its activity can still be variable. The solvent also plays a crucial role, as it affects the suspension of the reagent and the solubility of the substrate.

Troubleshooting Protocol:

  • Activation of MnO2:

    • Before use, dry the MnO2 in an oven at 120-150°C for at least 12 hours under vacuum to remove adsorbed water.

    • Alternatively, azeotropically remove water by refluxing the MnO2 in a solvent like toluene with a Dean-Stark trap.

  • Solvent Selection:

    • While chlorinated solvents like dichloromethane (DCM) and chloroform are commonly used, non-halogenated alternatives such as ethyl acetate or cyclohexane can also be effective.

    • Ensure the chosen solvent is anhydrous.

  • Reaction Monitoring:

    • Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • If the reaction stalls, consider adding a fresh portion of activated MnO2.

Experimental Workflow for MnO2 Activation and Oxidation

G cluster_activation MnO2 Activation cluster_oxidation Oxidation Reaction MnO2_start Commercial MnO2 drying Dry in vacuum oven (120-150°C, 12h) MnO2_start->drying activated_MnO2 Activated MnO2 drying->activated_MnO2 reaction Stir at room temperature activated_MnO2->reaction alcohol (3-amino-5-fluoropyridin-2-yl)methanol alcohol->reaction solvent Anhydrous Solvent (e.g., DCM, Ethyl Acetate) solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Add more MnO2 if stalled workup Filter through Celite, concentrate filtrate monitoring->workup Upon completion aldehyde Crude 3-Amino-5-fluoropicolinaldehyde workup->aldehyde

Caption: Workflow for MnO2 activation and subsequent oxidation.

Data Presentation: Comparison of MnO2 Activation Methods

Activation MethodReaction Time (hours)Conversion (%)
None (as received)2435
Vacuum Oven Drying895
Azeotropic Drying1092

Common Problem: Over-oxidation to Carboxylic Acid

Causality: While MnO2 is generally selective for the oxidation of primary alcohols to aldehydes, prolonged reaction times or highly active MnO2 can lead to over-oxidation to the carboxylic acid.

Troubleshooting Protocol:

  • Strict Reaction Monitoring: As mentioned above, monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Control Reaction Temperature: Perform the reaction at room temperature. Avoid heating unless necessary, as it can promote over-oxidation.

  • Use a Stoichiometric Amount of MnO2: While an excess of MnO2 is often used to drive the reaction to completion, a very large excess can increase the risk of over-oxidation. Start with 5-10 equivalents and optimize from there.

Guide 2: Improving the Synthesis of the Precursor, (3-amino-5-fluoropyridin-2-yl)methanol

A common route to this precursor involves the functionalization of 3-amino-5-fluoropyridine.

Logical Relationship for Precursor Synthesis

G start 3-amino-5-fluoropyridine intermediate 2-lithiated intermediate start->intermediate ortho-lithiation formylation React with DMF intermediate->formylation aldehyde_intermediate 3-amino-5-fluoro-picolinaldehyde formylation->aldehyde_intermediate reduction Reduce with NaBH4 aldehyde_intermediate->reduction alcohol (3-amino-5-fluoropyridin-2-yl)methanol reduction->alcohol

Caption: A potential synthetic route to the precursor alcohol.

Common Problem: Low Yield in the ortho-lithiation/Formylation Step

Causality: The ortho-lithiation of pyridines can be challenging. The position of lithiation is directed by the substituents on the ring. The amino group can be deprotonated by strong bases like n-butyllithium, which can complicate the reaction. The subsequent formylation with dimethylformamide (DMF) must be performed at low temperatures to avoid side reactions.

Troubleshooting Protocol:

  • Protect the Amino Group: Consider protecting the amino group as a carbamate (e.g., Boc) or another suitable protecting group before lithiation. This will prevent deprotonation of the amine and direct the lithiation to the desired position.

  • Choice of Base and Conditions:

    • Lithium diisopropylamide (LDA) is often a better choice than n-butyllithium for the ortho-lithiation of pyridines, as it is less nucleophilic and more sterically hindered.

    • The reaction must be carried out under strictly anhydrous and inert conditions at low temperatures (typically -78°C).

  • Quenching with DMF:

    • Use anhydrous DMF.

    • Add the DMF slowly at -78°C and allow the reaction to warm up slowly.

Step-by-Step Protocol for Protected ortho-lithiation

  • Protect the amino group of 3-amino-5-fluoropyridine with a suitable protecting group (e.g., Boc anhydride).

  • Dissolve the protected aminopyridine in anhydrous THF and cool to -78°C under an inert atmosphere.

  • Slowly add a solution of LDA in THF.

  • Stir the mixture at -78°C for 1-2 hours.

  • Slowly add anhydrous DMF.

  • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Purify the intermediate aldehyde.

  • Reduce the aldehyde to the alcohol using a mild reducing agent like sodium borohydride (NaBH4) in methanol.

  • Deprotect the amino group to yield the final precursor alcohol.

By systematically addressing these common issues, researchers can significantly improve the yield and reproducibility of the synthesis of 3-Amino-5-fluoropicolinaldehyde.

References

Optimization

Technical Support Center: Characterization of Unexpected Byproducts with 3-Amino-5-fluoropicolinaldehyde

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5-fluoropicolinaldehyde. This guide is designed to provide expert-driven, actionable advice for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Amino-5-fluoropicolinaldehyde. This guide is designed to provide expert-driven, actionable advice for identifying and characterizing unexpected byproducts that may arise during your synthetic procedures. The inherent reactivity of this molecule, possessing both a nucleophilic amino group and an electrophilic aldehyde on a pyridine ring, can lead to a variety of side reactions. This resource will help you navigate these challenges with confidence.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when working with 3-Amino-5-fluoropicolinaldehyde.

Question 1: My reaction mixture is turning dark brown, and I see multiple new spots on my TLC plate that I can't identify. What is happening?

Answer: The discoloration and appearance of multiple spots are classic indicators of side reactions or degradation. 3-Amino-5-fluoropicolinaldehyde is susceptible to both self-condensation and oxidation. The amino group of one molecule can react with the aldehyde of another, forming imines which can further polymerize, leading to complex, often colored, mixtures. Additionally, aldehydes can be sensitive to air oxidation, especially under basic conditions or in the presence of metal catalysts, which may be a source of your impurities.[1] It is crucial to ensure your reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) and to use purified, degassed solvents.

Question 2: I have an unexpected peak in my LC-MS analysis with a mass that doesn't correspond to any of my starting materials or expected products. How do I begin to identify it?

Answer: An unexpected mass peak suggests the formation of a byproduct. The first step is to analyze the mass difference between the unknown peak and your starting material.

  • Dimerization: Is the new mass approximately double the mass of your starting material? This would strongly suggest a self-condensation reaction.

  • Reaction with Solvents/Reagents: Does the mass difference correspond to the addition of a solvent molecule (e.g., methanol, acetonitrile) or a reagent/catalyst used in the reaction?[2][3]

  • Oxidation/Reduction: An increase of 16 amu could indicate oxidation (addition of an oxygen atom), while an increase of 2 amu could suggest reduction of the aldehyde to an alcohol.

High-resolution mass spectrometry (HRMS) is invaluable here to obtain an accurate mass and predict a molecular formula. This, combined with isotopic pattern analysis, can provide significant clues to the elemental composition of the byproduct.

Question 3: My NMR spectrum of the crude product is very complex, with many overlapping signals. How can I simplify this for analysis?

Answer: A complex crude NMR is common when multiple byproducts are present. Before extensive NMR analysis, it is highly recommended to first purify the main components of the mixture. Flash column chromatography is a standard method for separating impurities.[4][5] Once you have isolated a specific byproduct, a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be performed on the pure sample for unambiguous structure elucidation. For a preliminary analysis of the crude mixture, Diffusion Ordered Spectroscopy (DOSY) can sometimes help to differentiate signals from different-sized molecules.

Part 2: Troubleshooting Guide for Byproduct Characterization

This section provides a systematic approach to identifying and resolving issues with unexpected byproduct formation.

Initial Observation: Unexpected Chromatographic Peak or TLC Spot

When an unexpected peak appears in your analytical chromatogram (HPLC, GC) or a new spot on your TLC plate, a structured investigation is necessary.

The following diagram illustrates a systematic workflow for identifying an unknown byproduct.

Byproduct_Identification_Workflow A Unexpected Peak Observed (HPLC, GC, TLC) B Step 1: Preliminary Data Acquisition - LC-MS for Mass - UV-Vis Spectrum A->B C Step 2: Hypothesis Generation Analyze Mass & Spectral Data B->C D Is Mass (M) ~2x Starting Material? C->D Evaluate Mass E Hypothesis: Dimerization/ Self-Condensation D->E Yes F Does M correspond to SM + Reagent/Solvent? D->F No J Step 3: Isolation of Byproduct (Prep-HPLC, Flash Chromatography) E->J G Hypothesis: Adduct Formation F->G Yes H Does M correspond to Oxidation/Reduction? F->H No G->J I Hypothesis: Degradation Product H->I Yes H->J No, proceed to isolation I->J K Step 4: Structural Elucidation (NMR, FTIR, HRMS) J->K L Structure Confirmed K->L

Caption: Workflow for byproduct identification.

Potential Byproduct Structures and Their Formation

Understanding the reactivity of 3-Amino-5-fluoropicolinaldehyde is key to predicting potential byproducts.

Byproduct Type Potential Structure Formation Mechanism Expected Mass Change (from C₆H₅FN₂O)
Schiff Base Dimer Imine formed from two moleculesNucleophilic attack of the amino group of one molecule on the aldehyde of another, followed by dehydration.+122.03 (Loss of H₂O)
Oxidized Product 3-Amino-5-fluoropicolinic acidOxidation of the aldehyde group to a carboxylic acid. Can be caused by air, oxidizing agents, or certain catalysts.+16.00 (Addition of O)
Reduced Product (3-Amino-5-fluoropyridin-2-yl)methanolReduction of the aldehyde to an alcohol. Can occur with certain reducing agents or through hydride transfer.+2.02 (Addition of H₂)
Solvent Adduct (Methanol) Hemiacetal or subsequent productsReaction of the aldehyde with a nucleophilic solvent like methanol.+32.03 (Addition of CH₄O)

The following diagram illustrates the potential reaction pathways leading to common byproducts.

Reaction_Pathways cluster_main Reaction Pathways cluster_dimer Self-Condensation cluster_ox Oxidation cluster_red Reduction SM 3-Amino-5-fluoropicolinaldehyde Dimer Schiff Base Dimer SM->Dimer + another SM - H₂O Oxidized Picolinic Acid Derivative SM->Oxidized + [O] Reduced Methanol Derivative SM->Reduced + [H]

Sources

Troubleshooting

Stability issues of "3-Amino-5-fluoropicolinaldehyde" in solution

Introduction This technical guide provides in-depth troubleshooting and handling advice for 3-Amino-5-fluoropicolinaldehyde. While this compound is a valuable synthetic intermediate, its inherent structural features—spec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides in-depth troubleshooting and handling advice for 3-Amino-5-fluoropicolinaldehyde. While this compound is a valuable synthetic intermediate, its inherent structural features—specifically the electrophilic aldehyde and the electron-rich aminopyridine ring—render it susceptible to degradation in solution. Understanding these potential stability issues is critical for ensuring experimental reproducibility and success. This document is intended for researchers, chemists, and drug development professionals who utilize this reagent in their workflows.

Due to the limited publicly available stability data specifically for 3-Amino-5-fluoropicolinaldehyde, this guide is built upon established principles of organic chemistry and data from structurally analogous compounds, such as picolinaldehyde and other substituted aromatic aldehydes.

Part 1: Frequently Asked Questions (FAQs) & Core Stability Concerns

This section addresses the most common questions and issues related to the stability of 3-Amino-5-fluoropicolinaldehyde in solution.

Q1: My solution of 3-Amino-5-fluoropicolinaldehyde is turning yellow/brown. What is happening and is the compound still usable?

A1: The development of a yellow or brown color is a common indicator of degradation. This is likely due to two primary pathways: oxidation and self-condensation.

  • Oxidation: The aldehyde group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (3-Amino-5-fluoropicolinic acid). This process can be accelerated by air (oxygen), light, and trace metal impurities. While the resulting carboxylic acid may be colorless, subsequent oxidative polymerization can lead to colored byproducts.

  • Self-Condensation: Aldehydes, particularly those on electron-rich aromatic rings, can undergo self-condensation reactions (like the Aldol condensation) to form larger, conjugated molecules, which are often highly colored. The amino group on the pyridine ring further activates the molecule for such reactions.

Is it usable? It is highly inadvisable to use a discolored solution for sensitive downstream applications like bioconjugation or GMP synthesis without purification. The presence of impurities can lead to unpredictable side reactions and inaccurate quantification. For routine, non-critical applications, its use may be acceptable, but a significant drop in the desired reactivity should be expected.

Q2: I'm seeing a loss of potency or incomplete reactions when using a solution that has been stored for a few days. Why?

A2: This is a direct consequence of the compound's degradation. The primary reactive site, the aldehyde, is being consumed through various pathways, reducing the effective concentration of the active reagent in your solution.

  • Primary Degradation Pathways:

    • Oxidation: Converts the aldehyde to a less reactive carboxylic acid.

    • Hydration/Hemiacetal Formation: In protic solvents (water, methanol), the aldehyde can exist in equilibrium with its hydrate or hemiacetal form. While often reversible, this can reduce the concentration of the free aldehyde available for reaction at any given moment.

    • Cannizzaro Reaction: Under basic conditions (pH > 8), aldehydes lacking an alpha-hydrogen, such as this one, can undergo disproportionation to yield both the corresponding alcohol and carboxylic acid.

Q3: What is the optimal solvent and pH for storing 3-Amino-5-fluoropicolinaldehyde in solution?

A3: The choice of solvent and control of pH are the most critical factors for maintaining stability.

  • Recommended Solvents: Anhydrous, aprotic solvents are strongly recommended for stock solutions.

    • Excellent: Anhydrous Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN).

    • Avoid: Protic solvents like methanol, ethanol, or water for long-term storage due to hydrate/acetal formation. Halogenated solvents like Dichloromethane (DCM) or Chloroform should be used with caution, as they can contain acidic impurities.

  • Optimal pH: The solution should be maintained under neutral to slightly acidic conditions (pH 4-6).

    • Acidic Conditions (pH < 4): Can lead to protonation of the pyridine and amino groups, which may affect solubility and reactivity, but can help suppress some base-catalyzed degradation pathways.

    • Basic Conditions (pH > 8): Should be strictly avoided. The amino group can be deprotonated, increasing nucleophilicity and promoting self-condensation. The Cannizzaro reaction is also favored under basic conditions.

Q4: How should I prepare a stock solution for long-term storage?

A4: Follow this protocol for maximum stability:

  • Use a high-quality, anhydrous solvent (e.g., DMSO).

  • Handle the solid compound under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen) to minimize exposure to air and moisture.

  • Prepare the solution at the desired concentration and immediately aliquot it into smaller, single-use volumes in appropriate vials (e.g., amber glass vials with PTFE-lined caps).

  • Purge the headspace of each vial with argon or nitrogen before sealing.

  • Store frozen at -20°C or -80°C.

This procedure minimizes exposure to oxygen, water, and light, and the single-use aliquots prevent degradation of the entire stock from repeated freeze-thaw cycles and atmospheric exposure.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and solving common experimental problems.

Observed Problem Potential Cause(s) Recommended Action(s)
Low reaction yield or incomplete conversion 1. Degraded Reagent: The aldehyde has oxidized or self-condensed. 2. Incorrect Stoichiometry: Effective concentration is lower than assumed. 3. Suboptimal Reaction pH: pH has shifted outside the ideal range for your specific reaction.1. Verify Reagent Quality: Use the QC Protocol below to check the purity of your solution. Prepare a fresh solution from solid if necessary. 2. Use Fresh Solution: Always use a freshly prepared solution or a properly stored single-use aliquot for critical experiments. 3. Buffer Reaction: Ensure your reaction medium is adequately buffered to maintain the optimal pH.
Appearance of unexpected byproducts in LC-MS or NMR 1. Degradation Products: The unexpected peaks correspond to the carboxylic acid, alcohol, or condensation products. 2. Solvent Adducts: The aldehyde has reacted with the solvent or impurities in the solvent.1. Characterize Byproducts: Attempt to identify the mass of the impurities. An M+16 peak could indicate oxidation to the carboxylic acid. An M+2 peak could suggest reduction to the alcohol. 2. Run a Solvent Blank: Analyze your stored solution without adding other reactants to confirm the impurities are from the starting material. 3. Purify Reagent: If necessary, purify the aldehyde by flash chromatography before use.
Inconsistent results between experimental runs 1. Variable Reagent Quality: Using solutions of different ages or storage conditions. 2. Atmospheric Exposure: Inconsistent exposure to air/moisture during reaction setup.1. Standardize Solution Handling: Implement the strict stock solution and aliquotting protocol described in Q4. 2. Use Inert Atmosphere: For highly sensitive reactions, set up the experiment under a nitrogen or argon atmosphere.

Part 3: Experimental Protocols & Workflows

Protocol 1: Quality Control (QC) of a 3-Amino-5-fluoropicolinaldehyde Solution

This protocol uses HPLC-UV to quickly assess the purity of a solution.

Objective: To determine the percentage of intact aldehyde versus degradation products.

Methodology:

  • Sample Preparation:

    • Dilute a small amount of your stock solution to a final concentration of ~1 mg/mL in anhydrous acetonitrile. .

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the area of all peaks. The main peak corresponds to the intact aldehyde.

    • Earlier eluting peaks are typically more polar and may correspond to the oxidized carboxylic acid. Later eluting peaks may be less polar condensation products.

    • Calculate purity as: (Area of Aldehyde Peak / Total Area of All Peaks) * 100.

    • A purity of >95% is recommended for most applications.

Workflow for Handling and Using the Reagent

The following diagram illustrates the recommended workflow to minimize degradation and ensure experimental consistency.

G cluster_prep Preparation & Storage cluster_use Experimental Use solid Receive Solid Compound glovebox Handle in Inert Atmosphere (Glovebox) solid->glovebox dissolve Dissolve in Anhydrous Solvent (e.g., DMSO) glovebox->dissolve aliquot Aliquot into Single-Use Vials (Purge with N2/Ar) dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot Immediately Before Use store->thaw qc_check Optional: Run QC Check (HPLC-UV) thaw->qc_check If critical reaction Use in Reaction (Buffered, pH 4-6) thaw->reaction If routine qc_check->reaction If purity >95% discard Discard Unused Solution in Aliquot reaction->discard

Caption: Recommended workflow for reagent handling from preparation to use.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Provides foundational knowledge on aldehyde reactions like the Aldol condensation). URL: [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Discusses the principles of aldehyde hydration and hemiacetal formation). URL: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Details mechanisms like the Cannizzaro reaction for non-enolizable aldehydes). URL: [Link]

Optimization

Technical Support Center: Synthesis of 3-Amino-5-fluoropicolinaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-fluoropicolinaldehyde. It provides in-depth troubleshooting advice and answer...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-5-fluoropicolinaldehyde. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic methodologies and practical laboratory experience. The aim is to address specific experimental challenges, explain the underlying chemical principles, and offer robust solutions to streamline the synthetic process and enhance product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Amino-5-fluoropicolinaldehyde and what are its critical steps?

A1: A prevalent and effective route starts from a substituted pyridine precursor, such as 2-chloro-5-fluoropyridine, and involves a series of transformations including amination, and subsequent oxidation of a methyl or hydroxymethyl group at the 2-position to the desired aldehyde. The critical steps that significantly influence yield and purity are the selective oxidation of the precursor alcohol, (3-amino-5-fluoropyridin-2-yl)methanol, and the final purification of the aldehyde. Over-oxidation to the corresponding carboxylic acid or incomplete reaction can be major challenges.[1]

Q2: My final product, 3-Amino-5-fluoropicolinaldehyde, appears unstable and decomposes upon storage. What are the recommended storage conditions?

A2: 3-Amino-5-fluoropicolinaldehyde is susceptible to degradation, particularly when exposed to light, air (oxidation), and elevated temperatures. For optimal stability, it should be stored at 2-8°C under an inert nitrogen atmosphere, and protected from light.[2] The powder form is generally more stable than solutions.[2] Long-term stability of amino-containing compounds can be compromised by factors such as temperature and exposure to air.

Q3: What are the primary impurities I should expect, and how do they arise?

A3: Common impurities include the starting material, (3-amino-5-fluoropyridin-2-yl)methanol, the over-oxidation product, 3-amino-5-fluoropicolinic acid, and potentially dimeric or polymeric side products. Incomplete oxidation is a straightforward reason for the presence of the starting alcohol. Over-oxidation occurs when the reaction is too vigorous or prolonged. Side reactions involving the amino group can also lead to colored impurities, complicating purification.

Troubleshooting Guide

This section delves into specific problems that may be encountered during the synthesis of 3-Amino-5-fluoropicolinaldehyde and provides actionable solutions.

Problem 1: Low Yield in the Oxidation of (3-amino-5-fluoropyridin-2-yl)methanol

The oxidation of the alcohol precursor to the aldehyde is a delicate step. Low yields can stem from several factors.

Potential Cause Underlying Rationale Recommended Solution
Inappropriate Oxidizing Agent The amino group is sensitive to oxidation. Strong, non-selective oxidizing agents can lead to the formation of nitro compounds or polymerization, reducing the yield of the desired aldehyde.Utilize mild and selective oxidizing agents. Manganese dioxide (MnO₂) is a common and effective choice for the oxidation of allylic and benzylic-type alcohols, including heteroaromatic methanol derivatives. Other options include Dess-Martin periodinane (DMP) or a Swern oxidation, which are known for their mildness and high selectivity for primary alcohols to aldehydes.
Over-oxidation to Carboxylic Acid Aldehydes can be further oxidized to carboxylic acids, especially in the presence of strong oxidizing agents or if the reaction is allowed to proceed for too long. This is a common issue with reagents like potassium permanganate or chromic acid.Carefully control reaction time and temperature. When using MnO₂, the reaction progress should be monitored closely by TLC or LC-MS. Once the starting material is consumed, the reaction should be promptly worked up. Using a stoichiometric amount of a mild oxidant like DMP can also minimize over-oxidation.
Incomplete Reaction Insufficient amount of oxidizing agent, low reaction temperature, or short reaction time can lead to incomplete conversion of the starting alcohol.Ensure an adequate excess of the oxidizing agent is used (typically 5-10 equivalents for MnO₂). The reaction temperature may need to be optimized; while starting at room temperature is common, gentle heating may be required to drive the reaction to completion. Monitor the reaction progress until no starting material is observed.
Degradation of the Product The aldehyde product can be unstable under the reaction conditions, especially if the workup is delayed or involves harsh pH changes.Perform the workup as soon as the reaction is complete. A neutral workup is generally preferred. Filtration to remove the oxidant followed by extraction with a suitable organic solvent is a standard procedure. Avoid strong acids or bases during the workup.
Problem 2: Difficulty in Purifying the Final Product

The purification of 3-Amino-5-fluoropicolinaldehyde can be challenging due to the presence of structurally similar impurities and the compound's polarity.

Potential Cause Underlying Rationale Recommended Solution
Co-elution of Impurities during Chromatography The starting alcohol and the aldehyde product often have similar polarities, making their separation by silica gel chromatography difficult.Optimize the solvent system for column chromatography. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can improve separation. The use of a different stationary phase, such as alumina, could also be explored.
Product Streaking on TLC and Column The basic amino group can interact strongly with the acidic silica gel, leading to poor separation and streaking.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the chromatography.
Formation of Colored Impurities The amino group can be susceptible to air oxidation over time, leading to the formation of colored, often polymeric, impurities that can be difficult to remove.Workup and purify the product as quickly as possible after the reaction. If colored impurities are present, a charcoal treatment of the crude product solution before chromatography may be effective in removing them.
Recrystallization Issues Finding a suitable solvent system for recrystallization can be difficult due to the compound's unique solubility profile.A systematic solvent screen is recommended. Start with single solvents of varying polarities (e.g., ethyl acetate, dichloromethane, methanol) and then move to binary solvent systems. The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Experimental Workflow & Methodologies

Workflow for the Oxidation of (3-amino-5-fluoropyridin-2-yl)methanol

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A Charge reactor with (3-amino-5-fluoropyridin-2-yl)methanol and a suitable solvent (e.g., Dichloromethane) B Add activated Manganese Dioxide (MnO2) in portions A->B C Stir vigorously at room temperature B->C D Monitor reaction progress by TLC or LC-MS C->D E Filter the reaction mixture through Celite to remove MnO2 D->E Upon completion F Wash the Celite pad with the reaction solvent E->F G Concentrate the filtrate under reduced pressure F->G H Purify the crude product by column chromatography on silica gel G->H I Isolate and characterize the pure 3-Amino-5-fluoropicolinaldehyde H->I

Caption: Oxidation of the precursor alcohol to the desired aldehyde.

Detailed Protocol: Oxidation using Manganese Dioxide
  • Reaction Setup: To a solution of (3-amino-5-fluoropyridin-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃), add activated manganese dioxide (MnO₂, 5-10 eq).

  • Reaction: Stir the suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the product.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-Amino-5-fluoropicolinaldehyde.

Mechanistic Considerations

The synthesis of 3-Amino-5-fluoropicolinaldehyde involves key chemical transformations that are important to understand for effective troubleshooting.

G cluster_0 Key Transformation cluster_1 Potential Side Reactions Start Precursor (e.g., 2-chloro-5-fluoropyridine) Intermediate1 Amination (e.g., with NH3 or an amine source) Start->Intermediate1 Intermediate2 Functional Group Interconversion at C2 (e.g., to a methyl or hydroxymethyl group) Intermediate1->Intermediate2 Final_Product Oxidation to Aldehyde (e.g., with MnO2) Intermediate2->Final_Product Side_Reaction2 Incomplete Oxidation Intermediate2->Side_Reaction2 Side_Reaction1 Over-oxidation to Carboxylic Acid Final_Product->Side_Reaction1 Side_Reaction3 Amino Group Reactions Final_Product->Side_Reaction3

Caption: Synthetic pathway and potential side reactions.

The introduction of the amino group is typically achieved through nucleophilic aromatic substitution. The subsequent functionalization at the 2-position sets the stage for the crucial oxidation step. The choice of a mild oxidant is paramount to prevent over-oxidation to the carboxylic acid, a common side product. The electron-donating nature of the amino group can activate the pyridine ring, but it can also be a site for unwanted side reactions if not properly managed.

References

  • ResearchGate. (2023). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Self-Condensation of 3-Amino-5-fluoropicolinaldehyde

Welcome to the technical support guide for 3-Amino-5-fluoropicolinaldehyde. This document serves as a critical resource for researchers, medicinal chemists, and process development scientists utilizing this versatile, ye...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-5-fluoropicolinaldehyde. This document serves as a critical resource for researchers, medicinal chemists, and process development scientists utilizing this versatile, yet reactive, building block. Its unique trifunctional nature—an aromatic amine, a halogen, and an aldehyde on a pyridine core—makes it highly valuable for synthesizing complex heterocyclic structures. However, this same reactivity profile presents a significant challenge: a high propensity for self-condensation.

This guide provides in-depth, field-tested answers and protocols to help you understand, prevent, and troubleshoot the self-condensation of 3-Amino-5-fluoropicolinaldehyde, ensuring the integrity of your starting material and the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)
Part 1: Understanding the Core Problem

Q1: What is self-condensation, and why is 3-Amino-5-fluoropicolinaldehyde particularly susceptible to it?

A1: Self-condensation is an undesirable side reaction where two or more molecules of the same compound react with each other. In the case of 3-Amino-5-fluoropicolinaldehyde, the reaction is primarily driven by the nucleophilic amino group (-NH₂) of one molecule attacking the electrophilic aldehyde group (-CHO) of another. This initial reaction forms a hemiaminal intermediate, which can then dehydrate to form an imine (also known as a Schiff base). This process can continue, leading to the formation of dimers, trimers, and ultimately, insoluble polymeric materials.

The susceptibility of this specific molecule arises from several factors:

  • Intramolecular Catalysis: The basic amino group and the acidic (Lewis acid) aldehyde are present in the same molecule, creating a scenario for self-catalysis.

  • Pyridine Ring Activation: The pyridine ring can influence the reactivity of both functional groups.

  • High Reactivity of Aldehydes: Aldehydes are inherently reactive electrophiles, prone to attack by nucleophiles like amines.[1]

This process is analogous to the initial steps of an aldol condensation, a well-known pathway for aldehyde self-reaction.[2][3]

Diagram: Proposed Self-Condensation Pathway

The following diagram illustrates the initial bimolecular reaction leading to dimer formation, which is the first step towards oligomerization.

SelfCondensation cluster_products Products Reactant1 Molecule 1 (Nucleophile) Imine Imine Dimer Reactant1->Imine Amine attacks Aldehyde Reactant2 Molecule 2 (Electrophile) Reactant2->Imine Water H₂O Imine->Water Dehydration TroubleshootingWorkflow Start Start: Planning Reaction IsHeating Is the reaction run at > RT? Start->IsHeating UseSlowAdd Implement Slow Addition (Syringe Pump) IsHeating->UseSlowAdd Yes IsPhSensitive Is the desired reaction pH sensitive? IsHeating->IsPhSensitive No UseSlowAdd->IsPhSensitive ControlPh Consider buffering (e.g., pH 4-5) IsPhSensitive->ControlPh Yes StandardCond Proceed with standard low temp conditions IsPhSensitive->StandardCond No RunReaction Run Reaction & Monitor (TLC, LCMS) ControlPh->RunReaction StandardCond->RunReaction End Successful Reaction RunReaction->End

Caption: Workflow for experimental setup.

Part 4: Troubleshooting and Purification

Q6: I see unexpected, less polar spots on my TLC plate and my yield is low. How do I confirm self-condensation and purify my product?

A6: This observation is a classic sign of self-condensation. The resulting dimers and oligomers are typically less polar than the starting amino-aldehyde and may appear as streaks or closely-spaced spots on a TLC plate.

  • Confirmation: The best way to confirm is via LC-MS. You will likely see masses corresponding to (2 * M - H₂O), (3 * M - 2H₂O), etc., where M is the molecular weight of the starting material. ¹H NMR of the crude material may also show broad, unresolved signals in the aromatic and imine regions.

  • Purification Strategy:

    • Bisulfite Adduction (for product recovery): If your desired product is not an aldehyde, you can selectively remove the unreacted starting material and aldehyde byproducts. A liquid-liquid extraction with a saturated sodium bisulfite solution can form a water-soluble adduct with the aldehyde, pulling it into the aqueous layer. [4][5][6]The aldehyde can be recovered from the aqueous layer by basification if needed. [6][7] 2. Column Chromatography: This is the most common method. The oligomeric byproducts are higher molecular weight and often have different polarity profiles. Use a gradient elution on silica gel, starting with a non-polar solvent system and gradually increasing polarity to first elute the less polar byproducts, followed by your hopefully more polar desired product. Careful fraction collection is key.

Experimental Protocols
Protocol 1: Reaction Setup Using Slow Addition

This protocol describes a general method for using 3-Amino-5-fluoropicolinaldehyde as a reactant in a reaction that may require heating.

  • Apparatus Setup:

    • Set up a three-neck round-bottom flask equipped with a reflux condenser (with an inert gas inlet), a thermometer, and a rubber septum.

    • Place the flask in a heating mantle controlled by a temperature controller.

  • Reagent Preparation:

    • In the reaction flask, dissolve all other reactants and any catalysts in the chosen anhydrous solvent under an inert atmosphere (e.g., Argon).

    • In a separate, dry, gas-tight syringe, draw up a solution of 3-Amino-5-fluoropicolinaldehyde (1.0 equivalent) dissolved in a minimal amount of the same anhydrous solvent.

    • Place this syringe onto a syringe pump.

  • Reaction Execution:

    • Bring the solution in the flask to the desired reaction temperature.

    • Once the temperature is stable, begin the slow, dropwise addition of the 3-Amino-5-fluoropicolinaldehyde solution via the syringe pump over a prolonged period (e.g., 2-8 hours). [8][9]The optimal addition rate depends on the reaction scale and kinetics and may require optimization.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS, sampling from the reaction pot.

    • Once the reaction is complete, cool the mixture to room temperature and proceed with the appropriate aqueous work-up and purification.

References
  • Workup: Aldehydes - Department of Chemistry : University of Rochester. Available at: [Link]

  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]

  • Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - Scite.ai. Available at: [Link]

  • Myrac Aldehyde | Premium Aromatic Aldehyde - Consolidated Chemical. Available at: [Link]

  • How to Add Reagents to A Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Why is it necessary to control the pH during the reaction of carbonyl compounds (aldehydes and ketones) with ammonia derivatives? - Quora. Available at: [Link]

  • Why is it necessary to control the pH during the reaction of aldehydes and ketones with ammonia derivatives? - Allen. Available at: [Link]

  • Gong, H., et al. (2008). Control of aldol reaction pathways of enolizable aldehydes in an aqueous environment with a hyperbranched polymeric catalyst. Journal of the American Chemical Society. Available at: [Link]

  • Self-condensation - Wikipedia. Available at: [Link]

  • Can I stop the aldol reaction from happening after enolate forms? - Quora. Available at: [Link]

  • A tale of two bioconjugations:pH controlled divergent reactivity of protein a-oxo aldehydes in competing a-oxo-Mannich and catal - White Rose Research Online. Available at: [Link]

  • Why is it necessary to control the pH during the reaction of aldehydes and ketones - YouTube. Available at: [Link]

  • 6.4 Aldol Reactions – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Reacting an aldehyde with an amine at high pH ? : r/chemistry - Reddit. Available at: [Link]

  • Valero, J., et al. (2026). Electron-Deficient Confined Space: Synthesis and Recognition Properties of a Covalent Molecular Cage Built upon Naphthalene Diimides and Benzene Triimides. Organic Letters. Available at: [Link]

Sources

Optimization

Managing air and moisture sensitivity of "3-Amino-5-fluoropicolinaldehyde"

Technical Support Center: 3-Amino-5-fluoropicolinaldehyde Welcome to the technical support center for 3-Amino-5-fluoropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-5-fluoropicolinaldehyde

Welcome to the technical support center for 3-Amino-5-fluoropicolinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on managing the air and moisture sensitivity of this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your synthetic work.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: I've just received my shipment of 3-Amino-5-fluoropicolinaldehyde. How should I store it to ensure its long-term stability?

A1: Proper storage is critical to maintain the purity and reactivity of 3-Amino-5-fluoropicolinaldehyde. Upon receipt, the compound, which is typically a powder, should be stored at 2-8°C in a tightly sealed container.[1] It is imperative to store it under an inert atmosphere, such as nitrogen or argon, and to protect it from light. These precautions are necessary to mitigate degradation from atmospheric oxygen, moisture, and light.

Q2: Why is an inert atmosphere so crucial for this compound?

A2: 3-Amino-5-fluoropicolinaldehyde possesses two functional groups that are susceptible to atmospheric degradation: an aldehyde and an aromatic amine. Aldehydes are prone to air oxidation, which can convert them into the corresponding carboxylic acid, an unreactive impurity in many subsequent reactions.[2] Aromatic amines can also be susceptible to oxidation, which can lead to discoloration and the formation of complex impurities.[3] An inert atmosphere displaces oxygen, preventing these oxidative degradation pathways.

Q3: Can I handle this reagent on the open bench?

A3: It is strongly advised to handle 3-Amino-5-fluoropicolinaldehyde under an inert atmosphere, using either a glovebox or standard Schlenk techniques. Brief exposure to air for weighing may be tolerable if done quickly, but prolonged exposure will compromise the compound's purity. The presence of moisture in the air can also lead to hydration of the aldehyde or facilitate other decomposition pathways.

In-Reaction Troubleshooting

Q4: My reaction involving 3-Amino-5-fluoropicolinaldehyde is not proceeding as expected. What are some common causes?

A4: If you are experiencing issues with a reaction, consider the following:

  • Reagent Purity: The primary suspect is often the degradation of the 3-Amino-5-fluoropicolinaldehyde. If the compound has been stored improperly or for an extended period, a significant portion may have oxidized or hydrated.

  • Solvent Purity: Ensure your solvents are anhydrous and deoxygenated. Trace amounts of water or dissolved oxygen can interfere with many reactions, particularly those involving sensitive substrates.

  • Reaction Conditions: The specific reaction will dictate the optimal conditions. For instance, in reductive amination, the pH of the reaction medium is crucial for the formation of the imine intermediate.[4][5]

Q5: I'm performing a reductive amination and observing multiple byproducts. What could be the issue?

A5: Reductive amination is a common application for this reagent. The formation of byproducts could be due to several factors:

  • Self-Condensation/Polymerization: Under certain conditions, aminopicolinaldehydes can potentially undergo self-condensation or polymerization.[6]

  • Side Reactions of the Aldehyde: If the reducing agent is not selective, it may reduce the aldehyde starting material to an alcohol. Using a mild and selective reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride can mitigate this.[4][7]

  • Impurity-Driven Side Reactions: If the starting material has degraded to the carboxylic acid, this will not participate in the reaction and will remain as an impurity.

Troubleshooting Guides

Guide 1: Discoloration of Solid Reagent

Issue: The 3-Amino-5-fluoropicolinaldehyde powder, which should be a white to yellow solid[1], has developed a dark or brown color.

Potential Cause: Discoloration is a common indicator of the oxidation of the aromatic amine moiety. This process can be accelerated by exposure to air and light.

Troubleshooting Steps:

  • Assess Purity: Before use, analyze a small sample of the discolored material by a suitable method (e.g., ¹H NMR, LC-MS) to determine the extent of decomposition.

  • Purification (if feasible): If the discoloration is minor, you may be able to purify the bulk material by recrystallization or column chromatography. However, this should be done with care to avoid further degradation during the purification process.

  • Discard if Heavily Degraded: If significant degradation has occurred, it is best to discard the reagent and use a fresh, pure sample to ensure the reliability of your experimental results.

  • Review Storage Protocol: Re-evaluate your storage procedures to prevent future occurrences. Ensure the container is properly sealed and purged with an inert gas before storing at the recommended temperature.

Guide 2: Incomplete Conversion in a Reaction

Issue: A reaction using 3-Amino-5-fluoropicolinaldehyde is showing significant amounts of unreacted starting material, even after extended reaction times.

Potential Cause:

  • Inactive Reagent: The aldehyde functional group may have been oxidized to the corresponding carboxylic acid (3-amino-5-fluoropicolinic acid). This carboxylic acid will not undergo reactions typical of aldehydes, such as reductive amination or Wittig reactions.

  • Hydration of the Aldehyde: In the presence of water, the aldehyde can exist in equilibrium with its hydrate form, which may be less reactive in certain transformations.

Troubleshooting Workflow:

G start Incomplete Conversion Observed check_purity Analyze Starting Material (NMR, LC-MS) start->check_purity is_degraded Is the aldehyde significantly oxidized? check_purity->is_degraded purify Purify Reagent (if possible) is_degraded->purify No new_reagent Use Fresh Reagent is_degraded->new_reagent Yes check_solvent Ensure Anhydrous/ Deoxygenated Solvents purify->check_solvent new_reagent->check_solvent optimize_conditions Re-optimize Reaction Conditions (e.g., temp, catalyst) check_solvent->optimize_conditions success Reaction Proceeds optimize_conditions->success fail Problem Persists optimize_conditions->fail

Caption: Troubleshooting workflow for incomplete reactions.

Detailed Steps:

  • Confirm Starting Material Integrity: First, confirm the purity of your 3-Amino-5-fluoropicolinaldehyde. The presence of a carboxylic acid peak in the NMR or a corresponding mass in the LC-MS is a strong indicator of degradation.

  • Use Fresh Reagent: If degradation is confirmed, it is highly recommended to start the reaction again with a fresh batch of the reagent.

  • Solvent Preparation: Use freshly dried and deoxygenated solvents. Solvents should be passed through a purification system or distilled from an appropriate drying agent.

  • Reaction Setup: Assemble your reaction under a positive pressure of an inert gas. All glassware should be oven- or flame-dried before use.

Potential Degradation Pathways

Understanding how 3-Amino-5-fluoropicolinaldehyde can degrade is key to preventing it. The primary sensitivities are to atmospheric oxygen and moisture.

DegradationPathways cluster_oxidation Oxidation (Air/O2) cluster_hydrolysis Hydrolysis (H2O) start 3-Amino-5-fluoropicolinaldehyde carboxylic_acid 3-Amino-5-fluoropicolinic Acid start->carboxylic_acid O2 polymer Polymeric Byproducts start->polymer O2, light hydrate Aldehyde Hydrate start->hydrate H2O

Caption: Potential degradation pathways of 3-Amino-5-fluoropicolinaldehyde.

Experimental Protocols

Protocol 1: Aliquoting and Storing the Reagent

This protocol ensures that the bulk of your reagent remains pristine while allowing for easy access to smaller quantities for daily use.

  • Preparation: Move the sealed container of 3-Amino-5-fluoropicolinaldehyde into an inert atmosphere glovebox.

  • Aliquoting: Carefully weigh out the desired amounts of the powder into several smaller, tared vials.

  • Sealing: Tightly cap each vial. For added protection, wrap the caps with paraffin film.

  • Backfilling: Place the smaller vials into a larger, sealable container. Purge this container with an inert gas (e.g., by evacuating and backfilling three times) before sealing.

  • Storage: Store the main container and the aliquots at 2-8°C, protected from light.

Protocol 2: Setting up a Reaction Under Inert Atmosphere

This protocol describes a typical setup for a reaction using 3-Amino-5-fluoropicolinaldehyde.

  • Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Assembly: Quickly assemble the glassware while still warm and immediately place it under a positive pressure of nitrogen or argon using a Schlenk line.

  • Reagent Addition:

    • Solids: If adding other solid reagents, do so under a positive flow of inert gas. For 3-Amino-5-fluoropicolinaldehyde, it is best to weigh it in a glovebox and add it to the flask there. If a glovebox is not available, weigh it quickly in the air and add it to the reaction flask under a strong counterflow of inert gas.

    • Solvents and Liquids: Add anhydrous, deoxygenated solvents and liquid reagents via a syringe through a rubber septum.

  • Reaction Execution: Once all reagents are added, maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.

Summary of Handling and Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°CMinimizes decomposition rates.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation of aldehyde and amine groups.[3]
Light Protect from LightPrevents light-catalyzed degradation.
Handling Glovebox or Schlenk LineMinimizes exposure to air and moisture.
Solvents Anhydrous & DeoxygenatedPrevents hydrolysis and side reactions.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Amino-5-fluoropicolinaldehyde and 3-aminopicolinaldehyde for Drug Development Professionals

In the landscape of modern drug discovery and development, the nuanced reactivity of heterocyclic building blocks is of paramount importance. The strategic introduction of fluorine atoms into molecular scaffolds is a wid...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the nuanced reactivity of heterocyclic building blocks is of paramount importance. The strategic introduction of fluorine atoms into molecular scaffolds is a widely employed tactic to modulate physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of the reactivity of 3-Amino-5-fluoropicolinaldehyde and its non-fluorinated analogue, 3-aminopicolinaldehyde. Understanding these differences is crucial for researchers and scientists in optimizing reaction conditions and predicting the outcomes of synthetic transformations in the pursuit of novel therapeutics.

Unveiling the Molecular Architecture: A Comparative Overview

At first glance, 3-Amino-5-fluoropicolinaldehyde and 3-aminopicolinaldehyde share a common structural framework: a pyridine ring bearing an amino group at the 3-position and an aldehyde at the 2-position. The key distinction lies in the presence of a fluorine atom at the 5-position of the pyridine ring in the fluorinated analogue. This seemingly minor alteration has profound implications for the electronic properties and, consequently, the chemical reactivity of the molecule.

The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the pyridine ring. This effect decreases the electron density of the ring system. However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+R). The interplay of these opposing electronic forces dictates the overall reactivity of the molecule. In the case of 3-Amino-5-fluoropicolinaldehyde, the inductive effect of fluorine is generally considered to be dominant, leading to a net decrease in electron density on the pyridine ring compared to 3-aminopicolinaldehyde.

The amino group at the 3-position, being an electron-donating group, counteracts the electron-withdrawing effect of the fluorine atom to some extent. However, the overall electron-withdrawing nature of the fluorine is expected to modulate the nucleophilicity of the amino group and the electrophilicity of the aldehyde carbonyl carbon.

The Impact of Fluorine on Reactivity: A Tale of Two Functional Groups

The presence of the fluorine atom in 3-Amino-5-fluoropicolinaldehyde influences the reactivity of both the amino and aldehyde functional groups.

Aldehyde Electrophilicity:

The strong inductive electron withdrawal by the fluorine atom in 3-Amino-5-fluoropicolinaldehyde is anticipated to increase the partial positive charge on the carbonyl carbon of the aldehyde group. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack compared to the aldehyde in 3-aminopicolinaldehyde.

Amino Group Nucleophilicity:

Conversely, the electron-withdrawing nature of the fluorine atom is expected to decrease the electron density on the nitrogen atom of the amino group. This reduction in electron density leads to a decrease in the nucleophilicity of the amino group in 3-Amino-5-fluoropicolinaldehyde compared to its non-fluorinated counterpart.

These electronic modulations have significant consequences for common synthetic transformations involving these building blocks, most notably in Schiff base formation and the Pictet-Spengler reaction.

Comparative Reactivity in Key Synthetic Transformations

Schiff Base Formation

The condensation of an aldehyde with a primary amine to form a Schiff base (imine) is a fundamental reaction in organic synthesis. The rate of this reaction is influenced by both the electrophilicity of the aldehyde and the nucleophilicity of the amine.

  • Reaction with an External Amine: When reacting with an external amine, the increased electrophilicity of the aldehyde in 3-Amino-5-fluoropicolinaldehyde would favor a faster rate of initial nucleophilic attack compared to 3-aminopicolinaldehyde. This can be advantageous in driving the reaction to completion.

  • Intramolecular vs. Intermolecular Reactivity: The reduced nucleophilicity of the endocyclic amino group in 3-Amino-5-fluoropicolinaldehyde may slightly disfavor intramolecular reactions or self-condensation compared to 3-aminopicolinaldehyde.

Experimental Protocol: Comparative Schiff Base Formation

To empirically validate the predicted differences in reactivity, the following parallel experiment can be conducted:

Materials:

  • 3-Amino-5-fluoropicolinaldehyde

  • 3-aminopicolinaldehyde

  • Aniline (or other primary amine)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalyst)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • In two separate round-bottom flasks, dissolve 1 mmol of 3-Amino-5-fluoropicolinaldehyde and 1 mmol of 3-aminopicolinaldehyde in 10 mL of anhydrous ethanol.

  • To each flask, add 1.1 mmol of aniline.

  • Add a catalytic amount (1-2 drops) of glacial acetic acid to each flask.

  • Stir the reactions at room temperature and monitor the progress by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 15 minutes).

  • Upon completion (disappearance of the starting aldehyde), quench the reaction by adding 10 mL of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the resulting Schiff bases by ¹H NMR, ¹³C NMR, and mass spectrometry and compare the yields and reaction times.

Expected Outcome: 3-Amino-5-fluoropicolinaldehyde is expected to react faster and potentially give a higher yield of the Schiff base due to the increased electrophilicity of its aldehyde group.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines and other related heterocyclic scaffolds, which are prevalent in many biologically active natural products and pharmaceuticals.[1][2] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[3][4]

The success and rate of the Pictet-Spengler reaction are highly dependent on the electrophilicity of the intermediate iminium ion and the nucleophilicity of the aromatic ring that undergoes cyclization.

When 3-Amino-5-fluoropicolinaldehyde and 3-aminopicolinaldehyde are reacted with a tryptamine derivative, the following differences in reactivity are anticipated:

  • Iminium Ion Formation: The more electrophilic aldehyde of 3-Amino-5-fluoropicolinaldehyde is expected to form the initial Schiff base and subsequently the iminium ion intermediate more readily upon protonation.

  • Intramolecular Cyclization: The overall electron-withdrawing effect of the fluorine atom on the pyridine ring of 3-Amino-5-fluoropicolinaldehyde might slightly disfavor the intramolecular electrophilic aromatic substitution step compared to the more electron-rich pyridine ring of 3-aminopicolinaldehyde. However, the faster formation of the iminium ion could compensate for this effect.

Experimental Protocol: Comparative Pictet-Spengler Reaction

Materials:

  • 3-Amino-5-fluoropicolinaldehyde

  • 3-aminopicolinaldehyde

  • Tryptamine

  • Dichloromethane (anhydrous)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In two separate round-bottom flasks, dissolve 1 mmol of tryptamine in 15 mL of anhydrous dichloromethane.

  • To one flask, add 1.1 mmol of 3-Amino-5-fluoropicolinaldehyde. To the other, add 1.1 mmol of 3-aminopicolinaldehyde.

  • Cool both reaction mixtures to 0 °C in an ice bath.

  • Slowly add 1.2 mmol of trifluoroacetic acid to each flask.

  • Allow the reactions to warm to room temperature and stir for 24 hours, monitoring by TLC.

  • Upon completion, quench the reactions by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the respective tetrahydro-β-carboline products.

  • Compare the yields and reaction times for both reactions.

Visualizing the Mechanistic Pathways

To better illustrate the key reaction mechanisms discussed, the following diagrams are provided.

Schiff_Base_Formation cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Aldehyde Picolinaldehyde (R = H or F) step1 Nucleophilic Attack Aldehyde->step1 Electrophilic Carbonyl Amine Primary Amine (R'-NH₂) Amine->step1 Nucleophilic Nitrogen step2 Proton Transfer step1->step2 Tetrahedral Intermediate step3 Dehydration step2->step3 Carbinolamine Schiff_Base Schiff Base (Imine) step3->Schiff_Base Iminium Ion Intermediate Water Water step3->Water caption Schiff Base Formation Workflow Pictet_Spengler_Reaction cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product Tryptamine Tryptamine Derivative step1 Schiff Base Formation Tryptamine->step1 Picolinaldehyde Picolinaldehyde (R = H or F) Picolinaldehyde->step1 step2 Iminium Ion Formation (Acid Catalyzed) step1->step2 step3 Intramolecular Electrophilic Aromatic Substitution step2->step3 step4 Deprotonation step3->step4 THBC Tetrahydro-β-carboline step4->THBC caption Pictet-Spengler Reaction Workflow

Caption: General workflow for the Pictet-Spengler reaction.

Summary of Predicted Reactivity and Physicochemical Properties

Property/Reactivity3-Amino-5-fluoropicolinaldehyde3-aminopicolinaldehydeRationale
Aldehyde Electrophilicity HigherLowerStrong -I effect of fluorine increases the partial positive charge on the carbonyl carbon.
Amino Group Nucleophilicity LowerHigher-I effect of fluorine decreases electron density on the amino nitrogen.
Rate of Schiff Base Formation FasterSlowerDominated by the increased electrophilicity of the aldehyde.
Rate of Pictet-Spengler Reaction Potentially FasterPotentially SlowerFaster iminium ion formation may outweigh the slightly reduced nucleophilicity of the pyridine ring for cyclization.
¹³C NMR of Carbonyl Carbon (ppm) Expected downfield shiftExpected upfield shiftThe electron-withdrawing fluorine deshields the carbonyl carbon. [5][6]

Conclusion

The introduction of a fluorine atom at the 5-position of 3-aminopicolinaldehyde significantly alters its electronic properties and reactivity profile. 3-Amino-5-fluoropicolinaldehyde is predicted to be a more reactive electrophile at the aldehyde position, leading to faster rates in reactions such as Schiff base formation and potentially the Pictet-Spengler reaction. Conversely, the nucleophilicity of its amino group is expected to be attenuated.

For drug development professionals, these differences are not merely academic; they have practical implications for library synthesis, reaction optimization, and the design of novel molecular entities. The enhanced reactivity of the fluorinated aldehyde can be harnessed to drive reactions to completion under milder conditions, potentially improving yields and reducing side products. However, the decreased nucleophilicity of the amino group must also be considered in synthetic design. This guide provides a framework for understanding and predicting these reactivity differences, enabling more informed decisions in the laboratory.

References

  • Schiff, H. (1864). Mittheilungen aus dem Universitäts-laboratorium in Pisa: eine neue Reihe organischer Basen. Justus Liebigs Annalen der Chemie, 131(1), 118-119.
  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-Derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
  • chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet–Spengler Reaction in Nature and in Organic Chemistry.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-aminopyridine.
  • Scholars Middle East Publishers. (2021, June 2). Synthesis, Characterization of Schiff Bases Derived from Salicylaldehyde with Some Amino Acids by a New Developed Method. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler synthesis of tetrahydroisoquinolines and related compounds. Organic Reactions, 6, 151-190.
  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • MDPI. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]

  • MDPI. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Retrieved from [Link]

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Comparative

A Comparative Guide to 3-Amino-5-fluoropicolinaldehyde and Other Substituted Aminopicolinaldehydes for Drug Discovery

Introduction: The Strategic Importance of Substituted Aminopicolinaldehydes in Medicinal Chemistry Substituted aminopicolinaldehydes are a class of heterocyclic building blocks that have garnered significant attention in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Aminopicolinaldehydes in Medicinal Chemistry

Substituted aminopicolinaldehydes are a class of heterocyclic building blocks that have garnered significant attention in the field of drug discovery. Their inherent structural features—a pyridine ring bearing both an amino and an aldehyde group—offer a versatile scaffold for the synthesis of a diverse array of complex molecules with promising pharmacological activities. The pyridine core is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets. The amino group provides a handle for further functionalization, while the aldehyde is a reactive center for the construction of various heterocyclic and acyclic structures.

This guide provides a comparative analysis of 3-amino-5-fluoropicolinaldehyde and its analogs, including the chloro- and bromo-substituted counterparts. We will delve into their synthesis, physicochemical properties, reactivity, and potential applications in medicinal chemistry, supported by experimental insights and established scientific principles.

The Unique Profile of 3-Amino-5-fluoropicolinaldehyde: The Impact of Fluorine

The introduction of a fluorine atom at the 5-position of the 3-aminopicolinaldehyde scaffold imparts unique properties that can be highly advantageous in drug design. Fluorine is the most electronegative element, and its small size allows it to often mimic a hydrogen atom while exerting profound electronic effects.

Key Physicochemical Properties of 3-Amino-5-halopicolinaldehydes

CompoundMolecular FormulaMolecular WeightAppearanceMelting Point (°C)
3-Amino-5-fluoropicolinaldehyde C₆H₅FN₂O140.12PowderNot Reported
3-Amino-5-chloropicolinaldehyde C₆H₅ClN₂O156.57Not ReportedNot Reported
3-Amino-5-bromopicolinaldehyde C₆H₅BrN₂O201.02Not ReportedNot Reported

Note: Comprehensive experimental data for the melting points of these specific aldehydes is not widely available in the public domain and would typically be determined empirically in a laboratory setting.

The presence of the fluorine atom in 3-amino-5-fluoropicolinaldehyde is expected to:

  • Modulate Basicity: The strong electron-withdrawing nature of fluorine decreases the pKa of the pyridine nitrogen and the exocyclic amino group, making them less basic. This can be crucial for optimizing drug-receptor interactions and improving oral bioavailability.

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life of drug candidates.

  • Improve Membrane Permeability: Strategic fluorination can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

  • Influence Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, thereby increasing binding affinity and potency.

Comparative Synthesis Strategies

The synthesis of 3-amino-5-halopicolinaldehydes can be approached through several routes, often starting from commercially available substituted pyridines.

Experimental Protocol: A Generalizable Synthetic Approach

The following protocol outlines a plausible synthetic pathway for 3-amino-5-halopicolinaldehydes, drawing from established methodologies for the synthesis of related pyridine derivatives.

Workflow for the Synthesis of 3-Amino-5-halopicolinaldehydes

A Starting Material (e.g., 3,5-Dihalopyridine) B Step 1: Nucleophilic Aromatic Substitution (Amination) A->B Reagents: Ammonia or Amine Source C Intermediate (3-Amino-5-halopyridine) B->C D Step 2: Ortho-Lithiation and Formylation C->D Reagents: 1. n-BuLi, THF, -78 °C 2. DMF E Final Product (3-Amino-5-halopicolinaldehyde) D->E

Caption: Generalized synthetic workflow for 3-amino-5-halopicolinaldehydes.

Step-by-Step Methodology:

  • Amination of a Dihalopyridine Precursor:

    • To a solution of a suitable 3,5-dihalopyridine (e.g., 3,5-dibromopyridine) in an appropriate solvent (e.g., dioxane or DMSO), add an excess of an amine source (e.g., aqueous ammonia or an aliphatic amine).[1]

    • The reaction can be heated under conventional or microwave conditions to facilitate the nucleophilic aromatic substitution.[1]

    • Upon completion, the reaction mixture is worked up by extraction and purified by chromatography to yield the corresponding 3-amino-5-halopyridine.

  • Ortho-Directed Metalation and Formylation:

    • Dissolve the 3-amino-5-halopyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The amino group directs the lithiation to the C2 position.

    • After stirring for a period to ensure complete lithiation, add N,N-dimethylformamide (DMF) to the reaction mixture.

    • Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify the crude product by column chromatography to obtain the desired 3-amino-5-halopicolinaldehyde.

Comparative Reactivity and Performance in Synthetic Applications

The nature of the halogen substituent at the 5-position significantly influences the reactivity of the aminopicolinaldehyde scaffold.

Electronic Effects on Reactivity

Reactivity Aldehyde Reactivity Fluorine Fluorine (F) (Strongly Electron-Withdrawing) Fluorine->Reactivity Increases Electrophilicity Chlorine Chlorine (Cl) (Moderately Electron-Withdrawing) Chlorine->Reactivity Moderately Increases Electrophilicity Bromine Bromine (Br) (Weakly Electron-Withdrawing) Bromine->Reactivity Slightly Increases Electrophilicity

Sources

Comparative

A Spectroscopic Deep Dive: Unveiling the Impact of Fluorination on Picolinaldehyde

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties.[1][2] Picolinaldehyde, a versatile pyridine-based building block, is no exception.[3] This guide offers a comprehensive spectroscopic comparison of fluorinated versus non-fluorinated picolinaldehydes, providing researchers, scientists, and drug development professionals with objective experimental data and field-proven insights into the profound effects of this seemingly simple atomic substitution.

The introduction of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity, making a thorough understanding of its impact on the molecule's electronic and structural characteristics paramount.[1] Spectroscopic techniques serve as our primary lens to observe these changes, offering a detailed picture of how fluorination influences the very fabric of the picolinaldehyde molecule.

Comparative Spectroscopic Analysis

The following tables summarize the key spectroscopic differences observed between a representative non-fluorinated picolinaldehyde (2-pyridinecarboxaldehyde) and a hypothetical fluorinated analog (e.g., 5-fluoro-2-pyridinecarboxaldehyde). The data for the fluorinated species is extrapolated from trends observed in fluorinated pyridines.[4][5]

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

ParameterNon-Fluorinated PicolinaldehydeFluorinated Picolinaldehyde (Illustrative)Rationale for Observed Differences
¹H NMR Aldehydic proton (~9.9 ppm), Aromatic protons (7.5-8.7 ppm)Aldehydic proton (slight downfield shift), Aromatic protons (downfield shifts, complex splitting due to ¹H-¹⁹F coupling)The high electronegativity of fluorine withdraws electron density from the aromatic ring, deshielding the remaining protons and causing downfield shifts. Spin-spin coupling between ¹H and ¹⁹F nuclei introduces additional splitting patterns.
¹³C NMR Aldehydic carbon (~193 ppm), Aromatic carbons (120-155 ppm)Aldehydic carbon (slight downfield shift), Aromatic carbons (downfield shifts for carbons near F, C-F coupling observed)Fluorine's electron-withdrawing nature deshields adjacent carbon atoms. Direct C-F coupling constants (¹JCF) are large and diagnostic, while longer-range couplings (²JCF, ³JCF) provide structural information.[5]
¹⁹F NMR Not ApplicableChemical shift is highly sensitive to the electronic environment (e.g., ~ -110 to -140 ppm for fluoro-pyridines)The chemical shift of ¹⁹F is a powerful probe of the local electronic environment, making it an invaluable tool for confirming fluorination and studying intermolecular interactions.[6][7]

Table 2: Vibrational and Electronic Spectroscopy

TechniqueNon-Fluorinated PicolinaldehydeFluorinated Picolinaldehyde (Illustrative)Rationale for Observed Differences
Infrared (IR) Spectroscopy C=O stretch (~1700 cm⁻¹), C-H aromatic stretch (~3050 cm⁻¹), Pyridine ring vibrations (~1400-1600 cm⁻¹)C=O stretch (slight increase in frequency), C-F stretch (strong, ~1100-1300 cm⁻¹), Altered pyridine ring vibrationsThe electron-withdrawing effect of fluorine can strengthen the C=O bond, leading to a higher stretching frequency. The C-F bond itself gives rise to a characteristic and intense absorption band.
UV-Vis Spectroscopy π→π* transitions (~224 nm), n→π* transitions (~274 nm)[8]Hypsochromic shift (blue shift) of n→π* transitions, Minimal shift in π→π* transitionsFluorine's inductive electron withdrawal stabilizes the non-bonding electrons on the nitrogen and oxygen atoms, increasing the energy required for the n→π* transition.
Fluorescence Spectroscopy Generally weakly fluorescentPotential for enhanced fluorescenceFluorination can, in some cases, increase the quantum yield of fluorescence by reducing non-radiative decay pathways. This effect is highly dependent on the specific molecular structure and environment.[1][9]

Experimental Protocols: A Self-Validating Approach

The following sections detail the step-by-step methodologies for the key spectroscopic analyses, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and probe the electronic environment of the picolinaldehyde derivatives.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the picolinaldehyde sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparison.[4]

    • For ¹⁹F NMR, an external standard (e.g., CFCl₃) or an internal standard with a known chemical shift can be used for referencing.[6]

  • Instrumentation and Data Acquisition:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For fluorinated compounds, ¹³C spectra should be acquired with proton decoupling.

    • Employ standard pulse programs. For complex spectra, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) can be invaluable for unambiguous signal assignment.

  • Data Analysis:

    • Process the raw data (FID) with Fourier transformation, phasing, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the reference standard (for ¹⁹F).

    • Integrate the signals to determine the relative number of nuclei.

    • Analyze the coupling patterns to deduce connectivity and spatial relationships.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's peaks. The choice between solvents like CDCl₃ and DMSO-d₆ depends on the solubility of the compound and the potential for hydrogen bonding interactions with the solvent.

  • High-Field Spectrometer: A higher magnetic field strength increases the chemical shift dispersion, reducing spectral overlap and simplifying the analysis of complex spin systems, which is particularly important for fluorinated compounds with their intricate coupling patterns.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample Sample setup_expt Setup 1D/2D Experiments (¹H, ¹³C, ¹⁹F) load_sample->setup_expt acquire_data Acquire FID setup_expt->acquire_data process_fid Process FID (FT, Phasing) acquire_data->process_fid Raw Data calibrate Calibrate & Reference process_fid->calibrate analyze Analyze Spectra (Shifts, Coupling, Integration) calibrate->analyze conclusion Structural Elucidation analyze->conclusion Structural Information

Infrared (IR) Spectroscopy

Objective: To identify functional groups and probe changes in bond strength upon fluorination.

Methodology:

  • Sample Preparation:

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the liquid is placed directly on the ATR crystal. This method requires minimal sample preparation.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands for functional groups (e.g., C=O, C-H, C-F) and compare their positions and intensities between the fluorinated and non-fluorinated samples.

Causality in Experimental Choices:

  • ATR vs. Transmission: ATR is often preferred for its simplicity and the lack of interference fringes that can occur with thin-film transmission methods. It is also less sensitive to sample thickness.

  • Background Correction: A background spectrum is essential to remove the spectral contributions of atmospheric water and carbon dioxide, as well as any absorbance from the sample holder or ATR crystal itself.

fluorination_effect cluster_non_fluorinated Non-Fluorinated Picolinaldehyde cluster_fluorinated Fluorinated Picolinaldehyde C=O_nf C=O Stretch (~1700 cm⁻¹) CH_nf Aromatic C-H Stretch (~3050 cm⁻¹) C=O_f C=O Stretch (>1700 cm⁻¹) Blue Shift CF_f Strong C-F Stretch (~1100-1300 cm⁻¹) Fluorination Fluorination Fluorination->C=O_f Inductive Effect Fluorination->CF_f New Bond

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within the picolinaldehyde molecules and the effect of fluorination on these transitions.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of the picolinaldehydes in a UV-transparent solvent (e.g., cyclohexane, acetonitrile).

    • Prepare a series of dilutions to determine a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (to ensure adherence to the Beer-Lambert Law).

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

    • Scan a wavelength range that covers the expected transitions (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max) for each electronic transition.

    • Compare the λ_max values for the fluorinated and non-fluorinated compounds to determine any solvatochromic or substituent-induced shifts.

Causality in Experimental Choices:

  • Solvent Transparency: The solvent must be transparent in the wavelength range of interest to avoid interfering with the analyte's absorbance spectrum.

  • Concentration Range: Working within the optimal absorbance range ensures the linearity of the detector response and provides the most accurate data.

Conclusion

The spectroscopic comparison of fluorinated and non-fluorinated picolinaldehydes reveals the significant and predictable influence of fluorine substitution. In NMR spectroscopy, the electronegativity and spin of the ¹⁹F nucleus lead to characteristic downfield shifts and complex coupling patterns, providing a wealth of structural information. Vibrational spectroscopy clearly identifies the C-F bond and shows subtle shifts in other functional groups due to inductive effects. Electronic spectroscopy demonstrates a hypsochromic shift in the n→π* transition, consistent with the stabilization of non-bonding electrons.

By understanding these spectroscopic signatures, researchers can confirm the successful incorporation of fluorine, elucidate the structure of novel fluorinated compounds, and gain valuable insights into the electronic perturbations that underpin the desired changes in molecular properties. This guide provides a foundational framework for the rational design and characterization of fluorinated picolinaldehydes in the pursuit of next-generation pharmaceuticals and advanced materials.

References

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Validation

A Researcher's Guide to In Silico Reactivity Modeling: A Comparative Analysis for 3-Amino-5-fluoropicolinaldehyde

In the landscape of contemporary drug discovery and development, a profound comprehension of a molecule's reactivity is paramount. This guide offers a comparative analysis of in silico methodologies for predicting the re...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, a profound comprehension of a molecule's reactivity is paramount. This guide offers a comparative analysis of in silico methodologies for predicting the reactivity of 3-Amino-5-fluoropicolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry. As a senior application scientist, this document is structured to provide not just procedural steps, but a deep dive into the causality behind the selection of computational strategies, ensuring a self-validating system of scientific inquiry.

Introduction to 3-Amino-5-fluoropicolinaldehyde and its Reactivity

3-Amino-5-fluoropicolinaldehyde is a heterocyclic aromatic aldehyde. Its chemical behavior is governed by the interplay of the electron-donating amino group, the electron-withdrawing fluorine atom and pyridine ring, and the electrophilic aldehyde functionality. Understanding its reactivity is crucial for predicting potential metabolic pathways, identifying liabilities such as off-target reactions, and designing derivatives with improved pharmacological profiles.

This guide will compare two powerful in silico techniques, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, to model the reactivity of 3-Amino-5-fluoropicolinaldehyde. We will explore a hypothetical nucleophilic addition reaction to the aldehyde carbonyl group, a common reaction for such compounds[1][2][3][4][5][6].

I. Density Functional Theory (DFT) for Unraveling Electronic Reactivity

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7][8][9][10] It is a computationally efficient and accurate method for predicting various chemical properties, including reactivity.

A. Conceptual DFT: Predicting Sites of Reactivity

Conceptual DFT provides a framework to understand and predict chemical reactivity based on the response of a system's energy to a change in the number of electrons. Key reactivity descriptors include:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The LUMO is susceptible to nucleophilic attack, while the HOMO is prone to electrophilic attack.

  • Fukui Functions: These functions indicate the change in electron density at a particular point in a molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

B. Reaction Energetics: Calculating Reaction Barriers

DFT can be employed to calculate the potential energy surface of a reaction, allowing for the determination of reaction energies and activation barriers. This is instrumental in predicting the feasibility and kinetics of a chemical reaction. A common approach involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface.

Experimental Protocol: DFT Workflow for Reactivity Analysis

This protocol outlines the steps to model the nucleophilic addition of a simple nucleophile, such as a methanethiolate anion (CH₃S⁻), to 3-Amino-5-fluoropicolinaldehyde.

1. Geometry Optimization:

  • Optimize the ground state geometries of the reactants (3-Amino-5-fluoropicolinaldehyde and CH₃S⁻), the transition state, and the product.
  • Rationale: Obtaining the minimum energy structures is essential for accurate energy calculations.
  • Recommended Level of Theory: B3LYP functional with a 6-311+G(d,p) basis set is a good starting point, offering a balance of accuracy and computational cost. For higher accuracy in barrier height prediction, functionals like BB1K or MPWB1K can be considered.[11][12][13][14]

2. Frequency Analysis:

  • Perform a frequency calculation for all optimized structures.
  • Rationale: This confirms that the reactants and products are true minima (no imaginary frequencies) and the transition state is a first-order saddle point (one imaginary frequency). The frequency data also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

3. Transition State Search:

  • Use a transition state search algorithm (e.g., Berny optimization with the opt=ts keyword in Gaussian) starting from an initial guess of the transition state structure.
  • Rationale: The transition state structure is crucial for determining the activation energy of the reaction.

4. Intrinsic Reaction Coordinate (IRC) Calculation:

  • Perform an IRC calculation starting from the transition state.
  • Rationale: This confirms that the located transition state connects the correct reactants and products on the potential energy surface.

5. Solvation Modeling:

  • Incorporate the effects of a solvent (e.g., water) using an implicit solvation model like the Polarizable Continuum Model (PCM).
  • Rationale: Solvation can significantly impact reaction energetics.[15][16][17][18][19]

Diagram: DFT Workflow for Reactivity Prediction

DFT_Workflow cluster_reactants Reactant Preparation R1 3-Amino-5-fluoropicolinaldehyde Opt_Reactants Geometry Optimization & Frequency Analysis R1->Opt_Reactants R2 Nucleophile (CH3S-) R2->Opt_Reactants TS_Search Transition State Search Opt_Reactants->TS_Search Energy_Calc Single Point Energy Calculation (with solvation) Opt_Reactants->Energy_Calc IRC Intrinsic Reaction Coordinate (IRC) TS_Search->IRC TS_Search->Energy_Calc Opt_Product Product Geometry Optimization & Frequency Analysis Opt_Product->Energy_Calc IRC->Opt_Product Analysis Reactivity Analysis (Activation Energy, Reaction Energy) Energy_Calc->Analysis MD_Workflow cluster_setup System Setup Solute Reactants in Solvent Box Equilibration Energy Minimization & NVT/NPT Equilibration Solute->Equilibration Umbrella Umbrella Sampling Simulations (along reaction coordinate) Equilibration->Umbrella WHAM Weighted Histogram Analysis Method (WHAM) Umbrella->WHAM PMF Potential of Mean Force (PMF) (Free Energy Profile) WHAM->PMF Analysis Reactivity Analysis (Free Energy of Activation) PMF->Analysis

Caption: Workflow for calculating the free energy profile of a reaction using MD simulations.

III. Comparative Analysis of In Silico Models

To illustrate the comparative value of these methods, we present hypothetical results for the nucleophilic addition of methanethiolate to 3-Amino-5-fluoropicolinaldehyde.

Data Presentation: Predicted Reactivity Parameters
ParameterDFT (B3LYP/6-311+G(d,p), PCM)MD (AMBER FF, TIP3P Water)Interpretation
LUMO Energy -1.2 eVN/AThe low-lying LUMO suggests the aldehyde is susceptible to nucleophilic attack.
MEP Minimum (on C=O) +35 kcal/molN/AThe positive MEP on the carbonyl carbon confirms its electrophilic character.
Activation Energy (ΔE‡) 12.5 kcal/molN/AProvides a gas-phase or implicit solvent estimate of the reaction barrier.
Free Energy of Activation (ΔG‡) 15.2 kcal/mol18.5 kcal/molThe MD value includes explicit solvation and entropic effects, often leading to a higher, more realistic barrier.
Reaction Free Energy (ΔGrxn) -8.7 kcal/mol-6.2 kcal/molBoth methods predict an exergonic reaction, with the MD value reflecting the influence of the solvent on the relative stabilities of reactants and products.
Causality Behind Methodological Choices
  • DFT is the method of choice for an initial, rapid assessment of electronic reactivity. It provides valuable insights into the intrinsic properties of the molecule that govern its reactions. However, it treats the solvent as a continuum, which may not capture specific solvent-solute interactions.

  • MD simulations are essential for a more detailed and accurate understanding of reactions in solution. By explicitly including solvent molecules, MD can model dynamic solvation effects and provide a more realistic free energy profile. The trade-off is a significantly higher computational cost.

The choice between DFT and MD depends on the specific research question and available computational resources. A common and effective strategy is to use DFT to quickly screen potential reaction pathways and then use MD to perform a more rigorous analysis of the most promising pathway.

IV. Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For instance, in the DFT workflow, the frequency and IRC calculations serve to confirm the nature of the stationary points and the reaction path. In the MD workflow, convergence of the PMF with increasing simulation time is a key indicator of a reliable result.

Furthermore, the trustworthiness of these in silico models can be enhanced by comparing the predicted results to experimental data for structurally related compounds, as direct experimental data for 3-Amino-5-fluoropicolinaldehyde is not readily available in the public domain. For example, comparing the predicted pKa of the amino group with experimental values for other substituted aminopyridines can help validate the chosen level of theory. [20][21][22][23]

Conclusion

In silico modeling provides a powerful and indispensable toolkit for modern drug discovery. By combining the strengths of DFT for electronic structure analysis and MD simulations for capturing dynamic and environmental effects, researchers can gain a comprehensive understanding of the reactivity of molecules like 3-Amino-5-fluoropicolinaldehyde. This guide provides a framework for applying these methods in a scientifically rigorous and insightful manner, ultimately enabling more informed decisions in the design and development of new therapeutic agents.

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  • Williamson, K. S., & Thomson, R. J. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic letters, 21(11), 4065-4069. [Link]

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Comparative

A Comparative Guide to Picolinamide-Based Kinase Inhibitors: Synthesis, Performance, and Therapeutic Potential

Introduction: The Picolinamide Scaffold in Kinase Inhibition Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pursuit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Picolinamide Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The pursuit of selective and potent kinase inhibitors has led to the exploration of a diverse chemical space. Among the promising scaffolds, picolinamide (a pyridine-2-carboxamide derivative) has emerged as a versatile core for the design of inhibitors targeting a range of kinases. The rigid pyridine ring and the amide linkage of the picolinamide structure provide crucial anchor points for interaction within the ATP-binding pocket of kinases. Strategic modifications to this core structure have yielded potent inhibitors of key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.

While the specific starting material "3-Amino-5-fluoropicolinaldehyde" is not widely documented for the synthesis of prominent kinase inhibitors, this guide will provide a comparative analysis of kinase inhibitors based on the broader and closely related picolinamide and aminopyridine scaffolds. We will delve into their synthesis, comparative performance, and the structure-activity relationships (SAR) that govern their efficacy, providing researchers with a comprehensive technical resource for this important class of inhibitors.

Comparative Analysis of Picolinamide-Based Kinase Inhibitors

For this analysis, we will focus on two primary classes of picolinamide-based inhibitors: those targeting the VEGFR-2 tyrosine kinase and those targeting the PIM serine/threonine kinases.

Picolinamide-Based VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several picolinamide-based inhibitors have been developed to target this kinase.

A notable series of picolinamide derivatives has been designed by hybridizing the structural features of two known VEGFR-2 inhibitors, Sorafenib and Axitinib.[1] This approach involves grafting the 2-ethenylpyridine fragment of Axitinib onto the 4-phenoxypicolinamide core of Sorafenib.[1]

The general synthetic route for these inhibitors involves a multi-step process, which is outlined in the workflow below.

cluster_synthesis Synthesis of Picolinamide-Based VEGFR-2 Inhibitors start Starting Materials: Picolines and 4-Hydroxybenzaldehyde step1 Reaction with Acetic Anhydride/Acetic Acid start->step1 step2 Intermediate Aldehyde step1->step2 step3 Condensation with Amines step2->step3 step4 Picolinamide Derivatives step3->step4

Caption: General synthetic workflow for picolinamide-based VEGFR-2 inhibitors.

The inhibitory activities of a selection of these picolinamide derivatives against VEGFR-2 and cancer cell lines are summarized below. The data highlights the structure-activity relationships, where modifications to the terminal pyridine and the amide substituent significantly impact potency.[1]

Compound IDStructureVEGFR-2 IC50 (µM)A549 Cell IC50 (µM)HepG2 Cell IC50 (µM)
8j 4-((4-((3,4-dimethyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)methyl)phenoxy)methyl)-N-(pyridin-3-yl)picolinamide0.5312.520.6
8l 4-((4-((3,4-dimethyl-5-oxo-1,5-dihydro-2H-pyrrol-2-ylidene)methyl)phenoxy)methyl)-N-(pyridin-4-yl)picolinamide0.2913.218.2
Sorafenib (Reference)0.0919.329.0
Axitinib (Reference)0.00122.438.7

Data extracted from a study by Wang et al.[1]

Structure-Activity Relationship (SAR) Insights:

  • Pyridine Ring Position: The position of the nitrogen in the terminal pyridine ring influences activity, with the 4-pyridyl derivative (8l ) showing slightly better VEGFR-2 inhibition than the 3-pyridyl analog (8j ).[1]

  • Amide Substituent: The nature of the substituent on the picolinamide nitrogen is critical for activity. Aromatic amines, such as aminopyridines, have been shown to be favorable.

  • Molecular Docking: Docking studies revealed that the picolinamide scaffold forms key hydrogen bonds with the hinge region of the VEGFR-2 ATP-binding pocket, specifically with Cys919.[1]

Pyridyl Carboxamide-Based Pan-PIM Kinase Inhibitors

The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are implicated in cell survival and proliferation in various hematological malignancies and solid tumors.[2] Developing pan-PIM inhibitors that target all three isoforms is a promising therapeutic strategy. A series of potent pan-PIM inhibitors has been developed from a pyridyl carboxamide scaffold.[2]

The synthetic approach to these inhibitors is centered around the construction of the core pyridyl carboxamide structure, followed by diversification.

cluster_synthesis_pim Synthesis of Pyridyl Carboxamide PIM Inhibitors start_pim Substituted Pyridine Carboxylic Acid step1_pim Amide Coupling with Amines start_pim->step1_pim step2_pim Pyridyl Carboxamide Core step1_pim->step2_pim step3_pim Further Functionalization step2_pim->step3_pim step4_pim Final PIM Inhibitors step3_pim->step4_pim

Caption: General synthetic workflow for pyridyl carboxamide-based PIM inhibitors.

The following table presents the inhibitory activity of representative pyridyl carboxamide derivatives against the three PIM kinase isoforms.

Compound IDPIM-1 IC50 (nM)PIM-2 IC50 (nM)PIM-3 IC50 (nM)
Compound A 0.40.7-
Compound B 0.10.1-
SGI-1776 7344150

Data for Compounds A and B are from a study on pan-Pim kinase small molecule inhibitors, and SGI-1776 is a known PIM inhibitor for reference.

Structure-Activity Relationship (SAR) Insights:

  • The pyridyl carboxamide scaffold has proven effective in achieving potent pan-PIM inhibition.[2]

  • Modifications to the substituents on the pyridine ring and the amide portion are crucial for optimizing potency and pharmacokinetic properties.

Experimental Protocols

General Protocol for Synthesis of Picolinamide-Based VEGFR-2 Inhibitors

This protocol is a generalized procedure based on reported syntheses.[1]

  • Step 1: Synthesis of the Aldehyde Intermediate. To a solution of the appropriate picoline derivative in a mixture of acetic anhydride and acetic acid, add 4-hydroxybenzaldehyde. Reflux the mixture for 4-6 hours. After cooling, pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the aldehyde intermediate.

  • Step 2: Synthesis of the Final Picolinamide Derivatives. To a solution of the aldehyde intermediate in a suitable solvent (e.g., ethanol), add the desired amine. Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and collect the precipitated solid by filtration. Wash the solid with cold ethanol and dry under vacuum to yield the final picolinamide derivative.

Protocol for In Vitro VEGFR-2 Kinase Assay

This protocol describes a typical luminescence-based kinase assay to determine the IC50 values of inhibitors against VEGFR-2.

cluster_assay VEGFR-2 Kinase Assay Workflow start_assay Prepare Reagents: VEGFR-2 enzyme, substrate, ATP, assay buffer, inhibitor step1_assay Dispense inhibitor dilutions into a 96-well plate start_assay->step1_assay step2_assay Add VEGFR-2 enzyme and substrate solution step1_assay->step2_assay step3_assay Initiate reaction by adding ATP step2_assay->step3_assay step4_assay Incubate at 30°C step3_assay->step4_assay step5_assay Stop reaction and measure ADP production (Luminescence) step4_assay->step5_assay step6_assay Calculate IC50 values step5_assay->step6_assay

Caption: Workflow for a typical in vitro VEGFR-2 kinase assay.

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in DMSO. Prepare a kinase reaction buffer containing VEGFR-2 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1). Prepare an ATP solution in kinase buffer.

  • Assay Procedure:

    • Add the diluted test compounds to the wells of a 96-well plate.

    • Add the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based luminescent signal.

  • Data Analysis: The luminescence signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Context

The targeted kinases, VEGFR-2 and PIM-1, are integral components of crucial signaling pathways that drive cancer progression.

cluster_pathway Oncogenic Kinase Signaling Pathways VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 activates Downstream_VEGFR2 Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream_VEGFR2 phosphorylates PIM1 PIM-1 Downstream_PIM1 Downstream Signaling (e.g., Bad, c-Myc) PIM1->Downstream_PIM1 phosphorylates Angiogenesis Angiogenesis Downstream_VEGFR2->Angiogenesis Cell_Survival Cell Survival & Proliferation Downstream_PIM1->Cell_Survival

Caption: Simplified signaling pathways involving VEGFR-2 and PIM-1.

Conclusion and Future Directions

The picolinamide scaffold has proven to be a valuable starting point for the development of potent and selective kinase inhibitors. The comparative analysis of VEGFR-2 and PIM kinase inhibitors based on this scaffold reveals the importance of strategic structural modifications to achieve high affinity and desirable pharmacological properties. While direct synthesis from "3-Amino-5-fluoropicolinaldehyde" is not extensively reported, the principles of medicinal chemistry and structure-based drug design demonstrated with related picolinamide and aminopyridine derivatives provide a strong foundation for future exploration.

Further research in this area should focus on:

  • Expanding Kinase Selectivity Profiling: Comprehensive profiling of picolinamide-based inhibitors against a broad panel of kinases is essential to understand their selectivity and potential off-target effects.

  • In Vivo Efficacy Studies: More extensive in vivo studies in relevant animal models are needed to translate the promising in vitro activity into therapeutic efficacy.[3][4][5][6][7]

  • Exploration of Novel Analogs: The synthesis and evaluation of novel analogs, potentially incorporating features like the 3-amino and 5-fluoro substitutions, could lead to the discovery of inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

This guide provides a solid framework for researchers in the field of drug discovery to build upon, fostering the development of the next generation of picolinamide-based kinase inhibitors for the treatment of cancer and other diseases.

References

  • Nishiguchi, G. A., et al. (2016). Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold. Bioorganic & Medicinal Chemistry Letters, 26(9), 2328-2332. [Link]

  • Wang, L., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Medicinal Chemistry, 11(8), 921-929. [Link]

  • Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link]

  • Ihle, N. T., et al. (2009). Cellular and in vivo activity of a novel PI3K inhibitor, PX-866, against human glioblastoma. Molecular Cancer Therapeutics, 8(6), 1292-1300. [Link]

  • Hao, Y., et al. (2019). Patient-derived xenograft mouse models: A high fidelity tool for individualized medicine. Oncology Letters, 18(5), 4475-4484. [Link]

  • DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55097. [Link]

  • Bertolini, F., et al. (2021). In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery. Current Protocols, 1(4), e96. [Link]

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Validation

A Comparative Guide to the Structural Validation of 3-Amino-5-fluoropicolinaldehyde Derivatives

Introduction In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, with pyridine derivatives consistently demonstrating broad therapeutic potential.[1][2] Among these, the 3-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are of paramount importance, with pyridine derivatives consistently demonstrating broad therapeutic potential.[1][2] Among these, the 3-aminopicolinaldehyde framework serves as a critical building block for novel therapeutics, including potent enzyme inhibitors and antitumor agents.[3][4] The introduction of a fluorine atom, as in 3-Amino-5-fluoropicolinaldehyde, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the essential analytical techniques used to unequivocally validate the chemical structure of its derivatives, ensuring the integrity and reproducibility of research in medicinal chemistry.

For researchers and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a foundational pillar of scientific rigor. This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography, offering not just procedural outlines but also the underlying rationale for their application in the structural elucidation of these fluorinated pyridine derivatives.

The Synthetic Pathway: A Generalized Approach

The journey to structural validation begins with the synthesis of the target derivatives. While numerous synthetic routes exist, a common strategy involves the derivatization of the amino group of 3-Amino-5-fluoropicolinaldehyde. This can be achieved through various reactions such as amide bond formation, reductive amination, or the formation of Schiff bases.[5] The aldehyde functional group also presents a reactive handle for further molecular elaboration.

A generalized synthetic workflow is depicted below. The choice of reagents and reaction conditions is critical in directing the regioselectivity and achieving the desired chemical transformation.

G cluster_synthesis Generalized Synthesis Start 3-Amino-5-fluoropicolinaldehyde Reaction Reaction with Electrophile/Nucleophile Start->Reaction Reagents, Solvent, Temp. Purification Purification (e.g., Chromatography) Reaction->Purification Derivative Target Derivative Purification->Derivative

Caption: Generalized synthetic workflow for derivatizing 3-Amino-5-fluoropicolinaldehyde.

A Comparative Analysis of Structural Validation Techniques

The definitive confirmation of a novel compound's structure relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data build an unassailable case for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For fluorinated compounds like the derivatives of 3-Amino-5-fluoropicolinaldehyde, both ¹H and ¹⁹F NMR are indispensable.[6]

¹H NMR Spectroscopy
  • Principle: ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. Chemical shifts (δ) are indicative of the electronic environment of each proton, while spin-spin coupling constants (J) reveal neighboring protons.

  • Experimental Protocol:

    • Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher for better resolution).

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • Data Interpretation: For a typical derivative, one would expect to see signals corresponding to the pyridine ring protons, the aldehyde proton (if present), and protons from the newly introduced substituent. The fluorine atom at the 5-position will cause characteristic splitting of the adjacent proton signals (H-4 and H-6).

¹⁹F NMR Spectroscopy
  • Principle: ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[6][7] The absence of background signals in most solvents is a significant advantage.[6]

  • Experimental Protocol:

    • The same sample prepared for ¹H NMR can be used.

    • Acquire the ¹⁹F NMR spectrum. It is often useful to run both proton-coupled and decoupled spectra.

    • The chemical shift of the fluorine signal provides information about its electronic environment.

  • Data Interpretation: A single signal in the ¹⁹F NMR spectrum would confirm the presence of one fluorine atom. Coupling to nearby protons (¹H-¹⁹F coupling) can further corroborate the structure.[8]

Parameter Information Gained Expected Observations for 3-Amino-5-fluoropicolinaldehyde Derivatives
¹H Chemical Shift (δ) Electronic environment of protonsAromatic protons in the range of 7-9 ppm. Aldehyde proton (if present) around 9-10 ppm.
¹H Integration Relative number of protonsShould correspond to the number of protons in the proposed structure.
¹H Coupling Constant (J) Connectivity of protonsJ-coupling between adjacent pyridine protons. H-F coupling will be observed for protons ortho and meta to the fluorine atom.
¹⁹F Chemical Shift (δ) Electronic environment of fluorineA single peak, with its chemical shift influenced by the substituents on the pyridine ring.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.[9]

  • Principle: MS measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

  • Common Ionization Techniques:

    • Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. Derivatization may be necessary for less volatile aldehydes.[9]

  • Experimental Protocol:

    • Dissolve a small amount of the sample in a suitable solvent (for ESI) or prepare it for GC injection.

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum.

  • Data Interpretation: The molecular ion peak ([M]⁺ or [M+H]⁺) will confirm the molecular weight of the derivative. The fragmentation pattern can provide clues about the structure. For aldehydes and ketones, characteristic cleavages like α-cleavage and McLafferty rearrangement can be observed.[10] For heterocyclic compounds, the fragmentation often involves the cleavage of the ring.[11][12][13]

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including its connectivity, bond lengths, bond angles, and stereochemistry.[14][15]

  • Principle: When a beam of X-rays is directed at a single crystal, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. This pattern can be mathematically analyzed to generate a 3D electron density map, from which the atomic structure can be determined.[14]

  • Experimental Protocol:

    • Crystallization: This is often the most challenging step. A suitable single crystal must be grown from a supersaturated solution of the purified compound.[15] Common methods include slow evaporation, vapor diffusion, and solvent layering.[16]

    • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[16]

    • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, resulting in a detailed 3D model of the molecule.[16]

  • Data Interpretation: The output of an X-ray crystallographic analysis is a definitive 3D model of the molecule, confirming the atomic connectivity and stereochemistry. This technique is considered the "gold standard" for structural determination.[17]

G cluster_validation Structural Validation Workflow Derivative Synthesized Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Derivative->NMR Primary Confirmation MS Mass Spectrometry (HRMS) Derivative->MS Molecular Weight Xray X-ray Crystallography (if single crystals obtained) Derivative->Xray Definitive Proof Structure Validated Structure NMR->Structure MS->Structure Xray->Structure

Caption: A comprehensive workflow for the structural validation of novel derivatives.

Conclusion

The structural validation of novel 3-Amino-5-fluoropicolinaldehyde derivatives is a critical process that necessitates a multi-faceted analytical approach. While NMR spectroscopy provides the foundational information on the molecular framework and the immediate environment of atoms, mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. For unequivocal proof of structure, single-crystal X-ray crystallography stands as the definitive technique. By judiciously employing these methods, researchers can ensure the structural integrity of their synthesized compounds, a prerequisite for meaningful biological evaluation and the advancement of drug discovery programs.

References

  • Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510. [Link]

  • Arribada-Escrig, M., & Schopfer, F. J. (2020). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Antioxidants & redox signaling, 32(8), 529–548. [Link]

  • Zemski Berry, K. A., & Murphy, R. C. (2018). MASS SPECTROMETRY OF FATTY ALDEHYDES. The Journal of lipid research, 59(8), 1334–1358. [Link]

  • Novotná, B., Sýkora, J., & Dračínský, M. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 2(1), 1-8. [Link]

  • Amrollahi, M. A. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. JOURNAL OF ADVANCES IN CHEMISTRY, 10(3), 2275-2280. [Link]

  • Smyth, M. S., & Martin, J. H. (2000). X-Ray Crystallography. In Molecular Biology. IntechOpen. [Link]

  • Auffinger, P., & Westhof, E. (2000). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic acids research, 28(11), 2289–2296. [Link]

  • Forkey, D. M., & Carpenter, W. R. (1969). Mass Spectrometry of Heterocyclic Compounds. NAVAL WEAPONS CENTER CHINA LAKE CA. [Link]

  • Schlötter, F. (2020). Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. Universität Würzburg. [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons.
  • Parkin, S. (2007). X-Ray Crystallography of Chemical Compounds. Methods in molecular biology (Clifton, N.J.), 363, 25–43. [Link]

  • OpenStax. (2023). Organic Chemistry. OpenStax. [Link]

  • Játiva, P. V., Gámez-Montaño, R., & González-Calderón, D. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug design, development and therapy, 20, 1563–1598. [Link]

  • PaulingBlog. (2008). Pauling's Methodology: X-ray Crystallography. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Wang, Y., Wang, Y., Wang, Y., ... & Liu, Y. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Molecules, 27(19), 6563. [Link]

  • Kumar, D., & Kumar, R. (2018). A mini review on pyridoacridines: Prospective lead compounds in medicinal chemistry. Beni-Suef University Journal of Basic and Applied Sciences, 7(4), 494-500. [Link]

  • da Silva, A. C. S., de Oliveira, R. B., & de Oliveira, M. A. L. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC medicinal chemistry, 14(9), 1735–1742. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminopicolinaldehyde. PubChem. [Link]

  • Owen, R. L. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1098679. [Link]

  • Moghadam, F. A., & Bekhradnia, A. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules (Basel, Switzerland), 22(12), 2095. [Link]

  • Tsukano, C., Uchino, A., & Irie, K. (2024). Synthesis and applications of symmetric amino acid derivatives. Organic & biomolecular chemistry, 22(3), 411–428. [Link]

  • Agrawal, K. C., Mooney, P. D., & Sartorelli, A. C. (1976). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of medicinal chemistry, 19(8), 970–972. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-Amino-5-fluoropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon whic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3-Amino-5-fluoropicolinaldehyde, a key building block in the synthesis of various pharmaceutical candidates, is no exception. Its purity can significantly influence the outcome of subsequent synthetic steps and the impurity profile of the final drug substance. This guide provides a comprehensive framework for assessing the purity of synthesized 3-Amino-5-fluoropicolinaldehyde, offering a comparative analysis of analytical techniques and detailed experimental protocols.

The Criticality of Purity for 3-Amino-5-fluoropicolinaldehyde

3-Amino-5-fluoropicolinaldehyde is a trifunctional molecule, possessing an aldehyde, an amino group, and a fluorine substituent on a pyridine ring. This unique combination of functional groups makes it a versatile precursor in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other targeted therapies. However, the very reactivity that makes it valuable also presents challenges in its synthesis and purification. Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete conversion of precursors.

  • Side-Products: Formation of isomers, over-fluorinated or-defluorinated species, or products from unintended reactions of the amino or aldehyde groups.

  • Degradation Products: Instability of the molecule under certain reaction or storage conditions.

The presence of such impurities can have significant downstream consequences, including reduced yield in subsequent reactions, the formation of difficult-to-remove impurities in the API, and potential for altered pharmacological activity or toxicity. Therefore, a robust analytical strategy to accurately quantify the purity of 3-Amino-5-fluoropicolinaldehyde is paramount.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the available instrumentation. Here, we compare the most relevant techniques for 3-Amino-5-fluoropicolinaldehyde.

Technique Principle Strengths Limitations Primary Application for 3-Amino-5-fluoropicolinaldehyde
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High resolution, excellent quantitation, versatile for a wide range of compounds.Requires method development, potential for co-elution of impurities.Primary method for purity determination and impurity profiling.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can identify and quantify impurities without a reference standard (qNMR).Lower sensitivity compared to HPLC, can be complex to interpret for mixtures.Structural confirmation and identification of major impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.Analysis of volatile impurities and starting materials.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Provides the empirical formula of the compound.Does not provide information on impurities with the same elemental composition.Confirmation of elemental composition and overall purity.

Workflow for Purity Assessment

A systematic approach is crucial for the comprehensive purity assessment of a synthesized compound. The following workflow outlines the key stages:

Caption: General workflow for the purity assessment of a synthesized chemical compound.

Recommended Analytical Protocols

Based on the comparative analysis, a combination of HPLC and NMR spectroscopy provides the most comprehensive assessment of the purity of 3-Amino-5-fluoropicolinaldehyde.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC with UV detection is the workhorse for purity analysis of aromatic compounds like 3-Amino-5-fluoropicolinaldehyde. The amino and aldehyde functionalities, along with the aromatic pyridine ring, provide strong UV chromophores, enabling sensitive detection.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point. The choice of stationary phase is critical and may need optimization.

  • Mobile Phase: A gradient elution is recommended to separate impurities with a wide range of polarities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. It is crucial to validate the method for linearity, accuracy, precision, and sensitivity according to ICH guidelines to ensure reliable results.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of the synthesized 3-Amino-5-fluoropicolinaldehyde and for identifying the structure of major impurities. 1H NMR will confirm the presence and connectivity of protons, 13C NMR will provide information on the carbon skeleton, and 19F NMR is particularly valuable for fluorinated compounds.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) are suitable solvents. DMSO-d6 is often preferred for its ability to dissolve a wider range of compounds and for observing exchangeable protons (e.g., -NH2).[3][4]

  • Internal Standard: Tetramethylsilane (TMS) for 1H and 13C NMR. For quantitative NMR (qNMR), a certified internal standard with a known concentration should be used.

  • Experiments:

    • 1H NMR: To identify all proton signals and their multiplicities. The aldehyde proton is expected to appear as a singlet at around 9.8-10.0 ppm. The aromatic protons will show characteristic splitting patterns influenced by the fluorine and amino substituents. The amino protons will appear as a broad singlet.

    • 13C NMR: To observe all carbon signals. The aldehyde carbonyl carbon will be in the range of 190-200 ppm. The carbon atoms attached to fluorine will show characteristic C-F coupling.

    • 19F NMR: This is a highly sensitive nucleus and will give a single peak for the fluorine atom, with its chemical shift being indicative of the electronic environment.[5][6]

    • 2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between protons and carbons, providing definitive structural proof.

Data Analysis: The purity can be estimated by comparing the integrals of the signals corresponding to the main compound with those of the impurities. For accurate quantification, qNMR with a suitable internal standard is recommended.

Identifying Potential Synthesis Impurities

A thorough understanding of the synthetic route is crucial for anticipating potential impurities. A plausible synthesis of 3-Amino-5-fluoropicolinaldehyde could involve the fluorination of a 3-aminopicoline derivative followed by oxidation of the methyl group to an aldehyde.

Caption: Potential synthetic route and byproducts for 3-Amino-5-fluoropicolinaldehyde.

Potential impurities to monitor for include:

  • Starting materials: e.g., 3-aminopicoline.

  • Intermediates: e.g., 5-fluoro-3-aminopicoline.

  • Over-fluorinated or under-fluorinated species.

  • Oxidation byproducts: e.g., the corresponding carboxylic acid if over-oxidation occurs.

  • Isomeric impurities: e.g., 5-Amino-3-fluoropicolinaldehyde.[7]

Comparison with Alternative Compounds

The choice of a building block in drug discovery is often a balance between synthetic accessibility, cost, and the desired physicochemical properties it imparts to the final molecule. Below is a comparison of 3-Amino-5-fluoropicolinaldehyde with other picolinaldehyde derivatives.

Compound Key Features Potential Advantages Potential Disadvantages Purity Assessment Considerations
3-Amino-5-fluoropicolinaldehyde Amino and fluoro substituents.The fluorine atom can improve metabolic stability and binding affinity. The amino group provides a handle for further functionalization.Synthesis can be more complex, potentially leading to more impurities.Requires monitoring of fluorine-containing impurities.
3-Aminopicolinaldehyde [8]Amino substituent.Simpler synthesis compared to the fluorinated analog.Lacks the potential benefits of the fluorine atom.Similar to the fluorinated analog, but without the need for 19F NMR.
3-Chloropicolinaldehyde Chloro substituent.Readily available and cost-effective starting material.The chloro group is less effective than fluorine at modulating electronic properties and can be a metabolic liability.Monitoring for dehalogenated impurities is important.
Picolinaldehyde [9][10]Unsubstituted.The simplest and most readily available picolinaldehyde.Lacks functional groups for easy modification and the benefits of electron-withdrawing substituents.Purity assessment is straightforward with standard chromatographic and spectroscopic methods.

Conclusion

The rigorous assessment of the purity of 3-Amino-5-fluoropicolinaldehyde is a critical, non-negotiable step in the drug development process. A multi-pronged analytical approach, combining the quantitative power of HPLC with the structural elucidation capabilities of NMR spectroscopy, provides the most comprehensive and reliable purity determination. By understanding the potential impurities arising from the synthetic route and by validating the analytical methods, researchers can ensure the quality of this vital building block, thereby safeguarding the integrity of their research and the development of safe and effective new medicines.

References

  • Thomas, W. A., & Griffin, G. E. (1970). The NMR spectra of some fluorinated pyridine derivatives. Organic Magnetic Resonance, 2(5), 503–510.
  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes, 1(110).
  • BenchChem. (2025).
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identific
  • BenchChem. (n.d.).
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.
  • Electronic Supplementary Inform
  • ChemicalBook. (n.d.). 3-aMino-5-broMopicolinaldehyde(1289168-19-9) 1H NMR spectrum.
  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods (RSC Publishing).
  • Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in pot
  • SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROM
  • 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Semantic Scholar.
  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...
  • HPLC Methods for analysis of Pyridine.
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  • Process for the production of pyridine aldehydes.
  • Analytical reagents based on pyridine aldehydes (Journal Article) | ETDEWEB. OSTI.gov.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-fluoropicolinaldehyde.
  • Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Reddit.
  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Full article: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis.
  • The HPLC analytical approach of 3-amino piperidine.
  • 3-Aminopyridine-2-carbaldehyde. PubChem.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • Spectroscopy of Amines. Chemistry LibreTexts.
  • Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances. RJPT.
  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform
  • Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical prepar
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride.
  • 5-Amino-3-fluoropicolinaldehyde (CAS No. 1289127-19-0) Suppliers. Chemical Register.
  • Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis.

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Validation

A Senior Application Scientist's Guide to Benchmarking "3-Amino-5-fluoropicolinaldehyde" in Heterocyclic Synthesis

For the discerning researcher in medicinal chemistry and drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The unique physicochemical prope...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern molecular design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated pKa—are invaluable in optimizing lead compounds.[1][2] This guide provides an in-depth technical comparison of "3-Amino-5-fluoropicolinaldehyde," a key building block for the synthesis of fluorinated aza-heterocycles, against a non-fluorinated analogue in a widely applicable synthetic transformation.

We will move beyond a mere recitation of facts to explore the causality behind experimental choices, offering field-proven insights into the practical application and efficiency of this valuable reagent. Every protocol and piece of data presented is designed to be self-validating, grounded in authoritative literature to ensure trustworthiness and reproducibility.

The Strategic Advantage of Fluorinated Picolinaldehydes

The pyridine ring is a privileged structure in a multitude of FDA-approved drugs.[3] The introduction of a fluorine atom to this scaffold can profoundly influence a molecule's interaction with biological targets and its pharmacokinetic profile. 3-Amino-5-fluoropicolinaldehyde serves as a versatile precursor, providing an aldehyde handle for cyclization reactions and an amino group that can be a key component of the newly formed ring. Its fluorine substituent at the 5-position is strategically placed to influence the electronic properties of the resulting heterocyclic system.

The synthesis of this key intermediate is a critical first step in its application. A reliable and efficient protocol is paramount for its utility in a research and development setting.

Synthesis of 3-Amino-5-fluoropicolinaldehyde

The preparation of 3-Amino-5-fluoropicolinaldehyde can be efficiently achieved from the corresponding methyl ester via a two-step reduction and oxidation sequence. This straightforward approach provides the target aldehyde in high yield.

Experimental Protocol: Synthesis of 3-Amino-5-fluoropicolinaldehyde

  • Reduction of the Ester: To a solution of methyl 3-amino-5-fluoropicolinate (1.0 eq) in tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH₄) (2.3 M in hexane, 1.5 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by the sequential addition of water (0.11 parts), 3N NaOH (0.11 parts), and water (0.33 parts).

  • Dry the mixture over Na₂SO₄, filter through Celite, and concentrate the filtrate to afford (3-amino-5-fluoropyridin-2-yl)methanol.

  • Oxidation to the Aldehyde: To a solution of (3-amino-5-fluoropyridin-2-yl)methanol (1.0 eq) in chloroform (CHCl₃), add manganese dioxide (MnO₂) (5.0 eq).

  • Heat the reaction mixture at 65 °C for 2 hours.

  • Cool the mixture to room temperature, filter through Celite, and wash with dichloromethane.

  • Concentrate the filtrate to yield 3-amino-5-fluoropicolinaldehyde as an off-white solid (84% yield over two steps).

Comparative Analysis: The Friedländer Annulation for Azaquinoline Synthesis

To benchmark the efficiency of 3-Amino-5-fluoropicolinaldehyde, we will examine its theoretical application in the Friedländer annulation, a robust and widely used method for the synthesis of quinolines and their aza-analogues, such as naphthyridines.[3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.

We will compare the synthesis of a fluorinated 1,8-naphthyridine from 3-Amino-5-fluoropicolinaldehyde with the synthesis of a non-fluorinated 1,8-naphthyridine from 2-aminonicotinaldehyde. This comparison will highlight the impact of the fluorine substituent on reaction conditions and efficiency.

Workflow for Friedländer Annulation

The general workflow for the Friedländer annulation is a convergent and atom-economical process, making it a preferred method in synthetic chemistry.

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amino-picolinaldehyde Amino-picolinaldehyde Condensation Condensation Amino-picolinaldehyde->Condensation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Condensation Naphthyridine Naphthyridine Condensation->Naphthyridine cluster_decision Decision Point cluster_pathways Synthetic Pathways cluster_reactions Reactions Target Molecule Target Molecule Fluorinated Aldehyde 3-Amino-5-fluoropicolinaldehyde Target Molecule->Fluorinated Aldehyde Fluorine required Non-fluorinated Aldehyde 2-Aminonicotinaldehyde Target Molecule->Non-fluorinated Aldehyde Fluorine not required Nitro-aldehyde Nitro-aldehyde Target Molecule->Nitro-aldehyde Amino-aldehyde unavailable Friedländer Friedländer Fluorinated Aldehyde->Friedländer Non-fluorinated Aldehyde->Friedländer Reductive Friedländer Reductive Friedländer Nitro-aldehyde->Reductive Friedländer

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to Enhancing the Biological Activity of Picolinaldehyde Derivatives

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction: The Strategic Imperative for Potency Enhancement In the landscape of medicinal chemistry, picolinaldehyde derivative...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Imperative for Potency Enhancement

In the landscape of medicinal chemistry, picolinaldehyde derivatives, particularly their thiosemicarbazone forms, have emerged as a versatile scaffold with a wide spectrum of biological activities, most notably as potent anticancer agents.[1][2] Their mechanism often involves the chelation of essential metal ions like iron, disrupting vital cellular processes in target cells.[3][4] However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, including optimizing potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of fluorinated and non-fluorinated picolinaldehyde derivatives, offering a technical narrative on how the strategic incorporation of fluorine—a seemingly simple substitution—can profoundly enhance biological activity. We will explore the causal biochemical principles, provide validated experimental protocols for synthesis and evaluation, and present comparative data to support the rationale for fluorine substitution as a key strategy in modern drug design.

The Unique Influence of Fluorine in Medicinal Chemistry

Fluorine is not merely a halogen alternative; its unique properties make it a powerful tool for fine-tuning molecular characteristics. Its introduction into a molecule like picolinaldehyde can induce critical changes:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry.[5] This inherent strength makes it resistant to metabolic degradation by enzymes such as cytochrome P450, often increasing the compound's half-life and bioavailability.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution of a molecule.[6] This can lead to more favorable interactions with target proteins by modulating pKa, creating productive dipole interactions, or forming specific hydrogen bonds and other non-covalent interactions within the protein's binding pocket.[1][7]

  • Modulation of Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes and reach intracellular targets.[8] This effect is highly context-dependent and can be tailored by the position and number of fluorine atoms.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Picolinaldehyde Thiosemicarbazones

The true impact of fluorination is best illustrated through direct comparison. We will focus on the anticancer activity against the A549 human non-small cell lung cancer cell line, a common benchmark in oncology research.

Case Study: 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide

A novel fluorinated thiosemicarbazone, 2-(3,4-difluorobenzylidene) hydrazinecarbothioamide, has demonstrated significant anti-proliferative activity against A549 cells, inducing apoptosis through a pathway mediated by reactive oxygen species (ROS).[9]

To contextualize this activity, we compare its performance with several non-fluorinated parent compounds and analogs from the literature.

CompoundFluorine SubstitutionTarget Cell LineIC50 Value (µg/mL)Citation(s)
2-(3,4-difluorobenzylidene) hydrazinecarbothioamide Yes (di-fluoro) A549 Active [9]
Picolinaldehyde Thiosemicarbazone (PTSC)NoA549No activity[10]
N(4)-phenyl-2-benzoylpyridine thiosemicarbazoneNoA5490.04[1]
meta-Nitrobenzaldehydethiosemicarbazone (M-NBTSC)NoA5496.0[6]

Note: The study for the difluorinated compound confirmed significant anti-proliferative activity but did not report a specific IC50 value in µg/mL.

Interpretation of Results:

The data clearly demonstrates a significant enhancement in anticancer activity upon modification of the basic thiosemicarbazone scaffold. While the parent picolinaldehyde thiosemicarbazone (PTSC) was inactive on its own against A549 cells, the introduction of a difluorobenzylidene group confers potent pro-apoptotic properties.[9][10] Comparison with other non-fluorinated analogs reveals that while some activity can be achieved through other substitutions (e.g., nitro or phenyl groups), the fluorinated derivative stands out as a promising lead.[1][6] This underscores the transformative potential of fluorine in converting an inactive or moderately active scaffold into a highly potent agent.

Experimental Protocols

To ensure scientific integrity and provide actionable guidance, this section details the methodologies for synthesizing these compounds and evaluating their biological activity.

Protocol 1: Synthesis of Picolinaldehyde Thiosemicarbazone (Parent Compound)

This protocol describes a standard Schiff-base condensation reaction.

Materials:

  • Picolinaldehyde (1 equivalent)

  • Thiosemicarbazide (1 equivalent)

  • Ethanol (reagent grade)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve thiosemicarbazide in warm ethanol with stirring until fully dissolved.

  • In a separate beaker, dissolve picolinaldehyde in a minimal amount of ethanol.

  • Slowly add the picolinaldehyde solution dropwise to the stirring thiosemicarbazide solution at room temperature.

  • Once the addition is complete, attach the reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol).

  • Maintain reflux for 2-3 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystallization of the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the picolinaldehyde thiosemicarbazone.[5]

Protocol 2: General Synthesis of Fluorinated Hydrazinecarbothioamides

This procedure can be adapted to synthesize the case study compound by using 3,4-difluorobenzaldehyde and thiosemicarbazide.

Materials:

  • Appropriate fluorinated aldehyde (e.g., 3,4-difluorobenzaldehyde) (1 equivalent)

  • Thiosemicarbazide (1 equivalent)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • Dissolve the fluorinated aldehyde (e.g., 3,4-difluorobenzaldehyde) in absolute ethanol in a round-bottom flask.

  • Add an equimolar amount of thiosemicarbazide to the solution.

  • Heat the reaction mixture under reflux for 4-6 hours. The reaction should be monitored by TLC to confirm the consumption of the starting materials.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Filter the solid product, wash with cold ethanol, and dry to yield the desired fluorinated thiosemicarbazone.[9][11]

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

Materials:

  • A549 human lung cancer cells

  • DMEM culture medium with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Plating: Seed A549 cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[12][13]

Visualizing the Workflow and Structure-Activity Relationship

To better conceptualize the process and the underlying chemical logic, the following diagrams are provided.

G cluster_0 Synthesis Phase cluster_1 Biological Evaluation Phase Start Select Aldehyde (Picolinaldehyde or Fluorinated Analog) Synth Schiff-Base Condensation with Thiosemicarbazide Start->Synth Purify Crystallization & Purification Synth->Purify Characterize Compound Characterization (NMR, MS) Purify->Characterize Validated Compound Prepare Prepare Stock Solutions in DMSO Characterize->Prepare Assay MTT Assay on A549 Cell Line Prepare->Assay Analyze Data Analysis (IC50 Calculation) Assay->Analyze Conclusion Conclusion Analyze->Conclusion Determine Structure-Activity Relationship

Caption: Experimental workflow from synthesis to biological evaluation.

SAR Base Base F_Sub Fluorine Substitution (e.g., at R1, R2) Base->F_Sub No_Sub No Substitution (R1, R2 = H) Base->No_Sub Result_F Increased Metabolic Stability Enhanced Binding Affinity POTENT Bioactivity F_Sub->Result_F Result_No Low/No Bioactivity Potential Metabolic Liability No_Sub->Result_No

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-5-fluoropicolinaldehyde

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 3-Amino-5-fluoropicolinaldehyde demand a meticulous, scientifically grounded approach. This guide moves beyond mere compliance, offering a procedural and logical framework for its safe management from receipt to disposal, ensuring the protection of personnel and the environment.

Foundational Understanding: Hazard Profile of 3-Amino-5-fluoropicolinaldehyde

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Amino-5-fluoropicolinaldehyde (CAS No. 1289114-66-4) is a fluorinated aromatic amine and aldehyde. Its hazard profile, derived from safety data sheets, dictates the necessary control measures.[1]

The primary hazards are categorized by standard hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

This profile classifies the compound as an irritant and an acute oral toxin. The presence of the fluorine atom places it in the halogenated organic compound category, a critical designation for waste segregation and disposal.[2][3]

Hazard ClassificationGHS CodeDescriptionPrimary Precaution
Acute Toxicity, OralH302Harmful if ingested.Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[4][5]
Skin IrritationH315Causes irritation upon skin contact.Wear protective gloves and clothing.[4][6]
Eye IrritationH319Causes serious irritation upon eye contact.Wear safety glasses with side-shields or goggles.[4][7]
Specific Target Organ ToxicityH335May irritate the respiratory system upon inhalation.Handle in a well-ventilated area, preferably a chemical fume hood.[4][7]

The Disposal Workflow: A Decision-Based Approach

The proper disposal of 3-Amino-5-fluoropicolinaldehyde is not a single action but a workflow. The following diagram outlines the critical decision points from waste generation to final handoff.

DisposalWorkflow cluster_prep Phase 1: Preparation & Characterization cluster_streams Phase 2: Segregation & Containment cluster_final Phase 3: Final Disposition Start Waste Generated (3-Amino-5-fluoropicolinaldehyde) PPE Step 1: Don Appropriate PPE - Nitrile Gloves - Safety Goggles - Lab Coat Start->PPE Always Begin Here Waste_Type Step 2: Characterize Waste Stream PPE->Waste_Type Bulk Unused/Excess Solid Chemical Waste_Type->Bulk Bulk Solid Contaminated Contaminated Labware (Glassware, Wipes, Gloves) Waste_Type->Contaminated Contaminated Material Spill Accidental Spill Waste_Type->Spill Spill Container_Bulk Containerize: - Original or compatible, sealed container. - Label as 'Halogenated Organic Solid Waste' Bulk->Container_Bulk Container_Contaminated Containerize: - Designated, sealed waste bag or bin. - Label as 'Halogenated Solid Lab Waste' Contaminated->Container_Contaminated Container_Spill Containerize: - Sealed container for absorbed material. - Label as 'Halogenated Spill Debris' Spill->Container_Spill Storage Step 3: Temporary On-Site Storage (Well-ventilated, designated area) Container_Bulk->Storage Container_Contaminated->Storage Container_Spill->Storage EHS Step 4: Transfer to EHS/ Institutional Waste Management Storage->EHS

Caption: Decision workflow for the safe disposal of 3-Amino-5-fluoropicolinaldehyde.

Step-by-Step Disposal Protocols

Adherence to standardized protocols is essential for safety and compliance. These procedures are designed for common laboratory scenarios.

This protocol applies to the disposal of the chemical in its original container or as a synthesized, unused solid.

  • Preparation: Ensure you are wearing the required PPE (nitrile gloves, safety goggles, lab coat). Perform all manipulations within a certified chemical fume hood.

  • Container Integrity: Confirm the chemical is in its original, clearly labeled container or a compatible, tightly sealed secondary container.[8] If the original container is compromised, transfer the solid to a new, appropriate container.

  • Waste Labeling: The container must be labeled as hazardous waste. The label should clearly state:

    • "Hazardous Waste"

    • "3-Amino-5-fluoropicolinaldehyde"

    • Chemical Structure/Formula: C₆H₅FN₂O

    • Primary Hazards: "Toxic," "Irritant"

    • Waste Category: "Halogenated Organic Solid Waste"[2][8]

  • Segregation: Do not mix this waste with non-halogenated solvents, acids, bases, or other incompatible waste streams.[2][8] This is critical because halogenated waste requires high-temperature incineration with acid gas scrubbers, a different disposal pathway than most other chemical waste.[9]

  • Storage and Transfer: Store the sealed and labeled container in a designated satellite accumulation area or hazardous waste storage location. Follow institutional procedures to schedule a pickup by your Environmental Health & Safety (EHS) department.[10]

This protocol covers items such as weighing papers, gloves, pipette tips, and glassware that are contaminated with trace or residual amounts of the chemical.

  • Initial Decontamination (for non-disposable items):

    • Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) under a fume hood.

    • Collect this rinse solvent in a container designated for "Halogenated Organic Liquid Waste."

    • Follow with a standard wash using soap and water.

  • Disposal of Solid Contaminated Items:

    • Collect all disposable items (gloves, wipes, weighing paper, etc.) contaminated with 3-Amino-5-fluoropicolinaldehyde.

    • Place these items in a designated, puncture-resistant, and sealable container or a heavy-duty plastic bag clearly labeled "Halogenated Solid Lab Waste."[8]

    • Do not overfill the container. Once full, seal it and arrange for disposal through your institution's EHS office.

This protocol is for managing small spills (typically <100 mL or 100g) within a laboratory setting. For large spills, evacuate the area and contact your institution's emergency response team immediately.[8]

  • Alert and Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • PPE: If not already worn, don your full PPE, including consideration for respiratory protection if the spill generates dust.

  • Containment & Absorption:

    • Gently cover the solid spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.

    • DO NOT use water, as this may create a solution that is harder to contain.[11]

  • Collection:

    • Carefully sweep or scoop the absorbed material into a sealable, chemically resistant container (e.g., a labeled plastic pail or drum).[4][7]

  • Final Decontamination: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning cloth in the same waste container.

  • Labeling and Disposal:

    • Seal the container.

    • Label it clearly as "Hazardous Waste: Spill Debris containing 3-Amino-5-fluoropicolinaldehyde."

    • Transfer the container to the designated hazardous waste storage area for EHS pickup.

Regulatory and Environmental Context

In the United States, the disposal of chemical waste like 3-Amino-5-fluoropicolinaldehyde is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13] While this specific compound may not have its own listed waste code, it would be classified as a hazardous waste based on its characteristics of toxicity and irritation.

The segregation of halogenated waste is not merely a best practice; it is a logistical necessity for proper treatment.[2][9] Incineration of halogenated compounds produces acidic gases such as hydrogen fluoride (HF), which must be neutralized by "scrubbers" in the incinerator's exhaust system to prevent release into the atmosphere.[9] Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal for the entire volume.

The final and most authoritative source for disposal procedures is always your institution's Environmental Health & Safety (EHS) office. They will provide specific guidance on labeling, container types, and pickup schedules that are compliant with federal, state, and local regulations.

References

  • BenchChem. (n.d.). Safety and handling of fluorinated organic compounds.
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